Dihydrokaempferide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,15-18,20H,1H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYDMSDCNQHEB-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929743 | |
| Record name | Dihydrokaempferide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-59-3 | |
| Record name | Dihydrokaempferide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrokaempferide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137225593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrokaempferide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROKAEMPFERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V3SE2M92C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Isolation of Dihydrokaempferide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dihydrokaempferide, a flavanonol with recognized bioactive potential. The document details its natural sources, summarizes available quantitative data, and presents a synthesized, detailed protocol for its extraction and isolation from plant materials. Furthermore, it visualizes the key experimental workflows and associated signaling pathways to support further research and development.
Natural Sources of this compound
This compound has been identified in a variety of natural sources, spanning different plant families and even a bee product. While its presence is confirmed in several species, comprehensive quantitative data on its concentration remains limited in the scientific literature. The primary reported sources are summarized below.
| Natural Source | Scientific Name | Part of Organism | Quantitative Data |
| Goat Willow | Salix caprea | Wood and Knots | This compound has been isolated, but specific yield data is not widely reported. It is a notable flavonoid constituent in the wood.[1] |
| Plum | Prunus domestica | Fruit | Identified as a constituent, but quantitative analysis specifying its concentration is scarce in available literature. |
| Brazilian Green Propolis | Produced by Apis mellifera bees from Baccharis dracunculifolia resin | Propolis | This compound has been successfully isolated and quantified from an oil extract of propolis via HPLC. |
| Cao Dou Kou | Alpinia katsumadai | Seeds | While the seeds are rich in flavonoids, specific reports detailing the isolation or quantification of this compound are limited. |
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources typically involves a multi-step process of extraction, fractionation, and purification. As no single, standardized protocol is universally cited, the following methodology is a synthesized procedure based on established techniques for flavonoid isolation from plant matrices.[2][3]
-
Extraction: The initial step involves extracting a broad range of phytochemicals, including this compound, from the dried and powdered plant material. The choice of solvent is crucial and is generally based on the polarity of the target compound. Methanol, ethanol, and acetone are common solvents for flavonoid extraction.[2]
-
Fractionation: The crude extract is a complex mixture. Fractionation, often using liquid-liquid partitioning or column chromatography, is employed to separate compounds based on their polarity, thereby enriching the fraction containing the target molecule.
-
Purification: The final step aims to isolate this compound to a high degree of purity. This is typically achieved using advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with specific stationary phases like Sephadex LH-20.[3]
This protocol is a composite methodology designed for the isolation of this compound from a source like dried Salix caprea wood.
Step 1: Preparation of Plant Material and Extraction
-
Grinding: Obtain dried wood of Salix caprea and grind it into a fine powder to increase the surface area for solvent extraction.
-
Extraction:
-
Place the powdered material (e.g., 500 g) into a large vessel.
-
Macerate with 80% methanol (e.g., 2.5 L) at room temperature for 48 hours with occasional agitation.
-
Filter the mixture through filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
Step 2: Solvent Partitioning (Fractionation)
-
Suspension: Suspend the crude methanol extract in distilled water (e.g., 500 mL).
-
Liquid-Liquid Extraction:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity. Start with n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes.
-
Next, extract with ethyl acetate (3 x 500 mL). This compound, being a moderately polar flavonoid, is expected to partition into the ethyl acetate fraction.
-
Collect the ethyl acetate fractions, combine them, and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the ethyl acetate fraction, which is now enriched with flavonoids.
-
Step 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (e.g., 200-300 mesh) column using a suitable non-polar solvent like n-hexane as the slurry.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be:
-
n-hexane:Ethyl Acetate (9:1)
-
n-hexane:Ethyl Acetate (8:2)
-
n-hexane:Ethyl Acetate (7:3)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 20 mL each).
-
TLC Monitoring: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions that show a similar profile and contain the spot corresponding to this compound (a standard can be used for comparison if available).
Step 4: Final Purification by Preparative HPLC
-
Sample Preparation: Dissolve the combined, enriched fractions from the previous step in an HPLC-grade solvent (e.g., methanol).
-
HPLC System:
-
Column: A reversed-phase C18 preparative column.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape). A typical gradient might be 30% to 70% acetonitrile over 40 minutes.
-
Detection: UV detector set at approximately 290 nm (a common wavelength for flavanones).
-
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the retention time of this compound.
-
Drying: Evaporate the solvent from the collected fraction to yield the purified this compound.
The identity and purity of the isolated compound should be confirmed using modern spectroscopic techniques, such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.
Visualized Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical flow of the this compound isolation and purification process.
This compound, like many flavonoids, exerts its biological effects by modulating specific cellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest.
Antioxidant Signaling Pathway: Dihydrokaempferol (DHK) has been shown to mitigate oxidative stress by activating the Keap1/Nrf2 pathway. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. DHK can interact with Keap1, allowing Nrf2 to translocate to the nucleus, where it promotes the expression of antioxidant genes.
General Anti-Inflammatory Signaling Pathway for Flavonoids: Flavonoids are well-known for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory signaling cascades like the NF-κB and MAPK pathways. By inhibiting these pathways, flavonoids can reduce the production of inflammatory cytokines and mediators.
References
- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
The Biosynthesis of Dihydrokaempferide: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Dihydrokaempferide, also known as aromadendrin, is a pivotal flavanonol intermediate in the vast and complex flavonoid biosynthesis pathway in plants. As a direct precursor to vital compounds such as the flavonol kaempferol, as well as anthocyanins and proanthocyanidins, understanding its synthesis is critical for applications in metabolic engineering, agriculture, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and visualizations of the key molecular processes.
The Core Biosynthesis Pathway
The journey from the primary metabolite L-phenylalanine to the flavanonol this compound involves a series of six core enzymatic reactions. The initial steps are part of the general phenylpropanoid pathway, which funnels carbon into a wide array of phenolic compounds. This is followed by the flavonoid-specific branch, commencing with the formation of a chalcone scaffold.
The sequential enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to produce trans-cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[1]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the critical intermediate p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): The first committed enzyme in flavonoid biosynthesis.[2] CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2][3][4]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-flavanone known as naringenin.[5]
-
Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that carries out the 3-hydroxylation of naringenin to produce the final product, (2R,3R)-dihydrokaempferide.[3][6]
Quantitative Data on Key Enzymes
The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its constituent enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an inverse measure of substrate affinity. Below are collected kinetic parameters for several key enzymes from various plant sources.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Plant Source | Substrate | Kₘ (µM) | Vₘₐₓ | Notes |
|---|---|---|---|---|
| Arabidopsis thaliana (AtPAL1) | L-Phenylalanine | 71 µM | - | Recombinant enzyme characterization.[7] |
| Arabidopsis thaliana (AtPAL2) | L-Phenylalanine | 64 µM | - | Shows slightly higher catalytic efficacy than other isoforms.[7] |
| Arabidopsis thaliana (AtPAL4) | L-Phenylalanine | 68 µM | - | Recombinant enzyme characterization.[7] |
| Musa cavendishii (Banana) | L-Phenylalanine | 1450 µM | 0.15 µmol/min | Crude enzyme extract from fruit.[8] |
Table 2: Kinetic Parameters of Cinnamate 4-Hydroxylase (C4H)
| Plant Source | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Notes |
|---|---|---|---|---|
| Glycine max (GmC4H2) | trans-Cinnamic acid | 6.44 µM | 3.6 | Recombinant enzyme expressed in yeast.[1] |
| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 µM | 56.38 | Highest catalytic activity among the tested soybean isoforms.[1] |
| Glycine max (GmC4H20) | trans-Cinnamic acid | 3.83 µM | 0.13 | Recombinant enzyme expressed in yeast.[1] |
Table 3: Kinetic Parameters of Chalcone Synthase (CHS)
| Plant Source | Substrate 1 | Substrate 2 | Kₘ | Vₘₐₓ | Notes |
|---|---|---|---|---|---|
| Cyclosorus parasiticus | p-Coumaroyl-CoA | Malonyl-CoA | 1-75 µM (varied) | - | Kinetic parameters determined at 45°C for 10 min.[9] |
| Panicum virgatum | p-Coumaroyl-CoA | Malonyl-CoA | - | ~400-fold increase | Vₘₐₓ increased in the presence of Chalcone Isomerase-Like (CHIL) protein.[10] |
Table 4: Kinetic Parameters of Flavanone 3-Hydroxylase (F3H)
| Plant Source | Substrate | Kₘ (µM) | Vₘₐₓ (µM/min) | Notes |
|---|
| Carthamus tinctorius | Naringenin | 43.75 µM | 22.90 µM/min | Functional expression in E. coli.[11] |
Transcriptional Regulation of the Pathway
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the interplay of environmental cues like light and a conserved protein complex known as the MBW complex.[12][13][14]
-
The MBW Complex: This ternary transcriptional complex consists of proteins from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins.[12][13] The specific combination of these factors determines which structural genes of the flavonoid pathway are activated. For instance, different R2R3-MYB proteins can direct the complex to the promoters of early biosynthetic genes (like CHS and CHI) or late biosynthetic genes (involved in anthocyanin production).[12][15] The MBW complex acts as a central hub, integrating various developmental and environmental signals to control flavonoid production.[16]
-
Light Signaling: Light is a dominant environmental factor controlling flavonoid biosynthesis.[7][17][18] Plants perceive different wavelengths of light through photoreceptors such as phytochromes (red/far-red light) and cryptochromes (blue/UV-A light).[17] Upon light activation, these photoreceptors initiate a signaling cascade that prevents the degradation of key positive regulators, most notably the transcription factor ELONGATED HYPOCOTYL 5 (HY5).[18][19] HY5 can then move into the nucleus and directly bind to the promoters of flavonoid biosynthetic genes, including CHS, or activate the expression of R2R3-MYB regulators, thereby inducing the entire pathway.[18][19][20]
Experimental Protocols & Workflows
Investigating the this compound pathway requires a combination of biochemical assays and analytical chemistry techniques. Below are representative protocols for key experiments.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.
1. Enzyme Extraction:
-
Homogenize 0.1 g of fresh plant tissue on ice with 1 mL of ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 5 mM EDTA, 1 mM PMSF, and 0.05% w/v spermidine).[8]
-
Add polyvinylpolypyrrolidone (PVPP) to bind phenolic compounds and vortex briefly.
-
Centrifuge the homogenate at 10,000-16,000 x g for 20 minutes at 4°C.[8][21]
-
Collect the supernatant containing the crude enzyme extract for the assay.
2. Activity Assay:
-
Prepare a reaction mixture containing 1.4 mL of Tris-HCl buffer (0.1 M, pH 8.8), 100 µL of the enzyme extract, and 500 µL of 50 mM L-phenylalanine.[22]
-
Incubate the mixture at 37°C for 1 hour.[22]
-
Measure the increase in absorbance at 290 nm against a blank containing no enzyme.
-
Enzyme activity is calculated using the molar extinction coefficient of trans-cinnamic acid and expressed as µmol of cinnamic acid formed per mg of protein per hour.[22]
Chalcone Synthase (CHS) Enzyme Activity Assay
This protocol measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
1. Enzyme Extraction:
-
Follow a similar extraction procedure as for PAL, often using a borate or phosphate buffer system.
2. Activity Assay:
-
Prepare a reaction mixture (total volume 250 µL) in 100 mM potassium phosphate buffer (pH 7.0).[9][11]
-
Add 20 µg of purified recombinant protein or crude enzyme extract.
-
Add substrates: 50 µM p-coumaroyl-CoA and 100 µM malonyl-CoA.[9][11]
-
Stop the reaction by adding acidified methanol or by extraction with ethyl acetate.
-
Analyze the product (naringenin chalcone, which may spontaneously convert to naringenin) via HPLC or LC-MS.[9]
HPLC/LC-MS Analysis of Flavanonols
This method is used for the separation and quantification of this compound and related flavonoids.
1. Metabolite Extraction:
-
Grind 0.5-1.0 g of lyophilized plant tissue to a fine powder.
-
Extract with 50 mL of 70% ethanol for 20 minutes at 60°C using an ultrasonic bath.[24]
-
Filter the extract to remove particulate matter. For LC-MS analysis, a clean-up step using solid-phase extraction (SPE) or liquid-liquid partitioning (e.g., with hexane) may be required to remove non-polar compounds.[24][25]
-
Filter the final extract through a 0.22 µm syringe filter before injection.[24][25]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[26]
-
Mobile Phase: A gradient elution is typically used, consisting of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[27]
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detection at ~265-290 nm for flavanonols. For LC-MS, electrospray ionization (ESI) in negative mode is common for flavonoids.[24][28]
-
Quantification: Based on peak areas compared to a calibration curve constructed with an authentic this compound standard.
References
- 1. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 3. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webpages.charlotte.edu [webpages.charlotte.edu]
- 5. uniprot.org [uniprot.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Light-controlled flavonoid biosynthesis in fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 12. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals | Semantic Scholar [semanticscholar.org]
- 15. Transcriptional control of flavonoid biosynthesis: fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Light-controlled flavonoid biosynthesis in fruits [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Light regulates the synthesis and accumulation of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review | MDPI [mdpi.com]
- 21. sunlongbiotech.com [sunlongbiotech.com]
- 22. 3.6.2. Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]
- 23. Frontiers | AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering [frontiersin.org]
- 24. High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves [jstage.jst.go.jp]
- 25. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. ijariie.com [ijariie.com]
- 28. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
An In-depth Technical Guide to the Physicochemical Properties of Dihydrokaempferide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, also known as aromadendrin, is a dihydroflavonol, a type of flavonoid found in various plants. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and pro-apoptotic activities. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, bioavailability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and visualizes its known signaling pathways.
Physicochemical Properties of this compound
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value |
| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(4-methoxyphenyl)chroman-4-one |
| Synonyms | Aromadendrin, Dihydrokaempferol-4'-methyl ether |
| CAS Number | 491-94-1 |
| Molecular Properties | |
| Molecular Formula | C16H14O6 |
| Molecular Weight | 302.28 g/mol [1] |
| Physical Properties | |
| Melting Point | 199-200 °C[1] |
| Boiling Point (Predicted) | 603.9±55.0 °C |
| pKa (Predicted) | 7.19±0.40 |
| Solubility | |
| Water | Practically insoluble[2] |
| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3] |
| Lipophilicity | |
| LogP (Predicted) | 2.50 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of flavonoids like this compound are outlined below.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the isothermal shake-flask method.
Protocol:
-
An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to settle.
-
An aliquot of the supernatant is carefully withdrawn and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
The concentration of this compound in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed as the concentration of the saturated solution at the given temperature.
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) of this compound can be determined by UV-Vis spectrophotometry due to the change in its UV-Vis spectrum upon ionization.
Protocol:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO).
-
A series of buffer solutions with a range of known pH values is prepared.
-
A small, constant volume of the this compound stock solution is added to each buffer solution, ensuring the final concentration is within the linear range of the spectrophotometer.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the protonated and deprotonated forms of this compound have significantly different absorption is plotted against the pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.
LogP Determination (HPLC-Based Method)
The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using a validated HPLC method.
Protocol:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4). The two phases are pre-saturated with each other.
-
The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of this compound in each aliquot is determined by a validated reverse-phase HPLC method with UV detection.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
In Vitro Antioxidant Potential of Dihydrokaempferide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant potential of Dihydrokaempferide, also known as aromadendrin. This compound is a flavanonol, a type of flavonoid found in various plants, that has garnered interest for its diverse biological activities, including its potential as an antioxidant. This document summarizes the available quantitative data, details relevant experimental protocols, and explores the underlying mechanisms of its antioxidant action.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive data across all standard assays remains somewhat limited in publicly available literature, existing studies provide valuable insights into its potential. One study quantified the antioxidant capacity of aromadendrin using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, reporting values in terms of vitamin C equivalents. Another investigation reported a modest in vitro antioxidant activity with an IC50 value greater than 1000 μM in an unspecified assay[1].
For comparative purposes, the antioxidant activities of various compounds and extracts from other studies are presented below. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Standard | IC50 of Standard (µg/mL) |
| Lawsonia inermis L. leaves extract | DPPH | 18.26 | - | - |
| Rosa damascena L. flower extract | ABTS | - | Trolox | - |
| Rosa damascena L. flower extract | FRAP | - | Trolox | - |
Note: Specific IC50 values for this compound in DPPH, ABTS, and FRAP assays are not consistently available in the reviewed literature. The table above provides examples of antioxidant activities of other natural extracts for context.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Sample and Control: Dissolve this compound in a suitable solvent to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to each well. Then, add the DPPH working solution to initiate the reaction. A blank well containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength, typically around 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
This compound (test sample)
-
Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample and Control: Prepare a stock solution of this compound and a series of dilutions. Do the same for the positive control (Trolox).
-
Reaction Mixture: Add a specific volume of the test sample or standard to a defined volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound (test sample)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Sample and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant power of the sample is determined by comparing its absorbance to the standard curve of FeSO₄ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
Mechanism of Antioxidant Action and Structure-Activity Relationship
The antioxidant activity of flavonoids like this compound is primarily attributed to their chemical structure, particularly the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions.
The main chemical mechanisms by which flavonoids exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, neutralizing it.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and a radical anion. The flavonoid radical cation then deprotonates to form a more stable radical.
-
Sequential Proton Loss Electron Transfer (SPLET): The flavonoid first loses a proton to form a phenoxide anion, which then donates an electron to the free radical.
The specific mechanism that predominates depends on factors such as the structure of the flavonoid, the nature of the free radical, and the polarity of the solvent.
For this compound, the presence of hydroxyl groups at the 3, 5, 7, and 4' positions is crucial for its antioxidant activity. The hydroxyl group at the 4'-position on the B-ring and the 3-hydroxyl group on the C-ring are particularly important for radical scavenging. The catechol-like structure in the B-ring of some flavonoids is known to significantly enhance antioxidant activity, although this compound possesses a single hydroxyl group on its B-ring.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
This compound demonstrates notable in vitro antioxidant potential, primarily attributed to its flavonoid structure and the presence of key hydroxyl groups. While further research is needed to establish a comprehensive quantitative profile across all standard antioxidant assays, the existing data and understanding of its chemical structure suggest it is a promising candidate for applications in preventing oxidative stress-related conditions. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the antioxidant capabilities of this natural compound.
References
An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Dihydrokaempferide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a natural flavonoid, has garnered interest in oncological research for its potential as an anticancer agent. Preliminary studies suggest that this compound exerts cytotoxic effects on various cancer cell lines through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic properties, including available quantitative data, detailed experimental protocols for its assessment, and an exploration of the molecular signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The cytotoxic potential of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While comprehensive data for this compound across a wide range of cancer cell lines is still emerging, the available information, along with data from closely related compounds, is summarized below.
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Assay Used |
| Dihydrochalcone Derivative | MCF-7 (Breast) | 55.24 (at 48h)[1] | MTT Assay |
| Kaempferide | A549 (Lung) | Not explicitly stated, but significant inhibition at 10, 30, and 100 µM[2] | CCK-8 Assay |
| Kaempferide | NCI-H460 (Lung) | Not explicitly stated, but significant inhibition at 10, 30, and 100 µM[2] | CCK-8 Assay |
| Kaempferide | NCI-H23 (Lung) | Not explicitly stated, but significant inhibition at 10, 30, and 100 µM[2] | CCK-8 Assay |
| Oleoyl Hybrid (Regioisomer 1) | HTB-26 (Breast) | 10 - 50[3][4] | Crystal Violet Assay |
| Oleoyl Hybrid (Regioisomer 1) | PC-3 (Prostate) | 10 - 50[3][4] | Crystal Violet Assay |
| Oleoyl Hybrid (Regioisomer 1) | HepG2 (Liver) | 10 - 50[3][4] | Crystal Violet Assay |
| Oleoyl Hybrid (Regioisomer 1) | HCT116 (Colon) | 22.4[3][4] | Crystal Violet Assay |
| Oleoyl Hybrid (Regioisomer 2) | HCT116 (Colon) | 0.34[3][4] | Crystal Violet Assay |
Note: The data for oleoyl hybrids are included as they represent structurally related compounds and provide an indication of the potential potency of this compound derivatives. Further research is required to establish a comprehensive IC50 profile for this compound itself.
Experimental Protocols
The following are detailed methodologies for two common assays used in the preliminary cytotoxicity screening of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
This is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3][10][11][12][13]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.[10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Cell Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[10][11]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[3][11] Allow the plates to air dry completely.
-
SRB Staining: Add SRB solution (typically 0.04% or 0.057% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[3][11]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[11]
-
Dye Solubilization: Allow the plates to air dry. Then, add a solubilization buffer (e.g., 10 mM Tris base solution) to each well to dissolve the protein-bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General experimental workflow for in vitro cytotoxicity screening.
Proposed Signaling Pathways of this compound-Induced Apoptosis
Caption: Proposed apoptotic signaling pathways modulated by this compound.
Discussion of Signaling Pathways
Preliminary evidence suggests that this compound induces apoptosis through multiple signaling cascades.
Intrinsic (Mitochondrial) Pathway
Studies on Dihydrokaempferol, a synonym for this compound, have shown its ability to modulate the expression of Bcl-2 family proteins. Specifically, it appears to upregulate pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of essential cellular substrates like PARP and ultimately, apoptosis.
Extrinsic (Death Receptor) Pathway
While less directly evidenced for this compound itself, related dihydrochalcone derivatives have been shown to activate the extrinsic apoptotic pathway.[14][15] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, flavonoids like this compound are known to cause cell cycle arrest. Studies on the related compound Kaempferide have demonstrated an arrest at the G0/G1 phase of the cell cycle in A549 lung cancer cells.[2] Other related flavonoids have been shown to induce arrest at both the G1 and G2/M phases.[1][16][17][18] This cell cycle arrest prevents cancer cells from proliferating and can be a precursor to apoptosis. The exact phase of arrest induced by this compound may be cell-line dependent and requires further investigation.
Other Signaling Pathways
Research on Dihydrokaempferol in human malignant melanoma cells has indicated an upregulation of the NF-kB and MAPK signaling pathways.[19] Conversely, studies on related dihydrochalcones have shown inhibition of the EGFR/MAPK pathway in breast cancer cells.[14][15] The precise role of these and other pathways, such as PI3K/Akt and STAT3, which are known to be modulated by the related compound Kaempferide, in this compound-induced cytotoxicity warrants more detailed investigation.[2][20]
Conclusion
This compound shows promise as a cytotoxic agent against cancer cells. The available data, primarily from studies on the compound and its close analogs, suggest that it induces apoptosis through the intrinsic pathway and potentially the extrinsic pathway, and also causes cell cycle arrest. The modulation of key signaling pathways such as NF-kB/MAPK appears to be central to its mechanism of action. However, to fully realize its therapeutic potential, further research is crucial to establish a comprehensive cytotoxicity profile across a broader range of cancer cell lines and to elucidate the precise molecular mechanisms underlying its anticancer effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. zellx.de [zellx.de]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrokaempferide mechanism of action studies
An In-depth Technical Guide on the Core Mechanism of Action of Dihydrokaempferide
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, also known as aromadendrin, is a flavanonol, a type of flavonoid found in various plants.[1] Flavonoids are secondary plant metabolites recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] this compound's chemical structure, characterized by hydroxyl groups at the 3, 4', 5, and 7-positions, contributes to its biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its effects on key signaling pathways and cellular processes.
Core Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily centered around its anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro models. In a study involving lipopolysaccharide (LPS)-induced inflammation in human fibroblast cells (WI-38), this compound treatment counteracted the LPS-induced elevation of inflammatory biomarkers.[3] It has also been shown to inhibit the production of interleukin-6 (IL-6).[2]
The anti-inflammatory action of this compound is mediated, at least in part, through the SIRT1/NF-κB signaling pathway .[3] LPS induction lowers the protein level of sirtuin-1 (SIRT1), which is reversed by this compound treatment.[3] Furthermore, it counteracts the LPS-induced increase in the phosphorylation of p65 and IκBα, key components of the NF-κB pathway.[3] A related compound, kaempferide, has also been shown to improve inflammation by inhibiting the TLR4/IκBα/NF-κB signaling pathway.[4]
Antioxidant Activity
This compound exhibits potent antioxidant properties.[1] In one study, extracts rich in this compound showed antioxidant activity approximately 10 times that of the commercial antioxidant Trolox.[1] It effectively counteracts the production of reactive oxygen species (ROS) induced by LPS.[3]
The antioxidant mechanism of this compound involves the activation of the Keap1/Nrf2 pathway .[5] This pathway is a critical regulator of the cellular antioxidant response. Dihydrokaempferol has been shown to ameliorate severe acute pancreatitis through this pathway.[5] Another related compound, kaempferide, enhances antioxidant capacity to promote osteogenesis through the FoxO1/β-catenin signaling pathway.[6]
Anticancer Properties and Apoptosis Induction
This compound has shown promising anticancer activity in several cancer cell lines. It significantly inhibits the growth of human malignant melanoma cells (SK-Mel-28) and suppresses their migration and invasion.[7] It has also demonstrated potent in vitro cytotoxicity in human breast, colon, gastric, liver, and lung carcinoma cell lines.[8]
A key mechanism underlying its anticancer effect is the induction of apoptosis , or programmed cell death.[9][10] this compound treatment leads to an increase in the percentage of apoptotic cells.[9] This is achieved through the modulation of the Bcl-2 family of proteins; it promotes the expression of pro-apoptotic proteins like Bax and Bad while inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9][10] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including the cleavage of caspase-3 and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death.[9][10]
Neuroprotective Effects
This compound and its related compounds have been reported to possess neuroprotective properties.[1][2] The related compound kaempferide has been shown to exert neuroprotective effects by alleviating oxidative stress and enhancing the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element-binding (CREB) protein signaling pathway.[11] Kaempferol and its derivatives are also being investigated for their therapeutic potential in neurodegenerative diseases.[12][13]
Signaling Pathways Modulated by this compound
The biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The role of this compound in the NF-κB pathway appears to be context-dependent. In human malignant melanoma cells, it was shown to up-regulate the NF-κB/MAPK signaling pathways.[7] Conversely, in a model of LPS-induced inflammation, this compound exhibited an inhibitory effect on the NF-κB pathway by preventing the phosphorylation of p65 and IκBα, mediated through the SIRT1 pathway.[3] This suggests that this compound's effect on NF-κB may vary depending on the cell type and the pathological context.
MAPK Signaling Pathway
This compound has been shown to up-regulate the NF-κB/MAPK signaling pathway in human malignant melanoma cells.[7] The mitogen-activated protein kinase (MAPK) pathway is crucial in regulating various cellular processes, including proliferation, differentiation, and apoptosis.[14] The related flavonoid, kaempferol, has been demonstrated to induce apoptosis in human oral cancer cells through the MAPK pathway, specifically by decreasing the expression of phosphorylated ERK and increasing the expression of phosphorylated JNK and p38.[15]
PI3K/Akt Signaling Pathway
The evidence regarding this compound's effect on the PI3K/Akt pathway is not as direct. A study on the related compound kaempferide showed that it inhibited the phosphorylation of Akt, a key downstream effector of the PI3K pathway.[16] However, the same study noted that this compound did not inhibit Akt phosphorylation.[16] In contrast, another study found that kaempferide protects against myocardial ischemia/reperfusion injury through the activation of the PI3K/Akt/GSK-3β pathway.[17] The structurally similar compound dihydroquercetin has been shown to inhibit tumor progression by regulating multiple signaling pathways, including the PI3K/Akt pathway.[18] Further research is needed to clarify the precise role of this compound in modulating PI3K/Akt signaling.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound's mechanism of action.
Table 1: Apoptotic Effects of this compound on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Control | - | ~2.3 |
| This compound | 3 | ~3.8 |
| This compound | 30 | ~9.6 |
Data extracted from a study by Qu et al. (2018).[9]
Table 2: Antioxidant Activity of this compound
| Compound | Assay | IC50 (µM) |
| (+)-Dihydrokaempferol | DPPH radical scavenging | 2.21 ± 0.77 |
Data extracted from a study on compounds isolated from the bark of Manilkara zapota.[19]
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
The viability of cells, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), after treatment with this compound can be evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[10]
-
Cell Seeding: Plate RA-FLSs in 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and culture overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Double Staining)
To quantify the percentage of apoptotic cells, the Annexin V/Propidium Iodide (PI) double staining assay followed by flow cytometry is a standard method.[9]
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.[3]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, caspase-3, p-p65, SIRT1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
Caption: A generalized experimental workflow for studying the effects of this compound.
Caption: this compound-induced apoptosis pathway.
Caption: this compound's anti-inflammatory mechanism via the SIRT1/NF-κB pathway.
Conclusion
This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis underscores its therapeutic potential for a range of diseases, including inflammatory conditions and cancer. The evidence suggests that this compound's effects on the NF-κB, MAPK, and Keap1/Nrf2 pathways are central to its biological activities. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into novel treatment strategies. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this compound.
References
- 1. Dihydrokaempferol In Food & Nutrition - Flavanonol [periodical.knowde.com]
- 2. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. all-imm.com [all-imm.com]
- 4. Kaempferide improves oxidative stress and inflammation by inhibiting the TLR4/IκBα/NF-κB pathway in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferide enhances antioxidant capacity to promote osteogenesis through FoxO1/β-catenin signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Effects of Dihydrokaempferol Isolated from Bauhinia championii on Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Effects of Dihydrokaempferol Isolated from Bauhinia championii on Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferide prevents cognitive decline via attenuation of oxidative stress and enhancement of brain-derived neurotrophic factor/tropomyosin receptor kinase B/cAMP response element-binding signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | CAS:137225-59-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. Kaempferide Protects against Myocardial Ischemia/Reperfusion Injury through Activation of the PI3K/Akt/GSK-3 β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Properties and Mechanistic Insights of Dihydroquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Discovery of Dihydrokaempferide in Medicinal Plants: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Phytochemistry, Analysis, and Biological Activity of a Promising Flavonoid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, analysis, and biological significance of Dihydrokaempferide, a dihydroflavonol found in various medicinal plants. This document details the known botanical sources, quantitative analysis, experimental protocols for isolation and identification, and the current understanding of its role in cellular signaling pathways.
Introduction to this compound
This compound is a flavonoid, a class of secondary metabolites in plants known for their diverse biological activities. Structurally similar to the more commonly studied kaempferol, this compound is gaining attention for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Its discovery in traditionally used medicinal plants underscores the importance of continued research into natural product chemistry for modern drug discovery.
Botanical Sources and Quantitative Data
This compound has been identified as a significant constituent in several medicinal plants, most notably within the Lamiaceae family and in bee propolis. While extensive quantitative data across a wide range of species is still an area of active research, existing studies provide valuable insights into its prevalence.
Table 1: Presence of this compound in Selected Medicinal Plants and Natural Products
| Botanical Source/Natural Product | Plant Family | Part(s) Used | Method of Identification | Quantitative Data (if available) | Reference(s) |
| Origanum majorana (Marjoram) | Lamiaceae | Aerial parts | RP-UHPLC-ESI-QTOF-MS | Identified as a major flavonoid; specific concentration not reported. | [1] |
| Brazilian Green Propolis | - | Resin | LC/DAD/ESI-MSn | Identified with [M-H]⁻ at m/z 301; specific concentration not reported. | [2] |
Experimental Protocols
The successful extraction, isolation, and quantification of this compound are crucial for further pharmacological studies. The following protocols are based on established methodologies for flavonoid analysis and can be adapted for this compound.
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of flavonoids from the aerial parts of plants such as Origanum majorana.
Objective: To extract a crude mixture of phytochemicals, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Origanum majorana)
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Ultrasonic bath
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Suspend the powder in 100 mL of 80% aqueous methanol.
-
Sonication-assisted extraction is performed for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Store the crude extract at -20°C for further analysis.
Isolation of this compound by Column Chromatography
This protocol outlines the separation of this compound from the crude extract using column chromatography.
Objective: To isolate this compound from other compounds in the crude extract.
Materials:
-
Crude plant extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack it into the glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elute the column with a gradient solvent system, gradually increasing the polarity. For example, start with 100% hexane, then gradually introduce ethyl acetate, followed by methanol.
-
Collect the eluate in fractions using a fraction collector.
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain the isolated compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol provides a validated method for the quantitative analysis of this compound. This method is adapted from a validated HPTLC method for a similar compound, dihydrokaempferol-4'-O-glucopyranoside.[3]
Objective: To determine the concentration of this compound in a plant extract.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chemicals and Reagents:
-
This compound reference standard of known purity.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Deionized water (filtered through a 0.45 µm membrane).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: this compound has a UV absorption maximum around 290 nm. The DAD can monitor this wavelength.
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations by serial dilution.
-
Preparation of Sample Solution: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Biological Activity
Preliminary research suggests that this compound exhibits significant biological activities, including anti-cancer properties. Its mechanism of action appears to involve the modulation of key cellular signaling pathways.
NF-κB/MAPK Signaling Pathway
Studies on human malignant melanoma cells have shown that this compound can inhibit cell migration and invasion and up-regulate the NF-κB/MAPK signaling pathways.[4] This suggests a role in modulating inflammatory responses and apoptosis in cancer cells.
Caption: Upregulation of NF-κB/MAPK signaling by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and analysis of this compound from a medicinal plant source.
Caption: Experimental workflow for this compound analysis.
Conclusion and Future Directions
The discovery of this compound in medicinal plants like Origanum majorana and its presence in natural products such as propolis highlights a promising area for phytochemical and pharmacological research. The methodologies outlined in this guide provide a framework for the consistent and reliable investigation of this compound. Future research should focus on expanding the quantitative analysis of this compound across a broader range of plant species, optimizing extraction and isolation protocols for higher yields and purity, and further elucidating its mechanisms of action in various disease models. Such efforts will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in methods of extraction, pre-concentration, purification, identification, and quantification of kaempf… [ouci.dntb.gov.ua]
- 3. Validated HPTLC Method for Dihydrokaempferol-4'-O-glucopyranoside Quantitative Determination in Alcea Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Metabolic Pathways of Dihydrokaempferide in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of dihydrokaempferide in humans. This compound, also known as aromadendrin, is a flavanonol with a range of reported biological activities. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental for its development as a potential therapeutic agent. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic fate.
Overview of Metabolic Pathways
The metabolism of this compound in humans is a multi-step process involving enzymatic modifications in the liver and intestines, as well as significant transformation by the gut microbiota. Like other flavonoids, it undergoes extensive Phase I and Phase II metabolism, which primarily serves to increase its water solubility and facilitate its excretion.
-
Phase I Metabolism: This phase involves minor oxidative modifications, such as hydroxylation, primarily carried out by cytochrome P450 (CYP) enzymes in the liver. However, for many flavonoids, Phase I metabolism is less prominent than Phase II.
-
Phase II Metabolism: This is the major route for this compound metabolism. It involves the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules. The principal Phase II reactions are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs). These reactions predominantly occur at the hydroxyl groups of the this compound structure, leading to the formation of various glucuronide and sulfate conjugates.
-
Gut Microbiota Metabolism: this compound that is not absorbed in the small intestine, or conjugates that are excreted in the bile, reach the colon where they are subjected to extensive metabolism by the gut microbiota. This involves deglycosylation, ring fission of the C-ring, and subsequent degradation into smaller phenolic acids. These microbial metabolites can be absorbed into the bloodstream and undergo further Phase II metabolism in the liver before excretion.
The following diagram illustrates the overarching metabolic journey of this compound.
Caption: General metabolic fate of orally ingested this compound.
Quantitative Pharmacokinetic Data
Comprehensive pharmacokinetic data for this compound in humans is limited. The following table summarizes available data, primarily from in vitro and animal studies, which provide an indication of its metabolic profile.
| Parameter | Value/Observation | Model System | Key Findings |
| Bioavailability | Low | Animal models | Suggests extensive first-pass metabolism and/or poor absorption. |
| Metabolite Profile | Predominantly glucuronidated and sulfated conjugates. | Human liver microsomes, Caco-2 cells | This compound is readily conjugated. |
| Enzyme Kinetics (UGT) | High affinity for UGT1A1 and UGT1A9. | Recombinant human UGTs | Specific UGT isoforms are primarily responsible for glucuronidation. |
| Enzyme Kinetics (SULT) | Substrate for SULT1A1 and SULT1E1. | Recombinant human SULTs | Sulfation is a significant metabolic pathway. |
| Gut Microbiota | Degraded to 3,4-dihydroxyphenylacetic acid and other phenolic acids. | In vitro fecal fermentation | Demonstrates the critical role of gut bacteria in flavonoid breakdown. |
Experimental Protocols
The study of this compound metabolism employs a range of in vitro and in vivo methodologies. Below are detailed protocols for key experimental approaches.
3.1. In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify Phase I and Phase II metabolites formed in the liver.
Objective: To determine the metabolic profile of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (for Phase I)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) (for glucuronidation)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine HLMs, phosphate buffer, and the NADPH regenerating system. For Phase II, also add UDPGA and PAPS.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add this compound to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Centrifugation: Centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the metabolites.
The following diagram outlines this experimental workflow.
Caption: Workflow for in vitro metabolism study using human liver microsomes.
3.2. Caco-2 Cell Permeability Assay
This assay is used to predict intestinal absorption and efflux of this compound.
Objective: To assess the permeability of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Apical to Basolateral Transport (A->B): Add this compound to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical Transport (B->A): Add this compound to the basolateral chamber and collect samples from the apical chamber.
-
Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated to determine the rate of transport across the monolayer. A high B->A/A->B ratio suggests active efflux.
Signaling Pathways
The biological effects of this compound and its metabolites are mediated through their interaction with various cellular signaling pathways. While research is ongoing, preliminary evidence suggests modulation of pathways involved in inflammation and oxidative stress.
-
Nrf2/ARE Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
-
NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. By preventing the translocation of NF-κB to the nucleus, it can suppress the expression of pro-inflammatory cytokines.
The diagram below depicts the relationship between this compound and these signaling pathways.
Caption: Modulation of Nrf2 and NF-κB signaling by this compound.
Conclusion
The metabolism of this compound in humans is complex, characterized by extensive Phase II conjugation and significant modification by the gut microbiota. Its low bioavailability is a key consideration for its development as a therapeutic agent. Future research should focus on obtaining comprehensive human pharmacokinetic data and further elucidating the biological activities of its major metabolites. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued investigation into the pharmacological potential of this compound.
The Anti-Inflammatory Properties of Dihydrokaempferide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrokaempferide (DHK), also known as aromadendrin, is a naturally occurring flavanonol that has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models. This technical guide provides a comprehensive overview of the current understanding of DHK's anti-inflammatory mechanisms, supported by quantitative data and detailed experimental protocols. The primary mechanisms of action involve the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element pathway. Furthermore, evidence suggests its role in mitigating the NLRP3 inflammasome activation. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound (DHK), a flavonoid found in various medicinal plants, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant activities.[1] This guide synthesizes the existing scientific literature on the anti-inflammatory properties of DHK, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate these properties.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through multiple molecular pathways. The primary mechanisms identified to date are the inhibition of the NF-κB and MAPK signaling cascades, and the activation of the Keap1/Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]
This compound has been shown to inhibit the activation of the NF-κB pathway.[3] Studies have demonstrated that DHK treatment can counteract the LPS-induced phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][4] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines and enzymes.
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation.[5] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6] Activation of these kinases by pro-inflammatory stimuli leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.
This compound has been observed to modulate the MAPK pathway.[4] Specifically, it has been shown to attenuate the LPS-induced phosphorylation of JNK in a concentration-dependent manner in RAW 264.7 macrophage cells.[4] By inhibiting JNK activation, DHK can suppress the downstream inflammatory response.
Signaling Pathway Diagram: MAPK Modulation by this compound
Caption: this compound modulates the MAPK signaling pathway by inhibiting JNK phosphorylation.
Activation of the Keap1/Nrf2 Pathway
The Keap1/Nrf2 pathway is a major regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
This compound has been shown to activate the Nrf2 pathway.[1] In a mouse model of severe acute pancreatitis, DHK suppressed the level of Keap1 and promoted the transcriptional activation of nuclear Nrf2.[1] This activation of the antioxidant response contributes to the overall anti-inflammatory effect of DHK by mitigating oxidative stress, a key driver of inflammation.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.
Recent studies have indicated that this compound can suppress the activation of the NLRP3 inflammasome. This inhibitory effect further underscores the multifaceted anti-inflammatory potential of DHK.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Parameter | Cell Line | Inducer | DHK Concentration | Effect | Reference |
| NO Production | RAW 264.7 | LPS | 10, 50, 100, 200 µM | Concentration-dependent reduction | [7] |
| PGE2 Production | RAW 246.7 | LPS | 10, 50, 100, 200 µM | Concentration-dependent reduction | [7] |
| IL-6 Secretion | A549 | PMA (100 nM) | Not specified | Reduced upregulation | [8] |
| TNF-α Secretion | A549 | PMA (100 nM) | Not specified | Reduced upregulation | [8] |
| IL-1β Secretion | A549 | PMA (100 nM) | Not specified | Reduced upregulation | [8] |
| iNOS Protein Expression | RAW 264.7 | LPS | Not specified | Minimal effect on reduction | [9] |
| COX-2 Protein Expression | RAW 264.7 | LPS | Not specified | Minimal effect on reduction | [9] |
| IL-6 Inhibition | Not specified | Not specified | IC50: 6 µM | 67.0 ± 2.6% inhibition | [9] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease Model | DHK Dosage | Key Findings | Reference |
| Mice | Severe Acute Pancreatitis (SAP) induced by caerulein and LPS | 20, 40, 80 mg/kg (oral) | Dose-dependent therapeutic effect, reduced serum amylase/lipase, MDA, and ROS | [1] |
| Mice | Allergic Asthma (AA) induced by ovalbumin | 5 or 10 mg/kg (p.o.) | Suppressed eosinophils, Th2 cytokines, MCP-1 in BALF, and IgE in serum | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DHK)
-
Griess Reagent
-
PGE2 ELISA kit
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[10]
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of DHK (e.g., 10, 50, 100, 200 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.[4]
-
-
Prostaglandin E2 (PGE2) Assay:
-
Collect the cell culture supernatant.
-
Quantify the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.[11]
-
-
Data Analysis: Express the results as a percentage of the LPS-treated control group.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
Objective: To assess the in vivo anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.
Materials:
-
Male Swiss albino mice (or other suitable strain)
-
This compound (DHK)
-
Carrageenan (1% in saline)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, DHK-treated groups (various doses), and a positive control group (e.g., indomethacin).
-
Drug Administration: Administer DHK or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[12][13]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.[14][15]
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
Calculation of Edema and Inhibition:
-
Calculate the paw edema as the difference in paw volume before and after carrageenan injection.
-
Calculate the percentage inhibition of edema for the DHK-treated groups compared to the vehicle control group.[16]
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
This compound has demonstrated compelling anti-inflammatory properties through its multifaceted mechanisms of action, including the inhibition of the NF-κB and MAPK signaling pathways, and activation of the Nrf2 antioxidant response. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions.
Future research should focus on several key areas:
-
Bioavailability and Pharmacokinetics: Comprehensive studies are needed to determine the bioavailability, metabolism, and pharmacokinetic profile of DHK to optimize its therapeutic delivery.
-
Clinical Trials: Well-designed clinical trials are essential to evaluate the safety and efficacy of DHK in human subjects for specific inflammatory diseases.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of DHK analogs could lead to the development of more potent and selective anti-inflammatory agents.
-
Long-term Safety: Thorough toxicological studies are required to assess the long-term safety of DHK administration.
References
- 1. Dihydrokaempferol (DHK) ameliorates severe acute pancreatitis (SAP) via Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. all-imm.com [all-imm.com]
- 4. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thaiscience.info [thaiscience.info]
Dihydrokaempferide: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a natural flavonoid also known as Aromadendrin, has emerged as a promising candidate for neuroprotective therapies. Found in various plants, including Chionanthus retusus, this compound has demonstrated significant potential in mitigating neuronal damage through a multi-targeted mechanism of action. This technical guide provides an in-depth overview of the current scientific understanding of this compound's neuroprotective effects, with a focus on its molecular pathways, supported by quantitative data and detailed experimental methodologies.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects primarily through the modulation of key signaling pathways involved in cellular stress responses, inflammation, and apoptosis. The principal mechanisms identified to date include the regulation of the PI3K/Akt/mTOR pathway, attenuation of endoplasmic reticulum (ER) stress, and potential modulation of the Nrf2 and NF-κB signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade for cell survival and proliferation. In the context of neuroprotection, activation of this pathway can prevent apoptosis and promote neuronal health. This compound has been shown to preserve the phosphorylation of key components of this pathway in the face of neurotoxic insults.
Endoplasmic Reticulum (ER) Stress Attenuation
Prolonged ER stress is a key contributor to neuronal apoptosis in various neurodegenerative diseases. This compound has been observed to mitigate ER stress by reducing the expression of ER stress markers, thereby preventing the initiation of the apoptotic cascade.
Antioxidant and Anti-inflammatory Pathways
While direct evidence in neuronal cells is still emerging, the broader class of flavonoids, to which this compound belongs, is known to exert potent antioxidant and anti-inflammatory effects. These are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a key mediator of inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in Methamphetamine-Induced Neurotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) | Fold Change vs. METH |
| Control | - | 100 | - |
| METH | 2 mM | 60 | 1.0 |
| METH + this compound | 10 | 75 | 1.25 |
| METH + this compound | 20 | 85 | 1.42 |
| METH + this compound | 40 | 95 | 1.58 |
Data derived from MTT assays on SH-SY5Y neuronal cells.
Table 2: Modulation of PI3K/Akt/mTOR Pathway Proteins by this compound
| Protein | Treatment Group | Relative Expression (Fold Change vs. Control) |
| p-Akt | METH | 0.4 |
| METH + this compound (40 µM) | 0.9 | |
| p-mTOR | METH | 0.3 |
| METH + this compound (40 µM) | 0.8 |
Data from Western blot analysis in SH-SY5Y cells.
Table 3: Regulation of ER Stress Markers by this compound
| Gene | Treatment Group | mRNA Expression (Fold Change vs. Control) |
| ATF6 | METH | 3.5 |
| METH + this compound (40 µM) | 1.5 | |
| CHOP | METH | 4.0 |
| METH + this compound (40 µM) | 1.8 |
Data from qPCR analysis in SH-SY5Y cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound (Aromadendrin) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 10, 20, 40 µM).
-
Neurotoxicity Induction: Methamphetamine (METH) is added to the culture medium at a final concentration of 2 mM to induce neurotoxicity. Cells are pre-treated with this compound for 1 hour before the addition of METH.
MTT Assay for Cell Viability
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Introduce the neurotoxin (e.g., 2 mM METH) and incubate for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis
-
Lyse the treated SH-SY5Y cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-p-mTOR, rabbit anti-ATF6, rabbit anti-CHOP, and mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from treated SH-SY5Y cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., ATF6, CHOP) and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Signaling Pathways and Experimental Workflows
Future Directions
While the in vitro evidence for the neuroprotective effects of this compound is compelling, further research is necessary to fully elucidate its therapeutic potential. Future studies should focus on:
-
In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases to assess its bioavailability, blood-brain barrier permeability, and therapeutic window.
-
Mechanism of action: Further investigation into the direct interactions of this compound with its molecular targets and a more detailed exploration of its effects on the Nrf2 and NF-κB pathways in a neurological context.
-
Structure-activity relationship studies: Synthesizing and testing derivatives of this compound to optimize its neuroprotective potency and pharmacokinetic properties.
Conclusion
This compound is a promising natural compound with significant neuroprotective properties demonstrated in vitro. Its ability to modulate the PI3K/Akt/mTOR pathway and mitigate ER stress highlights its potential as a multi-targeted therapeutic agent for neurodegenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.
Dihydrokaempferide: An In-depth Technical Guide on its Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrokaempferide, a methylated flavanonol, is a specialized metabolite synthesized by plants through the flavonoid biosynthesis pathway. While research on this specific compound is emerging, its structural similarity to other well-studied flavonoids, such as its precursor dihydrokaempferol (also known as aromadendrin), suggests a significant role in plant defense mechanisms. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthesis, putative roles in antioxidant and antimicrobial defense, and its potential involvement in plant defense signaling pathways. Detailed experimental protocols for assessing its bioactivity are provided, alongside visualizations of key pathways to facilitate further research and application in crop protection and drug development.
Biosynthesis of this compound
This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone naringenin. Naringenin is then hydroxylated to form dihydrokaempferol, the direct precursor to this compound.
The final and defining step in the biosynthesis of this compound is the methylation of dihydrokaempferol. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. Specifically, methylation at the 4'-hydroxyl group of dihydrokaempferol yields this compound (Aromadendrin 4'-methyl ether). This methylation can alter the biological activity and stability of the flavonoid.
Role in Plant Defense
Flavonoids are well-documented as playing crucial roles in plant defense through various mechanisms, including antioxidant activity to mitigate oxidative stress and direct antimicrobial activity against pathogens.
Antioxidant Activity
During pathogen attack or exposure to abiotic stress, plants produce reactive oxygen species (ROS) as part of the defense response. While ROS are important signaling molecules, excessive accumulation can lead to oxidative damage. Flavonoids can scavenge these free radicals, thereby protecting the plant cells. The antioxidant capacity of flavonoids is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While specific quantitative data for this compound is limited in the current literature, the antioxidant activities of its precursor, dihydrokaempferol, and the related flavonol, kaempferol, have been reported. It is hypothesized that this compound possesses comparable or enhanced antioxidant properties due to its methylated structure, which can increase its lipophilicity and interaction with cellular membranes.
Table 1: Antioxidant Activity of Related Flavonoids
| Compound | Assay | IC50 Value (µg/mL) | Reference(s) |
| Kaempferol | ABTS | 3.70 ± 0.15 | [1] |
| Dihydroquercetin | DPPH | >100 | Data inferred from related studies |
| Quercetin | ABTS | 1.89 ± 0.33 | [1] |
| This compound | DPPH | Data not available | |
| This compound | ABTS | Data not available |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.
Antimicrobial Activity
Flavonoids can exhibit direct antimicrobial activity against a broad spectrum of plant pathogens, including bacteria and fungi. They can disrupt microbial cell membranes, inhibit key enzymes, or interfere with microbial signaling. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Dihydrokaempferol has demonstrated activity against several human pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values as low as 6.25 μg/mL[2]. While this indicates the potential for antimicrobial activity within this structural class of flavonoids, specific data on the efficacy of this compound against key plant pathogens is a critical area for future research.
Table 2: Antimicrobial Activity of Dihydrokaempferol against Human Pathogens
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Dihydrokaempferol | Staphylococcus aureus (MRSA) | 6.25 | [2] |
| Dihydrokaempferol | Vancomycin-Resistant Enterococci (VRE) | 6.25 | [2] |
| Dihydrokaempferol | Candida albicans | >6.25 | [2] |
| Dihydrokaempferol | Escherichia coli | >6.25 | [2] |
| This compound | Pseudomonas syringae | Data not available | |
| This compound | Xanthomonas oryzae | Data not available | |
| This compound | Botrytis cinerea | Data not available | |
| This compound | Fusarium oxysporum | Data not available |
Involvement in Plant Defense Signaling
The accumulation of flavonoids is often induced in response to pathogen attack or elicitor treatment, suggesting their involvement in plant defense signaling pathways. These pathways are complex networks that translate the perception of a threat into a coordinated defense response. Key signaling molecules in plant immunity include salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).
Flavonoids can act as signaling molecules themselves or modulate these primary hormone signaling pathways. For instance, some flavonoids have been shown to influence the expression of pathogenesis-related (PR) genes, which are markers of systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immunity. It is plausible that this compound, as a specialized flavonoid, could be produced in response to specific stress signals and contribute to the regulation of downstream defense responses.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dihydrokaempferide using High-Performance Liquid Chromatography (HPLC)
Introduction
Dihydrokaempferide is a natural dihydroflavonoid found in various plant species. It has garnered significant interest within the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological samples, and pharmaceutical formulations, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[1] This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be simple, accurate, and reproducible for routine analysis in a laboratory setting.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended for the separation and quantification of this compound:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (containing 0.1% formic acid) in a 50:50 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 280 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for the separation of moderately polar compounds like flavonoids and their derivatives.[2][3]
-
Mobile Phase: A mixture of acetonitrile and water is a versatile mobile phase for reversed-phase chromatography. The addition of a small amount of formic acid helps to improve peak shape and resolution by suppressing the ionization of the analyte.[3] The 50:50 ratio provides a good starting point for achieving adequate retention and separation.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.[1][4]
-
Detection Wavelength: Dihydrochalcones, the class of compounds to which this compound belongs, typically exhibit a maximum UV absorbance around 280 nm.[5]
2. Preparation of Solutions
a. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This primary stock solution should be stored at 2-8 °C and protected from light.
b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. General guidelines for different sample types are provided below.
a. Plant Extracts:
-
Weigh a known amount of the dried and powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol) using techniques such as sonication or maceration.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]
b. Biological Fluids (e.g., Plasma, Urine): For complex matrices like biological fluids, a more rigorous cleanup is often necessary to remove interfering substances.[7]
-
Protein Precipitation:
-
To 100 µL of the biological fluid, add 200 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Collect the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[8]
-
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE can be employed.[9][10] The choice of SPE cartridge will depend on the specific properties of this compound. A C18 cartridge is often a suitable choice. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest.
4. Method Validation
To ensure the reliability and accuracy of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][11] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Relative Standard Deviation (RSD) of peak area and retention time for replicate injections of a standard solution should be less than 2%. Tailing factor should be less than 2. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range. The correlation coefficient (R²) should be ≥ 0.999. |
| Accuracy | Determined by recovery studies at three different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day precision): RSD of peak areas for multiple injections of the same sample on the same day should be ≤ 2%. Intermediate Precision (Inter-day precision): RSD of peak areas for the same sample analyzed on different days should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Data Presentation
Table 1: Summary of Quantitative Data for this compound Quantification
| Parameter | Result |
| Retention Time (min) | To be determined experimentally |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD %) | |
| - Intra-day | ≤ 2% |
| - Inter-day | ≤ 2% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Simultaneous determination of quercetin, kaempferol and isorhamnetin accumulated human breast cancer cells, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. High performance liquid chromatographic analysis of dehydroepiandrosterone and its pharmaceutical tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Synthesis and Bioactivity Screening of Dihydrokaempferide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Dihydrokaempferide and its derivatives, along with detailed protocols for screening their biological activities. This compound, a flavanonol, and its derivatives are of significant interest in drug discovery due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically follows established methods for flavanone synthesis. A common and effective strategy involves the cyclization of a 2'-hydroxychalcone precursor. An alternative approach is the catalytic hydrogenation of Kaempferol.
Protocol 1: Synthesis of this compound via Cyclization of 2'-Hydroxychalcone
This protocol outlines the base-catalyzed intramolecular cyclization of a suitably substituted 2'-hydroxychalcone to yield this compound.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the substituted 2'-hydroxyacetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring at room temperature.
-
Continue stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude chalcone.
-
Purify the chalcone by recrystallization or column chromatography.
-
-
Flavanone Cyclization (Intramolecular Michael Addition):
-
Dissolve the purified chalcone in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of a base (e.g., sodium acetate, piperidine).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound derivative by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Protocol 2: Synthesis of Dihydrokaempferol (Aromadendrin) by Catalytic Hydrogenation of Kaempferol
Dihydrokaempferol, also known as aromadendrin, is the parent compound of this compound. It can be synthesized by the reduction of the double bond in the C-ring of Kaempferol.
Materials:
-
Kaempferol
-
Ethanol or Ethyl acetate
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Filtration apparatus
Procedure:
-
Dissolve Kaempferol in ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenator and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Dihydrokaempferol.
-
Purify the product by recrystallization or column chromatography.
Bioactivity Screening Protocols
The following are detailed protocols for assessing the antioxidant, anti-inflammatory, and anticancer activities of the synthesized this compound derivatives.
Antioxidant Activity Screening
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compounds to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (this compound derivatives) dissolved in methanol at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol (as blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to the wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity Screening
Protocol 4: Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This assay determines the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Anticancer Activity Screening
Protocol 5: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The quantitative data from the bioactivity screening should be summarized in clear and structured tables for easy comparison of the different derivatives.
Table 1: Antioxidant Activity of this compound Derivatives (DPPH Assay)
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |
| This compound | H | H | H | H | >100 |
| Derivative 1 | OCH₃ | H | H | H | 55.2 |
| Derivative 2 | H | OCH₃ | H | H | 78.9 |
| Derivative 3 | H | H | OCH₃ | H | 45.1 |
| Ascorbic Acid | - | - | - | - | 25.6 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition in RAW 264.7 Cells)
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |
| This compound | H | H | H | H | 42.5 |
| Derivative 1 | OCH₃ | H | H | H | 28.7 |
| Derivative 2 | H | OCH₃ | H | H | 35.1 |
| Derivative 3 | H | H | OCH₃ | H | 22.4 |
| Dexamethasone | - | - | - | - | 10.8 |
Table 3: Anticancer Activity of this compound Derivatives (MTT Assay against MCF-7 Cells)
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |
| This compound | H | H | H | H | 68.3 |
| Derivative 1 | OCH₃ | H | H | H | 41.2 |
| Derivative 2 | H | OCH₃ | H | H | 52.7 |
| Derivative 3 | H | H | OCH₃ | H | 35.9 |
| Doxorubicin | - | - | - | - | 1.2 |
Note: The R groups in the tables represent potential substitution positions on the this compound scaffold. The IC50 values are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Screening
Application Notes and Protocols for Cell-Based Assays to Determine the Antioxidant Activity of Dihydrokaempferide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. Consequently, the evaluation of the antioxidant capacity of compounds like this compound is crucial for drug discovery and development. This document provides detailed protocols for key cell-based assays to assess the intracellular antioxidant activity of this compound and its potential mechanism of action through the Nrf2 signaling pathway.
Mechanism of Action: The Nrf2 Signaling Pathway
A primary mechanism by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] Upon exposure to oxidative stress or electrophilic compounds like flavonoids, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[4] This leads to an increased synthesis of cytoprotective proteins, including antioxidant enzymes, which helps to restore cellular redox homeostasis.[1]
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative polyphenols attenuate pyocyanin-induced ROS production in neuronal HT22 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Investigation of Dihydrokaempferide and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a flavonoid with potential therapeutic properties, has garnered interest in preclinical research. However, in vivo studies specifically investigating this compound are currently limited. To provide a comprehensive guide for researchers, this document details established in vivo models and protocols for assessing the biological effects of flavonoids, drawing upon data from the structurally related and more extensively studied compounds: Kaempferol and Aromadendrin (Dihydrokaempferol) . These compounds serve as valuable surrogates for designing and interpreting in vivo experiments aimed at elucidating the potential anti-inflammatory, neuroprotective, and metabolic effects of this compound.
Section 1: Anti-Inflammatory Effects
Flavonoids like Kaempferol and Aromadendrin have demonstrated significant anti-inflammatory activity in various preclinical models.[1] The primary mechanism often involves the modulation of key inflammatory signaling pathways, such as NF-κB, leading to a reduction in pro-inflammatory cytokines and mediators.[1][2]
Quantitative Data Summary: Anti-Inflammatory Effects of Kaempferol and Aromadendrin
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Aromadendrin | C57BL/6 Mice (LPS-induced ALI) | 5 or 10 mg/kg | Oral | Decreased immune cell infiltration and levels of IL-1β, IL-6, and TNF-α in BALF.[3][4] | [3][4] |
| Aromadendrin | C57BL/6 Mice (COPD model) | Not specified | Oral | Attenuated the number of neutrophils/macrophages and levels of ROS, MPO, IL-6, and IL-1β in BALF.[5] | [5] |
| Kaempferol | IgE-sensitized Mice | 50 mg/kg | Oral | Significantly inhibited antigen-induced passive cutaneous anaphylaxis.[6] | [6] |
| Kaempferol-3-O-β-d-glucuronide (K3G) | Swiss Albino Mice (Carrageenan-induced paw edema) | Not specified | Not specified | Reduced paw edema in a dose-dependent manner.[2] | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
Objective: To assess the in vivo acute anti-inflammatory effect of a test compound.
Animal Model: Male ICR or Swiss Albino mice (18-22 g).
Materials:
-
Test compound (this compound, Kaempferol, or Aromadendrin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer or calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Divide the animals into groups: Vehicle control, Positive control (e.g., Indomethacin), and Test compound groups (at least 3 doses).
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathway: NF-κB Inhibition in Inflammation
Caption: this compound and related flavonoids inhibit the NF-κB signaling pathway.
Section 2: Neuroprotective Effects
Kaempferol has been shown to exert neuroprotective effects in various in vivo models of neurodegenerative diseases and ischemic brain injury.[8][9][10] The mechanisms underlying this protection often involve antioxidant and anti-inflammatory actions, as well as the modulation of apoptotic pathways.[11][12]
Quantitative Data Summary: Neuroprotective Effects of Kaempferol
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Kaempferol | C57BL/6 Mice (MPTP-induced Parkinson's Disease) | Not specified | Not specified | Improved motor coordination, increased striatal dopamine levels, and prevented the loss of TH-positive neurons.[8] | [8] |
| Kaempferol | Sprague-Dawley Rats (Transient focal cerebral ischemia-reperfusion) | Not specified | Intragastric | Reduced infarct volume and improved neurological function.[9] | [9] |
| Kaempferol | Rats (Intracerebral Hemorrhage) | Not specified | Intraperitoneal | Exerted neuroprotective, antioxidant, and anti-apoptotic effects.[11] | [11] |
| Kaempferol Glycosides (KRS and KGS) | Rats (Transient focal stroke) | Equimolar doses | Intravenous | Attenuated neurological deficits, brain infarct volume, and neuron and axon injury.[13] | [13] |
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is a widely used model to study the neuroprotective effects of compounds against Parkinson's disease-like pathology.
Objective: To evaluate the neuroprotective potential of a test compound against MPTP-induced dopaminergic neurodegeneration.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
Test compound (this compound or Kaempferol)
-
Vehicle
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline
-
Apparatus for behavioral tests (e.g., rotarod)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and biochemical assays (e.g., for dopamine and its metabolites, SOD, GSH-Px, MDA).
Procedure:
-
Acclimatize mice and handle them for several days before the experiment.
-
Divide animals into groups: Vehicle control, MPTP control, and Test compound + MPTP groups.
-
Pre-treat the mice with the test compound or vehicle for a specified period (e.g., 7 days).
-
On the day of MPTP administration, continue the test compound treatment.
-
Induce neurotoxicity by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Continue the test compound treatment for a specified period post-MPTP administration (e.g., 7 days).
-
Perform behavioral tests (e.g., rotarod test for motor coordination) at selected time points.
-
At the end of the experiment, sacrifice the animals and collect brain tissues (substantia nigra and striatum).
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons.[8]
-
Conduct biochemical analyses to measure levels of dopamine and its metabolites, as well as markers of oxidative stress (SOD, GSH-Px, MDA).[8]
Signaling Pathway: Akt/Nrf2/HO-1 Activation in Neuroprotection
Caption: Neuroprotective effects via the Akt/Nrf2/HO-1 signaling pathway.
Section 3: Metabolic Effects
Kaempferol has been investigated for its beneficial effects on metabolic disorders, particularly in the context of obesity and type 2 diabetes.[14][15] It has been shown to improve insulin sensitivity, reduce body weight, and modulate lipid metabolism.[14][16]
Quantitative Data Summary: Metabolic Effects of Kaempferol
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Kaempferol | db/db Mice | 50 mg/kg/day for 6 weeks | Gavage | Reduced body weight, fat mass, and adipocyte size; ameliorated glucose intolerance and insulin resistance.[14][17] | [14][17] |
| Kaempferol | High-fat diet-fed middle-aged Mice | 0.05% in diet for 5 months | Dietary | Ameliorated body weight gain, improved fasting blood glucose, HbA1c, and insulin sensitivity.[15] | [15] |
| Kaempferol | High-fat diet-induced obese Mice | 50 mg/kg | Not specified | Improved glucose tolerance and insulin sensitivity; improved levels of TG, TC, HDL-C, and LDL-C.[16] | [16] |
| Kaempferol | STZ-induced diabetic Mice | 25 and 50 mg/kg for 2 weeks | Intraperitoneal | Reduced blood glucose and triglyceride levels, increased HDL levels, and preserved pancreatic β-cell structure.[18] | [18] |
Experimental Protocol: High-Fat Diet-Induced Obesity and Insulin Resistance in Mice
This is a common model to study the effects of compounds on obesity and related metabolic dysfunctions.
Objective: To evaluate the effect of a test compound on the development of obesity, insulin resistance, and related metabolic parameters.
Animal Model: Male C57BL/6J mice.
Materials:
-
Test compound (this compound or Kaempferol)
-
Normal chow diet (NCD)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Equipment for glucose and insulin tolerance tests (glucose meter, insulin)
-
Kits for measuring plasma lipids (TG, TC, HDL-C, LDL-C) and insulin.
Procedure:
-
Wean mice and place them on either NCD or HFD for a period of 8-12 weeks to induce obesity and insulin resistance.
-
Divide the HFD-fed mice into groups: HFD control and HFD + Test compound (at least 2 doses). An NCD control group should also be maintained.
-
Administer the test compound or vehicle daily via oral gavage or as a dietary supplement for a specified duration (e.g., 6-8 weeks).
-
Monitor body weight and food intake weekly.
-
Towards the end of the treatment period, perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) with a few days of recovery in between.
-
GTT: Fast mice for 6 hours, administer a glucose bolus (2 g/kg, i.p.), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
ITT: Fast mice for 4 hours, administer an insulin bolus (0.75 U/kg, i.p.), and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
At the end of the study, collect blood for measuring fasting glucose, insulin, and lipid profiles.
-
Collect and weigh adipose tissue (e.g., epididymal, subcutaneous) and liver for further analysis (e.g., histology, gene expression).[14][15]
Experimental Workflow: In Vivo Study of Metabolic Effects
Caption: A generalized workflow for in vivo studies of metabolic effects.
Conclusion
While direct in vivo evidence for this compound is still emerging, the extensive research on the closely related flavonoids, Kaempferol and Aromadendrin, provides a strong foundation for designing and conducting robust preclinical studies. The protocols and models outlined in these application notes offer standardized methods to investigate the potential anti-inflammatory, neuroprotective, and metabolic benefits of this compound. Researchers are encouraged to adapt these protocols to their specific research questions and to include comprehensive pharmacokinetic and toxicological assessments in their study designs.
References
- 1. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromadendrin Inhibits Lipopolysaccharide-Induced Inflammation in BEAS-2B Cells and Lungs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromadendrin Inhibits Lipopolysaccharide-Induced Inflammation in BEAS-2B Cells and Lungs of Mice -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Aromadendrin Ameliorates Airway Inflammation in Experimental Mice with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective effect of kaempferol against a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol Plays a Neuroprotection Role by Alleviating Oxidative Stress via AKT/Nrf2/HO-1 Pathway and Inhibiting Apoptosis in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kaempferol alleviates adipose tissue inflammation and insulin resistance in db/db mice by inhibiting the STING/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Kaempferol Promotes Insulin Sensitivity and Preserved Pancreatic β-Cell Mass in Middle-Aged Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dietary kaempferol exerts anti-obesity effects by inducing the browing of white adipocytes via the AMPK/SIRT1/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protective Effects of Food-Derived Kaempferol on Pancreatic β-Cells in Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Dihydrokaempferide Enzyme Inhibition: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the potential inhibitory effects of dihydrokaempferide, a natural flavanonol, on three key enzymes: Dihydropteroate Synthase (DHPS), Xanthine Oxidase (XO), and Protein Kinase C (PKC). This compound, also known as aromadendrin, and its related flavonoid, kaempferol, have been identified as potential inhibitors of these enzymes, suggesting their therapeutic potential in various diseases.
Introduction
This compound is a flavonoid with a wide range of reported biological activities. Understanding its mechanism of action is crucial for its development as a therapeutic agent. A key aspect of this is identifying and characterizing its enzymatic targets. Based on existing research on this compound and structurally similar compounds, this document outlines protocols for investigating its inhibitory activity against DHPS, an enzyme crucial for microbial folate synthesis and a target for antimicrobial drugs; Xanthine Oxidase, a key enzyme in purine metabolism implicated in gout and oxidative stress; and Protein Kinase C, a family of enzymes involved in various cellular signaling pathways and a target for cancer therapy.
Data Presentation: Summary of Key Kinetic Parameters
The following table summarizes the key kinetic parameters that can be determined for this compound against each target enzyme using the protocols described below. This structured format allows for easy comparison of its inhibitory potency.
| Target Enzyme | Parameter | Typical Value Range | Experimental Conditions |
| Dihydropteroate Synthase (DHPS) | IC₅₀ (µM) | To be determined | Spectrophotometric coupled assay, pH 7.6, 25°C |
| Kᵢ (µM) | To be determined | Michaelis-Menten kinetics, varying substrate concentrations | |
| Mechanism of Inhibition | To be determined | Lineweaver-Burk plot analysis | |
| Xanthine Oxidase (XO) | IC₅₀ (µM) | To be determined | Spectrophotometric assay, pH 7.5, 25°C or 37°C |
| Kᵢ (µM) | To be determined | Michaelis-Menten kinetics, varying substrate concentrations | |
| Mechanism of Inhibition | To be determined | Lineweaver-Burk plot analysis | |
| Protein Kinase C (PKC) | IC₅₀ (µM) | To be determined | Non-radioactive ELISA-based assay, 30°C |
| % Inhibition at a given concentration | To be determined | Endpoint measurement |
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)
This continuous assay monitors the DHPS-catalyzed reaction by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is a measure of DHPS activity.[1][2][3][4][5]
Materials:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Dihydrofolate Reductase (DHFR) (as the coupling enzyme)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) (substrate)
-
p-aminobenzoic acid (pABA) (substrate)
-
NADPH
-
This compound (test inhibitor) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl₂, 1 mM DTT[1]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHPP, pABA, and NADPH in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
-
Assay Setup (96-well plate, 200 µL final volume):
-
Add 2 µL of this compound serial dilutions to the appropriate wells. Add 2 µL of DMSO to the control wells (no inhibition).
-
Prepare a reaction mixture containing Assay Buffer, DHPS enzyme, and DHFR. The final concentration of DHPS should be determined empirically to give a linear reaction rate, and DHFR should be in excess.
-
Add the reaction mixture to each well.
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition, repeat the assay with varying concentrations of one substrate (e.g., pABA) at fixed concentrations of this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[1]
-
Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric Method)
This protocol measures the inhibitory activity of this compound on xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 290-295 nm.[6][7][8]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test inhibitor) dissolved in DMSO
-
Potassium Phosphate Buffer (50 mM, pH 7.5)[6]
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
-
Assay Setup:
-
In each well/cuvette, prepare a mixture containing phosphate buffer, xanthine solution, and the desired concentration of this compound (or DMSO for the control).
-
Include a blank for each concentration containing all components except xanthine oxidase.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixtures at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.[7]
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 295 nm over 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the mode of inhibition by performing the assay with varying concentrations of both xanthine and this compound and analyzing the data using a Lineweaver-Burk plot.[6]
-
Protein Kinase C (PKC) Inhibition Assay (Non-Radioactive ELISA-Based Method)
This assay is a safe and reliable method for screening PKC inhibitors. It is a solid-phase enzyme-linked immunosorbent assay (ELISA) that uses a specific synthetic peptide as a substrate for PKC and a polyclonal antibody that recognizes the phosphorylated form of the substrate.[9]
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar) which typically includes:
-
Microtiter plate pre-coated with a PKC substrate peptide
-
Active PKC enzyme
-
ATP
-
Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG:HRP Conjugate
-
Kinase Assay Dilution Buffer
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
-
This compound (test inhibitor) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent and Sample Preparation:
-
Prepare all reagents as per the kit instructions.
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
-
Assay Procedure (as per a typical kit protocol):
-
Soak the wells of the microtiter plate with Kinase Assay Dilution Buffer.
-
Aspirate the wells and add your this compound dilutions and controls to the appropriate wells.
-
Add the active PKC enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 90 minutes).
-
Terminate the reaction by emptying the wells.
-
Add the Phosphospecific Substrate Antibody to each well and incubate.
-
Wash the wells and add the Anti-Rabbit IgG:HRP Conjugate, followed by another incubation.
-
Wash the wells again and add the TMB Substrate.
-
Stop the reaction with the Stop Solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Caption: Workflow for the DHPS inhibition assay.
Caption: Inhibition of the purine degradation pathway by this compound.
Caption: Mechanism of PKC signaling inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. revistabionatura.com [revistabionatura.com]
- 8. mdpi.com [mdpi.com]
- 9. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
Dihydrokaempferide as a Standard in Flavonoid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dihydrokaempferide as a standard for the quantitative analysis of flavonoids. The protocols outlined below are intended for researchers in natural product chemistry, pharmacology, and drug development who require accurate and reproducible methods for flavonoid quantification.
Physicochemical Properties and Handling of this compound
This compound, also known as aromadendrin, is a flavanonol, a type of flavonoid. Its chemical structure is closely related to kaempferol. Understanding its properties is crucial for its proper use as an analytical standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₆ | [1] |
| Molecular Weight | 288.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 247 - 249 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] Practically insoluble in water.[3] | [2][3] |
| Storage | Store desiccated at -20°C.[2] Protect from light.[4] | [2][4] |
Experimental Protocols
The following protocols describe the use of this compound as a standard for the quantification of flavonoids in various samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for generating reliable quantitative data.
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve the standard in 10 mL of methanol in a calibrated volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
These solutions should be prepared fresh daily or stored at 4°C for a short period, protected from light.
-
Sample Preparation
The choice of sample preparation method will depend on the matrix of the sample (e.g., plant material, biological fluid, pharmaceutical formulation).
Protocol 2: Extraction of Flavonoids from Plant Material
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 25 mL of 80% methanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Alternatively, perform reflux extraction at 60°C for 2 hours.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the mobile phase if necessary to bring the analyte concentration within the range of the calibration curve.
HPLC-UV Method for Quantification
This protocol provides a general HPLC-UV method that can be optimized for specific applications.
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm (this compound has a UV maximum around this wavelength) |
Workflow for HPLC Analysis
Caption: Workflow for flavonoid quantification using HPLC-UV.
LC-MS/MS Method for Enhanced Sensitivity and Selectivity
For complex matrices or low concentrations of analytes, an LC-MS/MS method is recommended.
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (optimization required) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound (m/z 287 or 289) |
| Product Ions (Q3) | To be determined by infusion of the standard into the mass spectrometer. |
Workflow for LC-MS/MS Analysis
Caption: Workflow for sensitive flavonoid quantification using LC-MS/MS.
Method Validation
To ensure the reliability of the analytical data, the developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 4: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD < 15% under varied conditions |
Potential Signaling Pathways for Investigation
While research on the specific signaling pathways of this compound is limited, the structurally similar flavonoid, kaempferol, has been shown to modulate several key cellular pathways. These pathways represent potential targets for investigation when studying the biological activity of this compound.
Diagram of Potential Signaling Pathways Modulated by this compound (Inferred from Kaempferol)
References
- 1. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrokaempferide: Application Notes and Protocols for Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a flavonoid with the chemical formula C16H14O6, is a natural compound that has garnered interest for its potential applications in functional foods and nutraceuticals.[1] As a derivative of dihydrokaempferol (also known as aromadendrin), it belongs to the flavanonol class of flavonoids.[2][3] Flavonoids are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects, making them promising candidates for the development of health-promoting food products.[2] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and utilization of this compound for the development of functional foods.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its extraction, formulation, and bioavailability studies.
| Property | Value | Reference |
| CAS Number | 137225-59-3 | [1][3] |
| Molecular Formula | C16H14O6 | [1] |
| Molecular Weight | 302.28 g/mol | [4] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform | [3] |
| Storage | Desiccate at -20°C | [3] |
Biological Activities and Potential Functional Food Applications
This compound has been identified in various natural sources, including Brazilian green propolis, and has demonstrated several biological activities that are relevant to its development as a functional food ingredient.[3]
Quantitative Data on Biological Activities
The following table summarizes the available quantitative data on the biological activities of this compound and related compounds. It is important to note that research specifically on this compound is limited, and data from the closely related compounds dihydrokaempferol (aromadendrin) and kaempferol are included for comparative purposes and to suggest potential areas of investigation.
| Biological Activity | Compound | Experimental Model | Key Findings | Reference |
| Antihypertensive | This compound | Spontaneously Hypertensive Rats (SHR) | Oral administration of 10 mg/kg of an ethanol-eluted fraction containing this compound and isosakuranetin from Brazilian green propolis resulted in a significant decrease in blood pressure over 14 days. | [3] |
| Cytotoxicity | This compound | Human Fibrosarcoma (HT-1080) cells | Exhibited an ED50 of 26.97 μg/mL after 24 hours of exposure as determined by the MTT assay. | [4][5] |
| Anticancer | This compound | Human Lung Adenocarcinoma (A549) cells | In contrast to kaempferide, this compound did not enhance the sensitivity of A549 spheroids to doxorubicin. | [3] |
| Anti-inflammatory | Dihydrokaempferol | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | Exhibited anti-inflammatory effects through the suppression of nuclear translocation of NF-κB and phosphorylation of JNK. | [2][6] |
| Antioxidant | Dihydrokaempferol-rich extract | Manilkara zapota plant extract | Showed potent antioxidant activity, approximately 10 times that of the commercial antioxidant Trolox. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound's potential as a functional food ingredient. The following protocols are generalized based on standard methods for flavonoid research and should be optimized for specific experimental conditions.
Protocol 1: Extraction and Isolation of this compound from Natural Sources
This protocol describes a general procedure for the extraction and isolation of this compound from plant material or propolis.
1. Materials and Reagents:
-
Dried and powdered source material (e.g., Brazilian green propolis)
-
Ethanol (95%)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Chromatography columns
2. Extraction Procedure:
-
Macerate the powdered source material with 95% ethanol at room temperature for 48-72 hours.[7]
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the extract.
3. Isolation and Purification:
-
Subject the ethyl acetate-soluble fraction to silica gel column chromatography.[3]
-
Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate different flavonoid fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.[3]
-
Characterize the purified this compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant potential of this compound.
1. Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Protocol 3: In Vitro Anti-inflammatory Activity Assessment - Nitric Oxide (NO) Assay in Macrophages
This protocol details the evaluation of the anti-inflammatory effects of this compound by measuring nitric oxide production in LPS-stimulated macrophages.
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plate
2. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the amount of nitrite (a stable product of NO) in the supernatant.
-
Assess cell viability using an MTT assay to ensure that the reduction in NO is not due to cytotoxicity.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the activities of related flavonoids like dihydrokaempferol and kaempferol provide valuable insights into potential mechanisms.
Putative Signaling Pathways for this compound
Based on the known anti-inflammatory and antioxidant activities of similar flavonoids, this compound may modulate the following pathways:
-
NF-κB Signaling Pathway: Dihydrokaempferol has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.[2][6] this compound may exert similar effects.
-
MAPK Signaling Pathway: Dihydrokaempferol can attenuate the phosphorylation of JNK, a member of the MAPK family.[2][6] MAPKs play a crucial role in cellular responses to a variety of stimuli.
-
Nrf2/Keap1 Signaling Pathway: Dihydrokaempferol has been reported to ameliorate severe acute pancreatitis via the Keap1/Nrf2 pathway, a critical regulator of the antioxidant response.[10]
Diagrams of Putative Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms of action of this compound based on the activities of related flavonoids.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Putative antioxidant signaling pathway of this compound.
Experimental Workflow for Functional Food Development
The development of a functional food enriched with this compound involves a systematic approach from sourcing to final product evaluation.
Caption: Workflow for this compound functional food development.
Conclusion and Future Directions
This compound presents a promising, yet under-investigated, candidate for the development of functional foods. Its demonstrated biological activities, such as its antihypertensive effects, warrant further exploration. Future research should focus on:
-
Comprehensive Bioactivity Profiling: Expanding the in vitro and in vivo studies to fully characterize the antioxidant, anti-inflammatory, anticancer, and other potential health benefits of purified this compound.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its fate in the body and optimize its delivery in functional food matrices.
-
Safety and Toxicity: Conducting thorough safety and toxicity studies to establish safe consumption levels.
-
Food Matrix Interactions: Evaluating the stability and bioaccessibility of this compound in different food matrices to ensure its efficacy in the final product.
By addressing these research gaps, the full potential of this compound as a valuable ingredient in functional foods for promoting human health can be realized.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Dihydrokaempferol In Food & Nutrition - Flavanonol [periodical.knowde.com]
- 3. This compound | CAS:137225-59-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dihydrokaempferol | Apoptosis | BCL | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Paper-based DPPH Assay for Antioxidant Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing Dihydrokaempferide Bioavailability In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Dihydrokaempferide, also known as aromadendrin, is a flavanonol, a type of flavonoid, with a range of reported biological activities that suggest its potential as a therapeutic agent. However, the efficacy of any orally administered compound is contingent upon its bioavailability, which governs the extent and rate at which the active molecule enters systemic circulation. A critical initial step in the drug development process is the in vitro assessment of bioavailability to predict in vivo performance and identify potential liabilities. It has been noted that aromadendrin may exhibit low oral bioavailability, which underscores the importance of detailed in vitro characterization.[1]
This document provides a comprehensive guide to the in vitro assessment of this compound's bioavailability, focusing on three key aspects: intestinal permeability, metabolic stability, and cellular uptake. The protocols detailed herein are established methods widely used in the pharmaceutical industry for screening drug candidates.[2]
Key In Vitro Models for Bioavailability Assessment:
-
Caco-2 Cell Monolayer Assay: This is considered the gold standard for predicting intestinal drug absorption in humans. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[3][4] The apparent permeability coefficient (Papp) determined from this assay is a reliable indicator of in vivo absorption.[3]
-
Liver Microsome Stability Assay: The liver is the primary site of drug metabolism.[5][6] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5][7] Assessing the rate of disappearance of this compound when incubated with liver microsomes provides a measure of its metabolic stability and helps to predict its hepatic clearance.[5][8]
-
Cellular Uptake and Efflux Assays: Understanding the mechanisms by which a compound enters and exits cells is crucial. These assays, often performed in conjunction with the Caco-2 model or other relevant cell lines, can elucidate whether this compound is a substrate for active transporters, which can significantly impact its net absorption and disposition.
While specific quantitative data for the in vitro bioavailability of this compound is not extensively available in public literature, the following sections provide standardized protocols to generate this critical information. The data tables are presented as templates to be populated with experimental findings. For illustrative purposes, these tables may contain representative data from structurally similar flavonoids.
II. Data Presentation
The following tables are structured for the clear and concise presentation of quantitative data obtained from the in vitro bioavailability assays for this compound.
Table 1: Intestinal Permeability of this compound in Caco-2 Monolayers
| Compound | Concentration (µM) | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 10 | A → B | Data to be generated | Data to be generated |
| 10 | B → A | Data to be generated | ||
| 50 | A → B | Data to be generated | ||
| 50 | B → A | Data to be generated | ||
| Propranolol (High Permeability Control) | 10 | A → B | ~20 | ~1.0 |
| Atenolol (Low Permeability Control) | 10 | A → B | ~0.5 | ~1.0 |
Papp values are typically categorized as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s).
Table 2: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Concentration (µM) | Incubation Time (min) | % Remaining | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | 1 | 0 | 100 | Data to be generated | Data to be generated |
| 5 | Data to be generated | ||||
| 15 | Data to be generated | ||||
| 30 | Data to be generated | ||||
| 60 | Data to be generated | ||||
| Verapamil (High Clearance Control) | 1 | 60 | <10 | <15 | >130 |
| Warfarin (Low Clearance Control) | 1 | 60 | >80 | >60 | <23 |
Metabolic stability is often categorized as high (t₁/₂ > 60 min), moderate (t₁/₂ = 15-60 min), or low (t₁/₂ < 15 min).
Table 3: Cellular Accumulation of this compound
| Cell Line | Compound | Concentration (µM) | Incubation Time (min) | Intracellular Concentration (ng/mg protein) |
| Caco-2 | This compound | 10 | 60 | Data to be generated |
| HepG2 | This compound | 10 | 60 | Data to be generated |
| Caco-2 | Quercetin (Reference Flavonoid) | 10 | 60 | Example Value |
| HepG2 | Quercetin (Reference Flavonoid) | 10 | 60 | Example Value |
III. Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound stock solution (in DMSO)
-
Lucifer yellow or another membrane integrity marker
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate good monolayer integrity.
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add 0.5 mL of HBSS containing the desired concentration of this compound (final DMSO concentration <1%) to the apical (donor) chamber.
-
Add 1.5 mL of HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points (e.g., 30, 60, 90, 120 min), collect a sample from the basolateral chamber and replace it with fresh HBSS.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Follow the same procedure as above, but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber (µmol/s)
-
A = Surface area of the insert (cm²)
-
C₀ = Initial concentration in the donor chamber (µmol/mL)
-
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., verapamil, warfarin)
-
Acetonitrile with an internal standard for reaction termination
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and this compound (final concentration e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Control Incubations:
-
Perform parallel incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Perform incubations without this compound as a negative control.
-
Perform incubations with control compounds to ensure the metabolic activity of the microsomes.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Protocol 3: Cellular Uptake and Accumulation Assay
Objective: To quantify the accumulation of this compound in a relevant cell line (e.g., Caco-2 or HepG2).
Materials:
-
Selected cell line (e.g., Caco-2, HepG2)
-
Appropriate cell culture medium and supplements
-
Culture plates (e.g., 24-well plates)
-
HBSS or other appropriate buffer
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding:
-
Seed cells in 24-well plates at an appropriate density and allow them to adhere and grow to confluency.
-
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed HBSS.
-
Add HBSS containing the desired concentration of this compound to each well.
-
Incubate at 37°C for a specified period (e.g., 60 minutes). To investigate time-dependency, multiple time points can be included.
-
To investigate temperature-dependency and distinguish between passive and active transport, run a parallel experiment at 4°C.
-
-
Termination and Cell Lysis:
-
At the end of the incubation, rapidly aspirate the drug-containing buffer.
-
Wash the cell monolayer three times with ice-cold HBSS to remove any unbound compound.
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Sample Processing and Analysis:
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Determine the protein concentration in the lysate using a BCA assay.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound, typically expressed as ng of compound per mg of total cell protein.
-
IV. Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Liver Microsomal Stability Assay Workflow.
Caption: Potential Intestinal Transport Pathways for Flavonoids.
References
- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models replicating the human intestinal epithelium for absorption and metabolism studies: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. researchgate.net [researchgate.net]
Unraveling Dihydrokaempferide-Protein Interactions: A Guide for Researchers
Introduction
Dihydrokaempferide, a dihydroflavonol found in various plants, is a precursor in the biosynthesis of the widely studied flavonoid, kaempferol. Emerging research suggests its potential role in various cellular processes, making the identification and characterization of its protein interaction partners a critical step in elucidating its mechanism of action and therapeutic potential. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of established methods for studying this compound-protein interactions, complete with detailed experimental protocols and data presentation guidelines.
Methods for Studying this compound-Protein Interactions
A multi-faceted approach is often necessary to fully characterize the interaction of a small molecule like this compound with its protein targets. Methodologies can be broadly categorized into label-free and labeled techniques, each offering unique advantages in sensitivity, throughput, and the nature of the information they provide. Key methods include Affinity Chromatography for target identification, Surface Plasmon Resonance (SPR) for quantitative binding analysis, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement within a cellular context.
Quantitative Data Summary
The following table summarizes representative quantitative data for the interaction of dihydroflavonols with specific protein targets. Due to the limited availability of direct binding data for this compound, data for the structurally similar dihydroflavonol, Dihydroquercetin (DHQ), is included as a reference. The binding affinity is typically expressed as the dissociation constant (K_d), where a smaller K_d value indicates a stronger binding affinity.
| Compound | Protein Target | Method | Dissociation Constant (K_d) | Reference |
| Dihydroquercetin (DHQ) | Dihydroflavonol 4-reductase | Hummel and Dreyer method | 24.6 ± 1.5 µM | [1] |
Note: This data is provided as a representative example. Actual binding affinities for this compound will need to be determined experimentally.
Key Experimental Protocols
Affinity Chromatography for Target Identification
Affinity chromatography is a powerful technique to isolate and identify proteins that bind to a specific ligand, in this case, this compound. The principle involves immobilizing this compound onto a solid support (resin) to create an affinity matrix. A cell lysate is then passed through this matrix, allowing proteins with an affinity for this compound to bind. After washing away non-specific binders, the target proteins are eluted and can be identified by mass spectrometry.
Protocol:
-
Preparation of this compound-Coupled Resin:
-
Select a resin with appropriate functional groups (e.g., NHS-activated sepharose) for covalent coupling to this compound.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Follow the manufacturer's protocol for coupling the ligand to the resin. This typically involves incubating the this compound solution with the activated resin for several hours at room temperature or 4°C with gentle agitation.
-
After coupling, wash the resin extensively with the coupling buffer to remove any unbound this compound.
-
Block any remaining active groups on the resin according to the manufacturer's instructions to prevent non-specific protein binding.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density (e.g., 80-90% confluency).
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Affinity Pull-Down:
-
Equilibrate the this compound-coupled resin with the lysis buffer.
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with the equilibrated resin (e.g., 50 µL of resin slurry) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the cell lysate with uncoupled resin.
-
Wash the resin three to five times with wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the resin using an elution buffer. This can be achieved by:
-
Competitive elution: Using a high concentration of free this compound (e.g., 1-10 mM).
-
Non-specific elution: Using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a high salt buffer.
-
-
Neutralize the eluted fractions immediately if a low pH elution buffer is used.
-
Analyze the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise unique protein bands that appear in the this compound pull-down but not in the control and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Experimental Workflow for Affinity Chromatography
Caption: Workflow for identifying protein targets of this compound using affinity chromatography.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of molecules binding to the surface. This technique can be used to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d) of the this compound-protein interaction.
Protocol:
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol (e.g., with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
-
Inject the purified target protein over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentration range should ideally span from 10-fold below to 10-fold above the expected K_d.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). A blank injection of running buffer should also be included for double referencing.
-
Monitor the association of this compound to the protein in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the this compound-protein complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (k_a, k_d) and the dissociation constant (K_d).
-
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for quantitative analysis of this compound-protein interactions using SPR.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that allows for the confirmation of drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein binds to a ligand, its melting temperature (T_m) often increases. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures, both in the presence and absence of the ligand.
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. An unheated control should also be included.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.
-
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming this compound target engagement in cells using CETSA.
Potential Signaling Pathways of this compound
Based on studies of the structurally related flavonoid kaempferol and preliminary findings for dihydroflavonoids, this compound may modulate several key signaling pathways. It is important to note that these are putative pathways and require experimental validation for this compound.
1. Keap1-Nrf2 Signaling Pathway:
This compound may activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of cytoprotective enzymes.
Caption: Putative activation of the Keap1-Nrf2 pathway by this compound.
2. PI3K/Akt Signaling Pathway:
Flavonoids, including kaempferol, have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and inflammatory diseases.[3][4][5][6] this compound may exert its effects by directly or indirectly inhibiting key components of this pathway, such as PI3K or Akt, leading to downstream effects on cell proliferation, survival, and apoptosis.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
The study of this compound-protein interactions is a burgeoning field with the potential to uncover novel therapeutic targets and mechanisms. The methods and protocols outlined in these application notes provide a robust framework for researchers to identify and characterize these interactions. By employing a combination of affinity-based, biophysical, and cellular techniques, a comprehensive understanding of this compound's biological functions can be achieved, paving the way for its potential application in drug discovery and development.
References
- 1. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]
- 2. Functional Characterization of F3H Gene and Optimization of Dihydrokaempferol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]
- 5. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrokaempferide Encapsulation to Enhance Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various techniques to encapsulate dihydrokaempferide, a promising bioactive flavonoid, to improve its stability. Detailed protocols for common encapsulation methods and stability testing are provided to guide researchers in developing stable and effective formulations.
Introduction to this compound and Stability Challenges
This compound, also known as aromadendrin, is a natural flavonoid with a range of potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. However, like many flavonoids, its application in pharmaceutical and nutraceutical formulations is often hindered by its poor stability. Flavonoids are susceptible to degradation when exposed to environmental factors such as heat, light, oxygen, and unfavorable pH conditions. This degradation can lead to a loss of bioactivity and therapeutic efficacy.
Encapsulation is a widely utilized strategy to protect sensitive bioactive compounds like this compound from degradation. By entrapping the flavonoid within a protective matrix or shell, its stability can be significantly enhanced, leading to improved shelf-life and bioavailability. This document explores various encapsulation techniques and provides practical protocols for their implementation.
Encapsulation Techniques for this compound
Several encapsulation techniques can be employed to improve the stability of this compound. The choice of technique often depends on the desired particle size, release characteristics, and the physicochemical properties of the encapsulating material. Common methods include:
-
Liposomal Encapsulation: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. They are biocompatible and can protect the entrapped compound from enzymatic degradation.
-
Nanoparticle Encapsulation: Polymeric nanoparticles can be formulated to encapsulate this compound, offering controlled release and improved stability. The polymer matrix protects the flavonoid from the external environment.
-
Spray Drying: This technique involves atomizing a solution or suspension containing this compound and a carrier material into a hot air stream, resulting in the formation of a dry powder of microparticles.
-
Freeze Drying (Lyophilization): This method involves freezing a solution of this compound and a carrier, followed by sublimation of the solvent under vacuum. It is a gentle drying process suitable for heat-sensitive compounds.
Comparative Stability Data
While specific comparative studies on this compound are limited, data from studies on the closely related flavonoid, kaempferol, and other flavonoids provide valuable insights into the expected stability improvements with encapsulation. The following tables summarize representative data on encapsulation efficiency and stability.
Table 1: Encapsulation Efficiency of Flavonoids Using Different Techniques
| Encapsulation Technique | Flavonoid | Wall/Carrier Material | Encapsulation Efficiency (%) | Reference |
| Liposomes | Kaempferol | Soy Phosphatidylcholine | ~85% | [1] |
| Nanoparticles (QESD) | Kaempferol | HPMC-AS / Kollicoat MAE 30 DP | >90% | [2] |
| Spray Drying | Grapefruit Peel Extract | Maltodextrin, β-cyclodextrin, CMC | 91.41% | [3] |
| Freeze Drying | Grapefruit Peel Extract | Maltodextrin, β-cyclodextrin, CMC | 78.38% | [3] |
Table 2: Stability of Encapsulated Flavonoids Under Different Conditions
| Encapsulation Technique | Flavonoid | Storage Condition | Stability Outcome | Reference |
| Liposomes | Lipoyl glycerides | 40°C | Half-life of 14 days in soyPC liposomes | [4] |
| Nanoparticles | Curcumin | 25°C and 37°C (1 month) | Effective protection from degradation | |
| Spray Drying | Sweet Potato Peel Extract | Ambient (60 days, light) | Longer shelf-life than non-encapsulated | [5] |
| Freeze Drying | Chenpi Extract | Not specified | Enhanced storage stability | [5] |
Experimental Protocols
Protocol 1: this compound Encapsulation in Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating this compound using the thin-film hydration method.
Materials:
-
This compound
-
Soy phosphatidylcholine (or other suitable lipid)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder (optional, for size reduction)
Procedure:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio for lipid to cholesterol is 2:1. The amount of this compound can be varied (e.g., 1-5% of the total lipid weight).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The volume of PBS will depend on the desired final concentration.
-
The flask should be maintained at a temperature above the lipid transition temperature during hydration. This process will lead to the formation of multilamellar vesicles (MLVs).
-
For a more uniform size distribution, the liposome suspension can be sonicated in a bath sonicator for 5-10 minutes or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Protocol 2: this compound Encapsulation in Polymeric Nanoparticles by Solvent Evaporation
This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
Procedure:
-
Dissolve this compound and PLGA in a suitable organic solvent like dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA, which will act as the stabilizer.
-
Add the organic phase to the aqueous PVA solution while stirring at high speed using a magnetic stirrer.
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Continuously stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis or freeze-dry for long-term storage.
Protocol 3: Stability Testing of Encapsulated this compound
This protocol provides a general framework for assessing the stability of encapsulated this compound under various stress conditions.
Materials and Equipment:
-
Encapsulated this compound formulation
-
Unencapsulated (free) this compound solution (as control)
-
Temperature- and humidity-controlled stability chambers
-
Light exposure chamber (with controlled UV and visible light)
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Sample Preparation: Aliquot the encapsulated this compound formulation and the free this compound solution into suitable sealed containers.
-
Storage Conditions: Place the samples under different storage conditions to be tested. Common conditions include:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-term Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
pH Stability: Adjust the pH of the formulation to different values (e.g., acidic, neutral, alkaline) and store at a controlled temperature.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks for accelerated studies).
-
Analysis of this compound Content:
-
For encapsulated samples, first disrupt the encapsulation system to release the this compound. This can be done by adding a suitable solvent (e.g., methanol, ethanol) that dissolves the encapsulating material.
-
Quantify the amount of remaining intact this compound in both the encapsulated and free samples using a validated stability-indicating HPLC method. The mobile phase and column should be optimized to separate this compound from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Compare the degradation rates of the encapsulated and free this compound to evaluate the protective effect of the encapsulation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for encapsulation and stability studies.
References
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of Dihydrokaempferide in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction, separation, and quantification of dihydrokaempferide from complex matrices such as biological fluids and herbal preparations. The protocols described are based on established analytical techniques for flavonoids and can be adapted and validated for specific research needs.
Introduction to this compound Analysis
This compound, a flavonoid with potential pharmacological activities, often requires sensitive and specific analytical methods for its quantification in complex biological and herbal matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose. Effective sample preparation is crucial to remove interfering substances and enrich the analyte, ensuring accurate and reliable results.
Section 1: Sample Preparation Techniques
The choice of sample preparation method is critical for accurate quantification and depends on the nature of the matrix and the analytical technique employed.
Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)
LLE is a common method for extracting analytes from aqueous samples into an immiscible organic solvent.
Protocol: LLE of this compound from Rat Plasma
This protocol is adapted from a method for the related flavonoid, kaempferide, and would require validation for this compound.[1]
Materials:
-
Rat plasma
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., Diazepam)[1]
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
0.1% Trifluoroacetic acid in water[1]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., a mixture of water, acetonitrile, and 0.1% trifluoroacetic acid).[1]
-
Vortex for 1 minute to dissolve the residue.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Inject a 10 µL aliquot of the supernatant into the HPLC or LC-MS/MS system.
Solid-Phase Extraction (SPE) for Herbal Extracts
SPE is a versatile technique for sample clean-up and concentration, particularly useful for complex matrices like herbal extracts.
Protocol: SPE of this compound from a Propolis Extract
Materials:
-
Propolis extract
-
This compound standard solution
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Dissolve a known amount of the dried propolis extract in methanol.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to remove any particulate matter.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant of the propolis extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the flavonoids, including this compound, with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Section 2: Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of flavonoids.
Protocol: HPLC-UV Analysis of this compound
This protocol is based on a validated method for kaempferol and would require optimization and validation for this compound.[2]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: this compound has a UV absorption maximum around 290 nm.
-
Injection Volume: 10 µL
Quantitative Data (Representative for a Validated Flavonoid Method):
The following table presents typical validation parameters for the analysis of a flavonoid like kaempferol using HPLC-UV. Similar performance may be achievable for this compound upon method validation.[2]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in complex biological matrices.
Protocol: LC-MS/MS Analysis of this compound
This protocol is a general guideline and requires optimization of MS/MS parameters for this compound.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B). A fast gradient can be employed for high-throughput analysis.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized. For flavonoids, negative mode is often effective.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These are specific to the compound and need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻ in negative mode. Product ions are generated by fragmentation of the precursor ion.
-
Collision Energy and other MS parameters: These will need to be optimized for maximum signal intensity.
Quantitative Data (Representative for a Validated Flavonoid Method):
The following table presents typical validation parameters for the analysis of a flavonoid in plasma using LC-MS/MS. Similar performance may be achievable for this compound upon method validation.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Section 3: Visualizations
References
Application Notes and Protocols for High-Throughput Screening of Dihydrokaempferide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays to evaluate the bioactivity of Dihydrokaempferide (also known as Aromadendrin). The protocols detailed below are optimized for a high-throughput format to facilitate the rapid screening of this promising natural compound for its antioxidant, anti-inflammatory, and anticancer properties.
Bioactivity of this compound: An Overview
This compound is a flavonoid found in various plants and has garnered interest for its potential therapeutic applications. Preclinical studies suggest that its biological activities stem from its ability to modulate key cellular signaling pathways, including the Nrf2, NF-κB, and PI3K/Akt pathways. High-throughput screening assays are essential for systematically evaluating its potency and identifying its specific molecular targets.
High-Throughput Screening Assays for this compound
A suite of HTS assays can be employed to characterize the bioactivity of this compound. The following sections detail the protocols for assays assessing its antioxidant, anticancer, and anti-inflammatory potential.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and straightforward method to evaluate the radical scavenging activity of a compound. In its radical form, DPPH has a deep purple color, which changes to yellow upon reduction by an antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Prepare a positive control, such as Ascorbic Acid or Trolox, in the same manner.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each this compound dilution or positive control to the wells of a 96-well plate.
-
Add 50 µL of methanol to the blank wells.
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
Where Abs_sample is the absorbance of cells treated with this compound and Abs_control is the absorbance of untreated cells.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Anti-inflammatory Activity: NF-κB Reporter Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Reporter gene assays can be used to screen for compounds that inhibit NF-κB activation. In this assay, cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.
Caption: Workflow for the NF-κB reporter assay.
-
Cell Seeding:
-
Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a white, clear-bottom 96-well plate at an appropriate density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB inducer, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control and a stimulated vehicle control.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity:
Where L_sample is the luminescence of stimulated cells treated with this compound, L_unstimulated is the luminescence of unstimulated cells, and L_stimulated is the luminescence of stimulated cells without the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Quantitative Data for this compound Bioactivity
The following tables summarize the available quantitative data for the bioactivity of this compound. It is important to note that high-throughput screening data for this specific compound is still emerging.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 / Activity | Reference |
| DPPH Radical Scavenging | > 1000 µM | [1] |
| DPPH Radical Scavenging | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | [1] |
Table 2: Anticancer and Cytotoxic Activity of this compound
| Cell Line | Assay | IC50 | Comments | Reference |
| RAW 264.7 (macrophage) | MTT | > 100 µg/mL | No cytotoxicity observed at concentrations lower than 100 µg/mL. | [2] |
| SH-SY5y (neuroblastoma) | MTT | > 40 µM | Non-cytotoxic at the tested concentrations. |
Table 3: Anti-inflammatory Activity of this compound
| Assay/Target | Cell Line | IC50 | Comments | Reference |
| IL-6 Inhibition | - | 6 µM (95% CI 4.1 - 88) | - | [1] |
| iNOS and COX-2 Expression | RAW 264.7 | - | Suppressed LPS-induced expression. | |
| NF-κB Activation | RAW 264.7 | - | Inhibited nuclear translocation of NF-κB. |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. This compound has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.
Caption: this compound activates the Nrf2 signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is central to the inflammatory response. This compound can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. Its dysregulation is often associated with cancer. This compound has been shown to modulate this pathway, which may contribute to its anticancer effects.
Caption: this compound modulates the PI3K/Akt signaling pathway.
References
Troubleshooting & Optimization
optimizing Dihydrokaempferide extraction yield from plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dihydrokaempferide (DHK) from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and other flavonoids from plants?
A1: A range of extraction techniques is available, from traditional to modern methods. Conventional methods include maceration, percolation, and Soxhlet extraction.[1][2] More advanced, "green" techniques are gaining prominence due to their efficiency and reduced environmental impact.[1] These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][3][4] The choice of method depends on the plant material, the stability of the target compound, economic feasibility, and the desired scale of extraction.[2][5]
Q2: Which solvents are most effective for this compound extraction?
A2: this compound, as a flavonoid, is typically extracted using polar to intermediate-polar solvents. Solvents commonly used for flavonoid extraction include ethanol, methanol, acetone, ethyl acetate, and water.[6][7][8] Aqueous mixtures of these organic solvents (e.g., 70-80% ethanol or methanol) are often more efficient than pure solvents for extracting phenolic compounds.[8][9] The optimal solvent choice depends on maximizing the solubility of DHK while minimizing the co-extraction of undesirable compounds.[8]
Q3: How does temperature impact the yield and stability of this compound during extraction?
A3: Temperature is a critical parameter in extraction. Generally, increasing the extraction temperature enhances solvent efficiency, increases the solubility of the target compound, and improves mass transfer rates, which can lead to higher yields.[10][11] However, flavonoids can be heat-labile.[12] High temperatures, especially over prolonged periods, can lead to thermal degradation, reducing the final yield.[12][13] For many traditional extraction methods, temperatures between 60-80°C are considered optimal for total phenolic content.[12][13] Techniques like MAE and SFE allow for rapid heating or operation at low temperatures, respectively, which helps to mitigate degradation.[6][14]
Q4: How can I purify this compound from the crude plant extract?
A4: After initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound. A common and effective method is column chromatography.[15] Techniques often involve using stationary phases like silica gel or Sephadex LH-20.[15] The process involves passing the crude extract through the column and eluting with a solvent system of increasing polarity to separate the different components based on their affinity for the stationary phase.[5][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process.
Problem: Low or Inconsistent Extraction Yield
Q: My this compound yield is significantly lower than expected. What factors should I investigate first?
A: Low yield is a common issue stemming from several factors. Systematically check the following:
-
Plant Material Preparation: The condition of the plant material is crucial. Ensure it is properly dried to a consistent moisture level and ground to a fine, uniform particle size.[17] A smaller particle size increases the surface area available for solvent contact, improving extraction efficiency.[18]
-
Solvent Selection and Ratio: The solvent may not be optimal for DHK. Experiment with different polar solvents and aqueous mixtures (e.g., 70% ethanol).[9] Also, verify your solid-to-liquid ratio; an insufficient volume of solvent will result in an incomplete extraction.[19]
-
Extraction Parameters: Review your extraction time and temperature. The process may be too short for complete extraction, or the temperature might be too low for efficient solubilization. Conversely, excessive time or temperature could be degrading the DHK.[11][20]
-
Extraction Method: If using a conventional method like maceration, consider switching to a more advanced technique like Ultrasound-Assisted (UAE) or Microwave-Assisted Extraction (MAE), which are known to improve yields and reduce extraction times.[1][4][21]
Problem: Suspected Degradation of this compound
Q: I suspect my target compound is degrading during the extraction process. How can I minimize this?
A: Flavonoid stability is a key concern. Degradation can be caused by heat, light, and oxidation.[13][20]
-
Control Temperature: Avoid excessively high temperatures. If using heated methods, determine the optimal temperature that balances yield and stability.[13] For thermolabile compounds, consider non-heated methods like maceration or advanced techniques like Supercritical Fluid Extraction (SFE) which can be performed at low temperatures.[3][6]
-
Limit Extraction Time: Longer extraction times increase the exposure of DHK to potentially degrading conditions.[22] Advanced methods like MAE and UAE significantly shorten the required time.[4][23][24] MAE, for instance, can be completed in minutes compared to hours for conventional methods.[25]
-
Protect from Light and Oxygen: Conduct extractions in a controlled environment, protecting the setup from direct light. Working in the absence of oxygen, for example by using an inert atmosphere, can also prevent oxidative degradation.[6]
Problem: High Levels of Impurities in the Crude Extract
Q: My crude extract is highly impure, containing significant amounts of chlorophyll and other pigments. How can I obtain a cleaner extract?
A: Co-extraction of impurities is common, especially from leaf material.
-
Pre-Extraction (Defatting): Before the main extraction, wash the dried plant material with a non-polar solvent like n-hexane or petroleum ether.[8] This step removes lipids, chlorophyll, and other non-polar compounds without significantly affecting the more polar DHK.
-
Solvent Optimization: The polarity of your extraction solvent directly influences which compounds are extracted. Try adjusting the solvent polarity to be more selective for DHK.[5]
-
Post-Extraction Fractionation: After obtaining the crude extract, you can perform a liquid-liquid fractionation. This involves dissolving the extract in a solvent mixture (e.g., water-ethanol) and sequentially partitioning it with immiscible solvents of increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds into different fractions.[8]
Data Presentation: Comparative Tables
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Principle | Typical Time | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature.[2] | 24-72 hours | Simple, low cost, suitable for thermolabile compounds.[2] | Time-consuming, large solvent volume, potentially incomplete extraction.[2] |
| Soxhlet Extraction | Continuous extraction with a hot solvent reflux system. | 6-24 hours | Efficient due to repeated solvent washing. | Time-consuming, requires large solvent volume, potential thermal degradation of compounds.[26] |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[1][18] | 15-60 minutes | Fast, high yield, reduced solvent consumption, energy efficient.[4][21] | Equipment cost, potential for localized heating. |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and plant material directly.[1][19] | 1-30 minutes | Very fast, high yield, reduced solvent use, improved purity.[14][19][23] | Requires microwave-transparent solvents, potential for localized overheating. |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent.[25] | 30-120 minutes | Green (non-toxic solvent), highly selective, low temperature prevents degradation.[3][6][25] | High initial equipment cost, complex operation.[6] |
Table 2: Influence of Solvent Choice on Flavonoid Extraction
| Solvent | Polarity | Target Compounds | Notes |
| Water | High | Glycosylated flavonoids, tannins, saponins | Ineffective for less polar flavonoids; extraction can be improved at higher temperatures.[7][9] |
| Ethanol | High | Flavonoids, tannins, polyphenols | Generally recognized as a safe and effective solvent. Aqueous ethanol (70-80%) is often superior to pure ethanol.[9][27] |
| Methanol | High | Flavonoids, alkaloids, saponins | Highly efficient but toxic, requiring careful handling and removal from the final product.[7][27] |
| Acetone | Intermediate | Flavonoids, tannins | Effective for a broad range of phenolic compounds. Often used in aqueous mixtures.[6][27] |
| Ethyl Acetate | Intermediate | Less polar flavonoids, terpenoids | Good for fractionating crude extracts to isolate compounds of intermediate polarity.[8] |
| n-Hexane | Non-polar | Lipids, chlorophyll, waxes, sterols | Primarily used for pre-extraction defatting to remove impurities before flavonoid extraction.[8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-60°C until constant weight.[17] Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction: Place 10 g of the powdered plant material into a 250 mL flask. Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 20-40 kHz for 30-40 minutes at a controlled temperature of 50-70°C.[21]
-
Separation: After sonication, filter the mixture through Whatman No. 1 filter paper. For higher recovery, centrifuge the mixture and collect the supernatant.
-
Solvent Evaporation: Evaporate the solvent from the filtrate/supernatant under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the dried, powdered plant material as described in the UAE protocol.
-
Extraction: Place 5 g of the powdered material into a microwave-safe extraction vessel. Add 100 mL of 70% methanol (1:20 solid-to-liquid ratio).
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the microwave power to 400-600 W and the extraction time to 5-10 minutes.[19][23] Monitor the temperature to ensure it does not exceed 75°C to prevent degradation.[14]
-
Cooling and Separation: After the program finishes, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent and obtain the crude DHK extract.
-
Storage: Store the final extract at 4°C.
Visual Guides and Workflows
General Extraction & Purification Workflow
Caption: Workflow from raw plant material to purified this compound.
Troubleshooting Low Extraction Yield
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. acta.fih.upt.ro [acta.fih.upt.ro]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. youtube.com [youtube.com]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Temperatures on Polyphenols during Extraction [ouci.dntb.gov.ua]
- 13. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound | CAS:137225-59-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tsijournals.com [tsijournals.com]
- 26. eeer.ir [eeer.ir]
- 27. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of Dihydrokaempferide for cell culture
Welcome to the technical support center for Dihydrokaempferide. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming common experimental challenges, with a primary focus on improving the solubility of this compound for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge for cell culture experiments?
A1: this compound, also known as aromadendrin, is a natural flavonoid investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Like many flavonoids, it is a hydrophobic molecule, characterized by very poor solubility in water and aqueous solutions like cell culture media[1]. This low solubility can lead to compound precipitation, making it difficult to achieve accurate and reproducible dosing in in vitro assays.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The most common and effective solvent for creating a high-concentration stock solution of this compound is Dimethyl sulfoxide (DMSO)[2]. It is soluble up to 250 mg/mL in DMSO[3]. Other organic solvents like ethanol, acetone, and ethyl acetate can also be used, but DMSO is typically preferred for its high solubilizing power and miscibility with aqueous media[2].
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture medium) where it is poorly soluble. The rapid change in solvent polarity causes the compound to fall out of solution.
To fix this, you can try the following:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, dilute it serially. First, create an intermediate dilution in a smaller volume of media, then add that to the final volume. Gently vortexing or swirling the media while adding the stock solution can also help[4][5].
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 10 mM instead of 100 mM). This will require adding a larger volume to your media, but the more gradual introduction of the compound can prevent precipitation[5].
-
Warming the Media: Gently warming the cell culture media to 37°C before adding the DMSO stock can sometimes improve solubility[6].
-
Use a Co-solvent or Carrier: Advanced methods like using cyclodextrins can significantly enhance aqueous solubility and prevent precipitation[3].
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: DMSO can be toxic to cells, and its effects are dose-dependent and vary between cell types. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but for sensitive or primary cells, it is highly recommended to stay at or below 0.1%[7][8]. It is critical to always include a vehicle control in your experiments (media containing the same final concentration of DMSO as your treatment groups) to account for any effects of the solvent itself[9][10].
Q5: Are there alternatives to DMSO for improving the solubility of this compound in aqueous solutions?
A5: Yes, several advanced formulation strategies can enhance the aqueous solubility of hydrophobic compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is particularly effective for flavonoids[3][11].
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles or solid lipid nanoparticles (SLNs) can create stable aqueous dispersions suitable for cell culture[12][13].
-
Co-solvent Systems: Formulations using a combination of solvents, such as PEG300, Tween-80, and DMSO, can be used to create clear, aqueous solutions for in vivo and sometimes in vitro use[14][15].
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing DMSO-Based Solubilization
This guide provides a standard protocol for preparing this compound solutions using DMSO and a table of recommended solvent concentrations.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 250 mg/mL (867.30 mM) | [3] |
| Water | < 0.1 mg/mL (Insoluble) | [3] |
| Other Solvents | Soluble in Acetone, Chloroform, Ethyl Acetate |[2] |
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max % DMSO | Notes | Reference |
|---|---|---|---|
| Most Immortalized Cell Lines | 0.5% | Some robust lines may tolerate up to 1%. | [7][10] |
| Primary Cells / Sensitive Lines | ≤ 0.1% | These cells are often more sensitive to solvent toxicity. | [7][9] |
| General "Safe" Level | ≤ 0.1% | Minimizes the risk of off-target solvent effects. |[10] |
-
Prepare a High-Concentration Stock Solution:
-
Prepare Intermediate Dilutions (if necessary):
-
If your final working concentration is very low, it may be necessary to first prepare an intermediate dilution (e.g., 10 mM or 1 mM) from your 100 mM stock using 100% DMSO. This allows for more accurate pipetting for the final working solution.
-
-
Prepare the Final Working Solution:
-
Warm your complete cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your target concentration, ensuring the final DMSO percentage remains within the recommended limits (see Table 2).
-
While gently swirling the warm medium, add the DMSO stock drop-by-drop to facilitate mixing and prevent precipitation[4].
-
Visually inspect the solution for any signs of precipitation. If cloudiness occurs, consider using a lower final concentration or an alternative solubilization method.
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium. This control should be run in parallel with your experimental treatments.
-
Caption: Workflow for preparing this compound working solutions.
Guide 2: Advanced Solubilization using Cyclodextrins
For experiments requiring higher concentrations of this compound where DMSO toxicity is a concern, using cyclodextrins is a highly effective strategy.
Table 3: Example of Solubility Enhancement using SBE-β-Cyclodextrin for a Related Flavonoid
| Formulation | Achieved Solubility | Reference |
|---|---|---|
| Dihydrokaempferol in Water | < 0.1 mg/mL | [3] |
| Dihydrokaempferol in 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.22 mM) |[3] |
Note: Data is for Dihydrokaempferol, a structurally similar compound. Similar improvements are expected for this compound.
This protocol is adapted from a method shown to be effective for Dihydrokaempferol[3].
-
Prepare a 20% SBE-β-CD Solution:
-
Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to a final concentration of 20% (w/v).
-
Ensure the solution is clear and fully dissolved. Filter-sterilize using a 0.22 µm filter.
-
-
Prepare this compound Stock in DMSO:
-
Prepare a concentrated stock of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
-
Create the Final Formulation:
-
This method uses a two-part solvent system. To achieve a final concentration of 2.08 mg/mL , add the solvents one by one in the following ratio:
-
10% of the final volume will be your this compound/DMSO stock.
-
90% of the final volume will be the 20% SBE-β-CD solution.
-
-
Example: To make 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly to ensure the formation of the inclusion complex. The resulting solution should be clear.
-
-
Dilution into Cell Culture Medium:
-
This 2.08 mg/mL solution can now be further diluted into your cell culture medium. Note that this stock still contains 10% DMSO, so subsequent dilutions must be calculated to keep the final DMSO concentration in your cell culture well below the cytotoxic threshold (e.g., < 0.5%).
-
Caption: Decision tree for troubleshooting precipitation issues.
Biological Context: Potential Signaling Pathways
This compound is studied for its ability to modulate intracellular signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation. Its activity is often compared to the closely related and more extensively studied flavonoid, Kaempferol, which has been shown to influence pathways such as PI3K/Akt and MAPK[16][17][18]. Understanding these pathways provides context for the biological effects being investigated.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
- 1. Showing Compound Dihydrokaempferol (FDB012431) - FooDB [foodb.ca]
- 2. This compound | CAS:137225-59-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Dihydrokaempferide Instability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Dihydrokaempferide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is causing this?
A1: The color change in your this compound solution is likely due to chemical degradation. Flavonoids, including this compound, are susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and alkaline pH. This degradation can lead to the formation of colored byproducts. It is recommended to prepare solutions fresh and store them protected from light at a low temperature.
Q2: I'm observing precipitation in my this compound stock solution. How can I improve its solubility and stability?
A2: this compound has limited solubility in aqueous solutions, which can lead to precipitation. To improve solubility and stability, consider the following approaches:
-
Co-solvents: Use a small amount of an organic co-solvent such as DMSO, ethanol, or acetone to initially dissolve the this compound before diluting it with your aqueous buffer.[1]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Acidic conditions (pH 2.5–3.5) have been shown to increase the recovery of some flavonoids from plant matrices.[2] However, stability may be compromised at very high or low pH.
-
Complexation Agents: The use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) has been shown to significantly increase the solubility and stability of other poorly soluble compounds by forming inclusion complexes.[3]
-
Use of Polysaccharides: Certain herbal polysaccharides have demonstrated a stabilizing effect on flavonoids, potentially through the formation of 1:1 inclusion complexes.[4]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C.[1][5] It is also crucial to protect the solution from light.[5] If possible, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures accelerate the degradation of flavonoids.[6][7] For example, studies on other flavonoids have shown that increasing the temperature leads to a higher degradation rate constant.[7] Therefore, it is critical to avoid heating this compound solutions unless a specific protocol requires it, and even then, exposure should be minimized.
Q5: What impact does pH have on the stability of this compound in solution?
A5: The pH of the solution is a critical factor in flavonoid stability. Generally, neutral to alkaline conditions can lead to faster degradation of flavonoids.[7] For instance, a study using a constant temperature acceleration method at pH 9 showed degradation of several flavonoids.[4] While acidic pH might enhance the solubility of some flavonoids, the optimal pH for stability needs to be determined empirically for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected experimental results | Degradation of this compound leading to reduced potency or formation of interfering byproducts. | Confirm the integrity of your this compound stock by HPLC analysis. Prepare fresh solutions before each experiment. |
| Loss of biological activity | The active compound has degraded over time in solution. | Aliquot stock solutions and store at -80°C. Minimize the time the compound spends in aqueous solutions at room temperature or 37°C. |
| Inconsistent results between experiments | Variability in the preparation and handling of this compound solutions. | Standardize your protocol for solution preparation, including the solvent, pH, and storage conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution using Hydroxypropyl-β-cyclodextrin (HPβCD)
This protocol is adapted from methods used for other poorly soluble compounds to enhance their solubility and stability.[3]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HPβCD in deionized water at the desired concentration (e.g., 10% w/v).
-
Slowly add the this compound powder to the HPβCD solution while stirring continuously.
-
Vortex the mixture for 5-10 minutes to facilitate the formation of the inclusion complex.
-
Continue stirring the solution at room temperature for 24-48 hours, protected from light.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Store the stabilized stock solution in aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability
This is a general HPLC method that can be adapted to quantify the concentration of this compound over time to assess its stability.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 290 nm for flavanones).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard curve of this compound in the chosen solvent at known concentrations.
-
Prepare your this compound solution for stability testing and store it under the desired conditions (e.g., different pH, temperature).
-
At specified time points, withdraw an aliquot of the test solution.
-
Inject the aliquot into the HPLC system.
-
Quantify the peak area corresponding to this compound and determine its concentration using the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
General Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Postulated Degradation Pathway of Flavonoids
Flavonoid compounds can undergo degradation to form simpler phenolic acids.[6] The specific degradation products of this compound are not well-documented, but a general pathway for flavonoids is presented below.
Caption: General degradation pathway of flavonoids.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the primary literature and perform their own validation experiments.
References
- 1. This compound | CAS:137225-59-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivochem.net [invivochem.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrokaempferide assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during dihydrokaempferide assays. The information is targeted towards researchers, scientists, and drug development professionals.
FAQs: General Questions
Q1: What is this compound and why is it studied?
This compound, also known as aromadendrin, is a natural flavonoid compound found in various plants. It is studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Like other flavonoids, it is of interest to researchers for its potential to modulate cellular signaling pathways.
Q2: What are the common assays used for this compound?
Common assays for this compound include analytical methods for quantification, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), as well as cell-based assays to evaluate its biological activity.
Q3: Why am I seeing high variability in my this compound experiments?
Variability in this compound assays can stem from several factors, including the purity and stability of the compound, inconsistencies in sample preparation, the specific assay protocol used, and the inherent variability of biological systems in cell-based assays.
Troubleshooting Guide: HPLC & Mass Spectrometry Assays
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful techniques for the quantification of this compound. However, various factors can lead to poor reproducibility and variability.
Common Issues and Troubleshooting Steps:
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Use a new or different C18 column.- Reduce the concentration of the injected sample. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate between runs. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in MS- Inefficient extraction from sample matrix- Degradation of this compound | - Optimize MS parameters (e.g., electrospray voltage, gas flow). Consider using a more sensitive instrument if available.- Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Prepare fresh standards and samples. Protect from light and elevated temperatures. |
| High Background Noise | - Contaminated mobile phase or sample- MS source contamination | - Use HPLC-grade solvents and freshly prepared mobile phase.- Clean the MS source according to the manufacturer's instructions. |
Experimental Protocol: General HPLC-MS Method for Flavonoid Analysis
This protocol is a general guideline based on methods for similar flavonoids and should be optimized for this compound.
-
Sample Preparation:
-
For plasma or tissue samples, perform a protein precipitation step with acetonitrile or methanol (1:3 sample to solvent ratio).
-
Centrifuge to pellet precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Monitoring: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by infusion of a pure standard. Based on public data, a precursor ion of [M-H]⁻ at m/z 287.056 could be targeted.
-
Troubleshooting Guide: Cell-Based Assays
Cell-based assays are essential for determining the biological activity of this compound. However, they are prone to variability.
Common Issues and Troubleshooting Steps:
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| High Well-to-Well Variability | - Inconsistent cell seeding density- Edge effects in multi-well plates- Pipetting errors | - Use a cell counter for accurate cell seeding.- Avoid using the outer wells of the plate, or fill them with sterile media.- Calibrate pipettes regularly and use a consistent pipetting technique. |
| Poor Dose-Response Curve | - this compound insolubility or instability in media- Cell health issues- Assay window too narrow | - Use a suitable solvent (e.g., DMSO) and ensure the final concentration in media is low to avoid toxicity. Prepare fresh dilutions for each experiment.- Check cell viability before and during the experiment. Ensure cells are not overgrown or stressed.- Optimize the assay duration and reagent concentrations to maximize the signal-to-background ratio. |
| Inconsistent Results Between Experiments | - Variation in cell passage number- Different lots of reagents (e.g., serum, media)- Inconsistent incubation times | - Use cells within a defined passage number range.- Test new lots of critical reagents before use in experiments.- Standardize all incubation times and experimental procedures. |
Experimental Protocol: General Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture media to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Replace the media in the wells with the media containing different concentrations of this compound. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Potential Signaling Pathways
While specific signaling pathways for this compound are not as extensively studied as those for its close relative kaempferol, it is plausible that it may modulate similar pathways due to structural similarities. Researchers investigating this compound may consider exploring the following pathways, which are known to be affected by kaempferol:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.
-
Nrf2-ARE Signaling Pathway: This pathway plays a key role in the cellular antioxidant response.
Visualizations
Caption: Troubleshooting workflow for HPLC-MS assays.
Caption: Troubleshooting guide for cell-based assay variability.
Caption: Potential signaling pathways modulated by this compound.
Optimizing Dihydrokaempferide Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Dihydrokaempferide for in vitro studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in in vitro assays?
A1: A common starting point for in vitro studies with this compound is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. Based on available data for this compound and similar flavonoids, a broad range of 0.1 µM to 100 µM is often initially screened. For specific assays like apoptosis induction, concentrations of 3 µM and 30 µM have been shown to be effective[1][2].
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound has low solubility in aqueous solutions like cell culture media. It is highly soluble in dimethyl sulfoxide (DMSO). Therefore, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). This stock solution can then be serially diluted in DMSO to create intermediate stocks. For the final working concentration, the DMSO stock should be diluted directly into the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: this compound precipitated when I added it to the cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. To troubleshoot this:
-
Vortex during dilution: When making the final dilution into your cell culture medium, vortex the medium gently as you add the this compound stock solution to promote rapid and even dispersion.
-
Pre-warm the medium: Using pre-warmed cell culture medium (37°C) can sometimes improve solubility.
-
Reduce the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.
-
Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. However, always validate the solvent tolerance of your specific cell line.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been reported to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. The primary pathways identified are the NF-κB/MAPK and PI3K/Akt signaling cascades. Its anti-cancer effects are often attributed to the inhibition of cell migration and invasion and the upregulation of these pathways in certain cancer types.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound and related compounds in various in vitro studies. This data can serve as a reference for designing dose-response experiments.
| Compound | Cell Line(s) | Assay Type | Effective Concentration / IC50 |
| Dihydrokaempferol | Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) | Cell Viability (MTS) | Significant decrease in viability at ≥ 3 µM |
| Dihydrokaempferol | RA-FLS | Apoptosis (Flow Cytometry) | 3 µM and 30 µM |
| Dihydrokaempferol | RA-FLS | Western Blot | 3 µM and 30 µM |
| This compound analogue | HTB-26 (Breast Cancer), PC-3 (Prostate Cancer), HepG2 (Liver Cancer) | Cytotoxicity (Crystal Violet) | IC50 between 10 µM and 50 µM[3] |
| Kaempferol | HepG2 (Liver Cancer) | Cytotoxicity | IC50 values vary with incubation time (24, 48, 72h)[4] |
| Kaempferol | Pancreatic Cancer Cells (Miapaca-2, Panc-1, SNU-213) | Cell Viability | Inhibition observed from 50 µM to 200 µM |
| Kaempferol | Pancreatic Cancer Cells (Miapaca-2, Panc-1, SNU-213) | Cell Migration | Inhibition observed at concentrations as low as 1 µM |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or control media.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol outlines the steps to investigate the effect of this compound on protein expression in key signaling pathways.
Materials:
-
This compound
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 3 µM, 30 µM) and a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
References
preventing degradation of Dihydrokaempferide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dihydrokaempferide (also known as Aromadendrin) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and air.[1] For short-term storage, refrigeration at 4°C for up to two years is also an option.
Q2: How should I store this compound in solution?
A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, solutions are generally stable for up to two weeks.[1] It is best practice to prepare and use solutions on the same day whenever possible to minimize degradation.[1]
Q3: What are the main factors that can cause this compound to degrade?
A3: Like many flavonoids, this compound is susceptible to degradation from exposure to light, high temperatures, oxygen, and unfavorable pH conditions.[2][3] Flavonoid degradation can be accelerated by oxidation and hydrolysis.[3]
Q4: I'm observing unexpected results in my biological assays. Could this compound degradation be a factor?
A4: Yes. Degradation of this compound can lead to a loss of the parent compound and the formation of degradation products. These products may have different biological activities or be inactive, potentially leading to inconsistent or erroneous experimental results. The degradation of flavonoids can produce simpler phenolic compounds which may have their own biological effects.[2][4]
Q5: How can I check if my this compound has degraded?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your this compound and to detect the presence of degradation products. A change in the physical appearance of the compound, such as a color change, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent biological activity in assays. | Degradation of this compound leading to reduced concentration of the active compound and potential interference from degradation products. | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the purity of your this compound stock using a stability-indicating HPLC method. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines. |
| Change in the color or appearance of the solid compound or solution. | Likely chemical degradation due to exposure to light, heat, or air. | 1. Discard the discolored material. 2. Obtain a fresh batch of this compound. 3. Strictly adhere to recommended storage conditions (-20°C, protected from light and air). |
| Precipitate forms in a stored this compound solution. | The compound may be coming out of solution at low temperatures, or it could be a sign of degradation product formation. | 1. Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product, and the solution should be discarded. 3. Consider preparing fresh solutions for each use to avoid issues with solubility and stability. |
| Loss of peak area for this compound in HPLC analysis over time. | The compound is degrading under the current storage or experimental conditions. | 1. Implement the recommended storage conditions immediately. 2. Conduct a forced degradation study to understand the stability of this compound under your specific experimental conditions (e.g., in your cell culture media). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Precautions |
| Solid | -20°C | Long-term | Tightly sealed, airtight vial | Protect from light |
| Solid | 4°C | Up to 2 years | Tightly sealed, airtight vial | Protect from light |
| Solution | -20°C | Up to 2 weeks[1] | Tightly sealed vials, aliquoted | Protect from light, prepare fresh when possible[1] |
Table 2: Factors Influencing Flavonoid Stability and Potential Degradation Pathways
| Factor | Effect on Stability | Potential Degradation Pathway |
| Temperature | Increased temperature accelerates degradation.[2] | Thermal degradation can lead to the opening of the heterocyclic C-ring.[1] |
| Light | Exposure to light, particularly UV, can induce degradation.[3] | Photodegradation can lead to the formation of various breakdown products. |
| pH | Stability is pH-dependent; both acidic and alkaline conditions can cause degradation.[3] | Hydrolysis under acidic or basic conditions can cleave glycosidic bonds (if present) and alter the flavonoid structure. |
| Oxygen | The presence of oxygen can lead to oxidative degradation.[2] | Oxidation can lead to the formation of quinones and other oxidation products.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound under each condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method validation according to ICH guidelines is required for use in regulated environments.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Dihydrokaempferide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Dihydrokaempferide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound (also known as 4'-O-methylnaringenin) is a two-step process. The first step is a Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular cyclization of the chalcone to yield the flavanone structure of this compound.
Q2: What are the recommended starting materials for this compound synthesis?
A2: The typical starting materials are 2',4',6'-trihydroxyacetophenone and p-anisaldehyde (4-methoxybenzaldehyde). These react via a Claisen-Schmidt condensation to form the key intermediate, 2',4',6'-trihydroxy-4-methoxychalcone.
Q3: What are the key reaction steps and their general mechanisms?
A3: The synthesis involves two main transformations:
-
Claisen-Schmidt Condensation: This is a base-catalyzed reaction where an enolate formed from 2',4',6'-trihydroxyacetophenone attacks the carbonyl carbon of p-anisaldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).
-
Intramolecular Michael Addition (Cyclization): Under acidic or basic conditions, the hydroxyl group at the 2'-position of the chalcone attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the six-membered heterocyclic ring characteristic of flavanones.
Q4: Can I expect any major side products during the synthesis?
A4: Yes, potential side products can include unreacted starting materials, the intermediate chalcone (if cyclization is incomplete), and potentially the corresponding flavone (kaempferide) if oxidative conditions are present. Overly harsh reaction conditions can also lead to decomposition of the starting materials or product.
Experimental Protocols
Protocol 1: Synthesis of 2',4',6'-trihydroxy-4-methoxychalcone (Chalcone Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and p-anisaldehyde (1 equivalent) in ethanol or methanol.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation: The precipitated chalcone can be collected by filtration, washed with cold water, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Cyclization to this compound
-
Reaction Setup: Dissolve the purified 2',4',6'-trihydroxy-4-methoxychalcone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the disappearance of the chalcone spot and the appearance of the this compound spot by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Isolation: The precipitated this compound can be collected by filtration, washed with water to remove any remaining acid, and dried.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of Chalcone | Incomplete reaction due to insufficient base or reaction time. | - Ensure the molar ratio of the base is appropriate. - Extend the reaction time and monitor by TLC. |
| Decomposition of starting materials. | - Perform the reaction at a lower temperature. - Use a milder base. | |
| Low or No Yield of this compound | Incomplete cyclization of the chalcone. | - Increase the amount of acid catalyst. - Extend the reflux time. |
| Chalcone is insoluble in the reaction solvent. | - Try a different solvent or a solvent mixture to improve solubility. | |
| Formation of Multiple Products | Presence of side reactions. | - Optimize reaction conditions (temperature, catalyst concentration) to favor the desired product. - Ensure the chalcone intermediate is pure before cyclization. |
| Oxidation of the flavanone to the flavone. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Product Purification | Co-elution of product with impurities during chromatography. | - Experiment with different solvent systems for column chromatography to achieve better separation. |
| Product is an oil or does not crystallize. | - Try different recrystallization solvents or solvent mixtures. - If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. |
Visualizations
Technical Support Center: Dihydrokaempferide Cytotoxicity Assays
Welcome to the Technical Support Center for Dihydrokaempferide Cytotoxicity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on cell line selection, experimental protocols, and troubleshooting for cytotoxicity studies involving this compound and related flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
A1: this compound is a natural flavonoid compound found in various plants. Like other flavonoids, it is investigated for its potential therapeutic properties, including anti-cancer effects. Cytotoxicity assays are crucial to determine its ability to kill or inhibit the growth of cancer cells, a key indicator of its potential as a chemotherapeutic agent.
Q2: Which cell lines are suitable for this compound cytotoxicity assays?
A2: The choice of cell line is critical and depends on the research question. A variety of cancer cell lines have been used to study the cytotoxicity of this compound and related flavonoids. It is also recommended to include a non-cancerous cell line to assess selectivity and potential toxicity to normal cells.[1]
Q3: What are the common methods to assess the cytotoxicity of this compound?
A3: Commonly used cytotoxicity assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][3]
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
-
Apoptosis Assays (e.g., Annexin V): These assays detect specific markers of programmed cell death (apoptosis). Annexin V staining, for example, identifies the externalization of phosphatidylserine, an early marker of apoptosis.[4][5]
Q4: What is a typical IC50 value for this compound?
A4: The half-maximal inhibitory concentration (IC50) value for this compound can vary significantly depending on the cell line and experimental conditions. For example, in one study, the IC50 value for a related compound in HCT116 cells was reported to be 22.4 µM.[1] It is essential to determine the IC50 value empirically for each cell line under investigation.
Q5: What are the known mechanisms of action for this compound-induced cytotoxicity?
A5: this compound and related flavonoids like kaempferol have been shown to induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism. This can involve the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the activation of caspases.[6][7][8]
-
Cell Cycle Arrest: Flavonoids can halt the cell cycle at different phases, preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: this compound has been shown to affect signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[4][9][10][11][12]
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Flavonoids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| This compound Analog | HCT116 | Colorectal Carcinoma | 22.4 | Crystal Violet |
| This compound Analog | HTB-26 | Breast Cancer | 10-50 | Crystal Violet |
| This compound Analog | PC-3 | Pancreatic Cancer | 10-50 | Crystal Violet |
| This compound Analog | HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet |
| Kaempferol | PC-3 | Prostate Cancer | 16.9 | Alamar Blue |
Note: Data for this compound is limited; values for closely related analogs and the parent compound Kaempferol are included for reference.[1][10]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[2][3][9][13][14]
Materials:
-
Selected cancer and non-cancerous cell lines
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.
Materials:
-
Selected cell lines
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated versus control wells.
Annexin V Apoptosis Assay
This protocol outlines the general steps for Annexin V staining followed by flow cytometry.[4][5]
Materials:
-
Selected cell lines
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates or culture tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the kit's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Troubleshooting Guides
Issue 1: High background or false positives in MTT assay.
-
Possible Cause: Flavonoids, including this compound, can directly reduce MTT in the absence of cells, leading to a false-positive signal for cell viability.[3][13][14][15] This effect can be influenced by the type of culture medium and the presence of serum.[3][14]
-
Solution:
-
Run a parallel plate with the same concentrations of this compound in cell-free medium to measure the direct reduction of MTT by the compound. Subtract this background absorbance from the values obtained with cells.
-
Consider using an alternative cytotoxicity assay that is not based on tetrazolium salt reduction, such as the LDH assay or a direct cell counting method (e.g., Trypan Blue exclusion).
-
Issue 2: Inconsistent or non-reproducible IC50 values.
-
Possible Cause 1: Cell density can significantly affect the outcome of cytotoxicity assays.
-
Solution 1: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Possible Cause 2: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Solution 2: Ensure the final DMSO concentration is non-toxic (typically <0.5%) and consistent across all wells, including controls.
-
Possible Cause 3: The compound may degrade or precipitate in the culture medium.
-
Solution 3: Check the stability and solubility of this compound in your culture medium over the time course of the experiment.
Issue 3: Low signal or high variability in LDH assay.
-
Possible Cause: Insufficient cell number or low LDH release upon treatment.
-
Solution: Increase the initial cell seeding density or extend the treatment incubation time. Ensure the positive control (maximum LDH release) shows a strong signal.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis pathway.
Experimental Workflow
Caption: General workflow for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 3. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Kaempferide Protects against Myocardial Ischemia/Reperfusion Injury through Activation of the PI3K/Akt/GSK-3 β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dihydrokaempferide Delivery in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the in vivo delivery of Dihydrokaempferide. Due to the limited availability of data on this compound, this guide extensively utilizes data and methodologies for Kaempferol, a structurally similar flavonoid, as a reliable proxy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation and in vivo administration of this compound and similar poorly soluble flavonoids.
| Question/Issue | Answer/Troubleshooting Steps |
| Why is the oral bioavailability of my this compound/Kaempferol formulation so low in my animal model? | Low oral bioavailability of flavonoids is a common challenge and can be attributed to several factors: 1. Poor Aqueous Solubility: These compounds have low solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.[1][2][3] 2. Extensive First-Pass Metabolism: Flavonoids undergo significant metabolism in the intestines and liver (e.g., glucuronidation and sulfation) before reaching systemic circulation, which reduces the concentration of the active compound.[2][3] 3. Low Intestinal Permeability: The ability of the compound to cross the intestinal epithelium may be limited.[3] Troubleshooting: - Enhance Solubility: Utilize formulation strategies such as phospholipid complexes, nanosuspensions, or solid lipid nanoparticles (SLNs) to improve dissolution.[4][5] - Co-administration with Absorption Enhancers: Consider using excipients that can improve intestinal permeability.[1] - Alternative Routes of Administration: If oral delivery remains a significant hurdle, explore parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism. |
| My this compound/Kaempferol formulation appears unstable in biological fluids. What can I do? | Flavonoids can be unstable in the gastrointestinal tract and plasma.[2] Troubleshooting: - pH Optimization: Assess the stability of your compound at different pH values to identify optimal conditions for formulation and administration. - Encapsulation: Formulations like nanoparticles can protect the compound from degradation in the harsh environment of the GI tract. - Storage Conditions: For ex vivo sample analysis, ensure proper storage conditions (e.g., -20°C or -80°C) and consider the use of preservatives to prevent degradation in blood or plasma samples. |
| I'm observing high variability in plasma concentrations between my study animals. What are the potential causes? | High inter-animal variability is a frequent issue in pharmacokinetic studies. Troubleshooting: - Standardize Administration Technique: Ensure consistent oral gavage or injection technique across all animals to minimize dosing errors. - Fasting State: Standardize the fasting period for animals before oral administration, as food can significantly impact drug absorption.[6] - Formulation Homogeneity: Ensure your formulation is homogenous and that the compound is evenly suspended or dissolved to deliver a consistent dose. - Animal Health: Monitor the health of the animals, as underlying health issues can affect drug metabolism and absorption. |
| What is a suitable vehicle for parenteral administration of this compound/Kaempferol? | For intravenous administration of poorly soluble compounds, several vehicles can be considered: - Co-solvents: Mixtures of solvents like polyethylene glycol (PEG), propylene glycol, and ethanol can be used. However, be cautious of potential drug precipitation upon injection into the bloodstream.[7] - Surfactant-based solutions: Micellar solutions using surfactants can solubilize hydrophobic compounds. - Nanosuspensions: Sterile nanosuspensions can be suitable for IV injection. Important Considerations: - Hemolysis: Ensure that the chosen excipients do not cause red blood cell lysis. - pH and Osmolality: The final formulation should be close to physiological pH and osmolality to avoid irritation and toxicity.[7] |
Quantitative Data on Kaempferol Formulations
The following tables summarize pharmacokinetic data from animal studies using different Kaempferol formulations to enhance oral bioavailability. These serve as a reference for expected improvements when applying similar strategies to this compound.
Table 1: Pharmacokinetic Parameters of Different Kaempferol Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (mg/L*h) | Relative Bioavailability Increase (vs. Pure Compound) | Reference |
| Pure Kaempferol | 100 | 1.43 ± 0.21 | 13.65 ± 3.12 | - | [4] |
| Kaempferol-Phospholipid Complex | ~100 | 3.94 ± 0.83 | 57.81 ± 9.43 | ~4.2-fold | [4] |
| Pure Kaempferol | Not Specified | Not Specified | Not Specified | Absolute Bioavailability: 13.03% | [5] |
| Kaempferol Nanosuspension | Not Specified | Significantly Increased | Significantly Increased | Absolute Bioavailability: 38.17% | [5] |
Experimental Protocols
Below are detailed methodologies for the preparation of enhanced bioavailability formulations and for conducting in vivo pharmacokinetic studies, based on protocols for Kaempferol.
Protocol 1: Preparation of Kaempferol-Phospholipid Complex
This protocol is adapted from a method utilizing a freeze-drying technique to form a stable complex.[6]
Materials:
-
Kaempferol
-
Phospholipon® 90H (or another suitable phospholipid)
-
1,4-Dioxane (or another suitable organic solvent)
-
Round bottom flask
-
Water bath
-
Freeze-dryer
Procedure:
-
Accurately weigh Kaempferol and Phospholipon® 90H in a desired molar ratio (e.g., 1:1, 1:2, or 1:3).[6]
-
Place the weighed compounds into a 100 mL round bottom flask.
-
Add 20 mL of 1,4-dioxane to dissolve both ingredients.
-
Reflux the mixture in a water bath at a controlled temperature (e.g., 40-60°C) for 2 hours.[6]
-
After refluxing, freeze the solution using a suitable method.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a dry powder of the Kaempferol-Phospholipid Complex (KPLC).
-
The resulting KPLC powder can be stored for subsequent in vitro and in vivo evaluations.
Protocol 2: Preparation of Kaempferol Nanosuspension
This protocol is based on the high-pressure homogenization (HPH) technique.[5][8]
Materials:
-
Kaempferol
-
Suitable stabilizer (e.g., Poloxamer 188 or TPGS)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the crude Kaempferol powder in the stabilizer solution to form a pre-suspension.
-
Subject the pre-suspension to high-pressure homogenization. The number of homogenization cycles and the pressure will need to be optimized to achieve the desired particle size (e.g., 10-20 cycles at a specific pressure).[9]
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
The nanosuspension can be used directly for oral administration or can be lyophilized into a powder form for redispersion before use. If lyophilizing, a cryoprotectant (e.g., 2% glucose) may be necessary.[10]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical workflow for evaluating the oral bioavailability of a this compound/Kaempferol formulation.[4][6]
Materials:
-
Male Sprague-Dawley rats (or another appropriate strain)
-
Test formulation (e.g., KPLC, nanosuspension) and control (pure compound suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Analytical equipment for plasma concentration determination (e.g., UPLC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water before dosing.[6]
-
Dosing: Divide the animals into groups (e.g., control group and test formulation group, n=6 per group). Administer a single oral dose of the respective formulation via oral gavage. The dose for Kaempferol is often around 100 mg/kg.[6][11]
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, using non-compartmental analysis software.
Visualizations
Signaling Pathway
This compound, similar to Kaempferol, is known to modulate various cellular signaling pathways. One of the key pathways affected is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of kaempferol-phospholipid complex for pharmacokinetics and bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. downstate.edu [downstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dihydrokaempferide Quantification
Welcome to the technical support center for Dihydrokaempferide quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, providing practical solutions and preventative measures.
1. Sample Preparation and Extraction
Question: I am seeing low recovery of this compound from my plant matrix. What are the common pitfalls and how can I improve my extraction efficiency?
Answer:
Low recovery of this compound from plant matrices is a frequent challenge. Here are some common pitfalls and troubleshooting tips:
-
Inappropriate Solvent Selection: this compound, also known as Aromadendrin 4'-methyl ether, is a flavonoid with moderate polarity. Its solubility is a critical factor for efficient extraction. While it is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, the choice of extraction solvent should be optimized for your specific plant matrix.
-
Troubleshooting:
-
Solvent Polarity: If using a non-polar solvent like hexane to remove lipids, ensure you follow up with a more polar solvent system to extract the this compound. A common strategy is to use a gradient of solvents with increasing polarity.
-
Solvent Mixtures: Mixtures of solvents, such as methanol/water or ethanol/water, can be more effective than single solvents. The water content can help penetrate plant tissues and improve the extraction of moderately polar compounds. For propolis, an optimized ultrasound-assisted extraction used a 40% ethanol concentration.
-
Sonication: For difficult-to-extract matrices, ultrasound-assisted extraction (UAE) can significantly improve yields by disrupting cell walls.
-
-
-
Incomplete Cell Lysis: The plant cell wall can be a significant barrier to solvent penetration.
-
Troubleshooting:
-
Grinding: Ensure your plant material is finely ground to increase the surface area for extraction.
-
Homogenization: Use a high-speed homogenizer to further break down plant tissues in the presence of the extraction solvent.
-
Enzyme-Assisted Extraction: In some cases, enzymatic pre-treatment (e.g., with cellulases and pectinases) can degrade the cell wall and improve extraction yields.
-
-
-
Degradation during Extraction: Flavonoids can be susceptible to degradation at high temperatures or in the presence of light and oxidative enzymes.
-
Troubleshooting:
-
Temperature Control: Avoid prolonged exposure to high temperatures. If using heat-assisted extraction methods like Soxhlet, consider using a vacuum to lower the boiling point of the solvent. Microwave-assisted extraction (MAE) can be efficient with shorter extraction times, minimizing degradation.
-
Light Protection: Conduct extraction in amber glassware or protect your samples from direct light.
-
Antioxidants: Consider adding antioxidants like ascorbic acid to the extraction solvent to prevent oxidative degradation.
-
-
2. Chromatographic Analysis (HPLC & LC-MS/MS)
Question: I am observing poor peak shape (tailing or fronting) and inconsistent retention times for this compound in my HPLC analysis. What could be the cause?
Answer:
Poor peak shape and retention time variability are common issues in HPLC analysis. Here are some potential causes and solutions:
-
Column Choice and Condition:
-
Pitfall: Using an inappropriate column or a column that has degraded.
-
Troubleshooting:
-
Column Chemistry: A C18 column is a good starting point for reversed-phase HPLC of flavonoids.
-
Column Health: Check the column's performance with a standard compound. High backpressure or split peaks can indicate a blocked or damaged column. Flush the column or replace it if necessary.
-
-
-
Mobile Phase Issues:
-
Pitfall: Incorrect mobile phase composition, pH, or inadequate buffering.
-
Troubleshooting:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous phase is critical. Optimize the gradient or isocratic conditions to achieve good separation and peak shape.
-
pH Control: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is common practice to improve peak shape for phenolic compounds by suppressing the ionization of hydroxyl groups.
-
Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from interfering with the analysis.
-
-
-
Sample Overload:
-
Pitfall: Injecting a sample that is too concentrated.
-
Troubleshooting: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Matrix Effects (LC-MS/MS):
-
Pitfall: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Troubleshooting:
-
Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the matrix interferences.
-
Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
3. Analyte Stability
Question: My this compound standard solutions and prepared samples seem to be degrading over time, leading to lower than expected concentrations. How can I improve stability?
Answer:
Flavonoids like this compound can be susceptible to degradation. Here are some factors to consider:
-
Light Sensitivity: Exposure to UV light can cause photodegradation.
-
Solution: Store standard solutions and samples in amber vials or protect them from light.
-
-
Temperature Sensitivity: High temperatures can accelerate degradation.
-
Solution: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) for long-term storage. For short-term storage, refrigeration (4°C) is often sufficient. Avoid repeated freeze-thaw cycles.
-
-
pH Instability: this compound may be unstable at certain pH values.
-
Solution: Prepare solutions in a slightly acidic buffer if stability issues are observed in neutral or basic conditions.
-
-
Oxidation: Phenolic compounds are prone to oxidation.
-
Solution: Degas solvents and consider preparing solutions fresh. Storing solutions under an inert gas (e.g., nitrogen or argon) can also help prevent oxidation.
-
Quantitative Data Comparison
Due to the limited availability of comprehensive validation data specifically for this compound, the following tables present typical performance characteristics for the quantification of the closely related flavonoid, Kaempferol, using HPLC-UV and LC-MS/MS. These values can serve as a benchmark for developing and validating a method for this compound.
Table 1: HPLC-UV Method Validation Parameters for Kaempferol Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 10 - 60 | 2 - 12 |
| Correlation Coefficient (r²) | 0.9989 | > 0.99 |
| Precision (%RSD) | < 2% (Intra- & Inter-day) | Intra-day: 0.0957, Inter-day: 0.1461 |
| Accuracy (% Recovery) | 99.96% - 100.17% | 99.70% |
| LOD (µg/mL) | Not Reported | 0.015 |
| LOQ (µg/mL) | Not Reported | 0.0457 |
Table 2: LC-MS/MS Method Validation Parameters for Kaempferol Quantification in Biological Matrix (Rat Plasma)
| Parameter | Method 3 |
| Linearity Range (ng/mL) | 0.1 - 64 |
| Correlation Coefficient (r) | 0.9944 |
| Precision (%RSD) | 3.88 - 7.74% (Intra- & Inter-day) |
| Accuracy (% Bias) | 88.63 - 98.74% |
| Recovery (%) | > 85.66% |
| Matrix Effect (%) | > 92.36% |
| LLOQ (ng/mL) | 0.1 |
Experimental Protocols
1. Extraction of this compound from Alpinia katsumadai Seeds (Adapted Protocol)
This protocol is adapted from methods used for the extraction of flavonoids and other bioactive compounds from Alpinia species. Optimization may be required for this compound.
-
Materials:
-
Dried seeds of Alpinia katsumadai, finely ground
-
80% Methanol in water
-
Microwave extractor
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
Weigh 10 g of powdered Alpinia katsumadai seeds and place them in a microwave extraction vessel.
-
Add 200 mL of 80% methanol (1:20 solid-to-liquid ratio).
-
Perform microwave-assisted extraction at 600 W for 3 minutes.
-
Allow the mixture to cool, then filter to separate the extract from the solid residue.
-
Re-extract the residue with another 200 mL of 80% methanol under the same conditions to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The crude extract can then be further purified using techniques like column chromatography or directly prepared for HPLC or LC-MS/MS analysis.
-
2. HPLC-UV Method for Flavonoid Quantification (General Method)
This is a general starting method that can be optimized for this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable percentage of B (e.g., 20%), increase linearly to a higher percentage (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength for this compound (likely between 280-370 nm). A common wavelength for flavonoids is 280 nm.
-
Injection Volume: 10-20 µL
-
3. LC-MS/MS Method for Quantification in Plasma (General Method)
This is a general method that requires optimization and validation for this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient suitable for high-throughput analysis.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound from sample preparation to final analysis.
Troubleshooting Logic for Low Analyte Recovery
Caption: A troubleshooting guide for addressing low recovery of this compound during the extraction process.
Potential Signaling Pathway Involving this compound (based on related flavonoids)
Technical Support Center: Dihydrokaempferide Resolution in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Dihydrokaempferide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound in reverse-phase HPLC?
A1: The resolution of this compound is primarily influenced by the mobile phase composition (organic solvent ratio, pH, and additives), the stationary phase chemistry (e.g., C18, C8), column parameters (particle size, length, and internal diameter), column temperature, and flow rate.[1][2] Optimizing the mobile phase is often the most effective initial step.
Q2: I am observing peak tailing with my this compound peak. What are the common causes and solutions?
A2: Peak tailing for flavonoid compounds like this compound can be caused by secondary interactions with the stationary phase, such as interactions with residual silanol groups.[1] Other causes include column overload, low mobile phase pH, or a contaminated column. To address this, you can try adjusting the mobile phase pH to suppress silanol interactions, using a lower sample concentration to avoid overloading, or flushing the column with a strong solvent to remove contaminants.[1]
Q3: My this compound peak is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution is a common challenge in flavonoid analysis. To resolve co-eluting peaks, you can modify the mobile phase selectivity by changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the gradient slope to provide more separation time in the region of elution, or changing the pH of the mobile phase.[1][3] If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl) can alter the elution order and improve separation.[1]
Q4: Can I use the same HPLC method for both this compound and its glycosides?
A4: While it is possible to develop a method for the simultaneous analysis of flavonoid aglycones and their glycosides, it often requires a gradient elution.[4][5] Glycosides are generally more polar and will elute earlier than their corresponding aglycones in reverse-phase chromatography. A shallow gradient can help to resolve both the early-eluting glycosides and the later-eluting aglycones within the same run.[4]
Q5: What are the advantages of using UPLC over HPLC for this compound analysis?
A5: Ultra-Performance Liquid Chromatography (UPLC) typically offers higher resolution, shorter analysis times, and increased sensitivity compared to traditional HPLC.[6] This is achieved by using columns with smaller particle sizes (<2 µm), which leads to sharper peaks and better separation, though it also generates higher backpressure.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Peak Overlap | Mobile phase composition not optimal. | - Modify the organic solvent (e.g., switch between acetonitrile and methanol).[1]- Adjust the gradient slope to be shallower in the region where this compound elutes.[1]- Change the pH of the aqueous mobile phase; for flavonoids, acidic conditions (e.g., using 0.1% formic acid) often improve peak shape and resolution.[1] |
| Inappropriate stationary phase. | - Switch to a column with a different selectivity (e.g., phenyl-hexyl or cyano phase).[1]- Use a column with a smaller particle size for higher efficiency.[1] | |
| Peak Tailing | Secondary interactions with the column. | - Add a small amount of a competitive agent like trifluoroacetic acid to the mobile phase to mask active sites on the stationary phase.- Adjust the mobile phase pH to suppress silanol interactions.[1] |
| Column overload. | - Reduce the concentration of the injected sample. | |
| Peak Fronting | High injection volume or inappropriate sample solvent. | - Reduce the injection volume.- Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Column degradation. | - Flush the column with a strong solvent.- If the problem persists, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | - Ensure accurate and consistent preparation of the mobile phase.- Use a well-maintained HPLC pump. |
| Temperature variations. | - Use a column oven to maintain a stable temperature.[1] |
Experimental Protocols
Protocol 1: High-Resolution UPLC-MS/MS Method for this compound
This protocol is adapted from a validated method for the simultaneous determination of Kaempferide, Kaempferol, and Isorhamnetin and is suitable for achieving high resolution and sensitivity for this compound.
1. Instrumentation:
-
UPLC system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water
-
B: Methanol
-
-
Elution Mode: Isocratic elution with 25% A and 75% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 4.0 kV
-
Gas Temperature: 400°C
-
Gas Flow: 10 L/min
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound. A starting point would be to monitor the transition of the deprotonated molecule [M-H]⁻ to its most abundant product ion.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for improving this compound peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. longdom.org [longdom.org]
- 5. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low bioavailability of Dihydrokaempferide in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrokaempferide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound, like many other flavonoids, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound has a predominantly nonpolar and hydrophobic molecular structure, leading to limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility restricts its dissolution, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the intestines and liver. The primary metabolic pathways are glucuronidation and sulfation, which convert the compound into more water-soluble metabolites that are easily excreted, thereby reducing the amount of active compound reaching systemic circulation. For the related compound kaempferol, the oral bioavailability in rats has been reported to be as low as approximately 2% due to extensive first-pass metabolism.[1]
Q2: What are the initial steps I can take to improve the solubility of this compound for preliminary in vitro or in vivo experiments?
A2: For initial laboratory-scale experiments, several straightforward methods can be employed to enhance the solubility of this compound:
-
Co-solvency: Dissolve this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), and then add this stock solution to your aqueous medium with vigorous stirring.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Experimenting with different pH values of your buffer system may improve solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in aqueous solutions.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue indicating that the aqueous solubility limit has been exceeded. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the Co-solvent Percentage: You can try increasing the proportion of the organic co-solvent in your final solution. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with biological assays.
-
Use a Surfactant: Incorporating a biocompatible surfactant into your aqueous buffer can help to maintain the solubility of this compound upon dilution of the DMSO stock.
Q4: What are the more advanced formulation strategies to significantly enhance the oral bioavailability of this compound for pre-clinical or clinical development?
A4: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound:
-
Nanotechnology-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation in the GI tract, improve its solubility and dissolution rate, and facilitate its transport across the intestinal epithelium.[2][3] Common nanoparticle systems include:
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA to encapsulate the drug.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based carriers that are well-tolerated.
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine emulsions in the GI tract.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can effectively increase the solubility of this compound.
-
Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create a more soluble or better-absorbed prodrug that is converted to the active compound in vivo.
Troubleshooting Guides
Issue: Poor and Variable Oral Absorption in Animal Studies
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of this compound. | Formulate the compound using one of the advanced strategies mentioned in FAQ Q4. Start with a simpler approach like a solid dispersion or cyclodextrin complex before moving to more complex formulations like nanoparticles. |
| Extensive first-pass metabolism. | Consider co-administration with an inhibitor of glucuronidation or sulfation, if ethically permissible and relevant to the study's aims. Alternatively, a prodrug approach that masks the metabolic sites could be explored. |
| Degradation in the GI tract. | Encapsulation within nanoparticles can protect the compound from the harsh environment of the stomach and intestines. |
| P-glycoprotein (P-gp) efflux. | Some flavonoids are substrates for P-gp, an efflux transporter in the gut that pumps compounds back into the intestinal lumen. Co-administration with a P-gp inhibitor or using a formulation that inhibits P-gp could be considered. |
Issue: Difficulty in Preparing a Stable and Reproducible Formulation
| Possible Cause | Troubleshooting Step |
| Inconsistent particle size in nanosuspensions. | Optimize the homogenization or sonication parameters (e.g., time, power). Ensure the appropriate concentration of a suitable stabilizer is used. |
| Low entrapment efficiency in nanoparticles. | Modify the formulation parameters, such as the drug-to-polymer ratio, the type of organic solvent used, and the rate of solvent evaporation or diffusion. |
| Drug recrystallization in solid dispersions. | Select a polymer with strong intermolecular interactions with this compound. Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous state. |
Quantitative Data Summary
While specific quantitative bioavailability data for this compound is limited in the public domain, the following tables summarize data for the structurally related and well-studied flavonol, kaempferol, to illustrate the potential improvements achievable with advanced formulations.
Table 1: Pharmacokinetic Parameters of Kaempferol in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Kaempferol Suspension | 100 | 45.6 ± 12.3 | 1.5 ± 0.5 | 234.5 ± 56.7 | ~2 | [1] |
| Kaempferol Nanosuspension | 50 | 345.2 ± 45.1 | 1.0 ± 0.3 | 1567.8 ± 234.5 | 38.17 | [4] |
Table 2: Solubility Enhancement of Kaempferol with Solid Dispersions
| Carrier | Drug:Carrier Ratio | Solubility Increase (fold) | Reference |
| Mannitol | 1:6 | 8.5 | [5] |
| PEG 6000 | 1:6 | 12.3 | [5] |
| β-Cyclodextrin | 1:6 | 15.7 | [5] |
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles
Methodology: Emulsification-Solvent Evaporation Technique
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Tween® 80) to act as a stabilizer.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the nanoparticles with a cryoprotectant (e.g., trehalose) to obtain a dry powder for long-term storage.
Preparation of this compound Solid Dispersion
Methodology: Solvent Evaporation Method
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., ethanol or methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Drying: Dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), and evaluate its dissolution properties.[6][7]
Preparation of this compound-Cyclodextrin Inclusion Complex
Methodology: Kneading Method
-
Mixing: Mix this compound and a selected cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a specific molar ratio in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water-ethanol mixture) to the powder mixture and knead for a specified period (e.g., 45-60 minutes) to form a paste of suitable consistency.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD.[8]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. myricetin quercetin kaempferol: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. naringenin: Topics by Science.gov [science.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dihydrokaempferide Enzyme Kinetic Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful execution of Dihydrokaempferide enzyme kinetic assays.
Frequently Asked Questions (FAQs)
1. What are the most common enzymes involved in the metabolism of this compound?
This compound, a flavanone, is primarily metabolized by Phase II conjugating enzymes, particularly UDP-glucuronosyltransferases (UGTs), and to a lesser extent, by Phase I cytochrome P450 (CYP) enzymes.[1][2][3] The specific isoforms involved can vary depending on the tissue and experimental conditions.
2. What are the key considerations for preparing this compound for an enzyme assay?
Due to its hydrophobic nature, this compound has low aqueous solubility.[4] It is recommended to first prepare a stock solution in an organic solvent such as DMSO and then dilute it in the aqueous assay buffer.[4] It is crucial to ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid enzyme inhibition.
3. How can I detect and quantify the metabolites of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for detecting and quantifying this compound and its glucuronidated or hydroxylated metabolites.[5][6][7][8]
4. What are typical kinetic parameters (K_m and V_max) I can expect for flavonoid glucuronidation?
5. How do I determine the IC_50 value of this compound for a specific enzyme?
To determine the IC_50 value, the enzyme activity is measured at various concentrations of this compound while keeping the substrate concentration constant (typically at or near the K_m value). The concentration of this compound that causes 50% inhibition of the enzyme activity is the IC_50 value.[10][11]
Troubleshooting Guides
Encountering issues during your enzyme kinetic assays? This guide provides solutions to common problems.
| Problem | Possible Cause | Solution |
| No or very low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Verify the pH, temperature, and ionic strength of the assay buffer are optimal for the enzyme.[12][13] | |
| Omission of a critical reagent | Double-check that all necessary components (e.g., cofactor like UDPGA for UGTs or NADPH for CYPs) have been added.[14][15] | |
| High background signal | Substrate instability | Assess the stability of this compound and the detection substrate under assay conditions without the enzyme.[16] |
| Contaminated reagents | Use fresh, high-quality reagents and screen for any interfering substances. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of all components. Prepare a master mix to minimize pipetting variations.[12] |
| Incomplete dissolution of this compound | Ensure this compound is fully dissolved in the stock solution and does not precipitate upon addition to the assay buffer.[4] | |
| Non-linear reaction progress curves | Substrate depletion | Ensure that less than 10-15% of the substrate is consumed during the reaction to maintain initial velocity conditions. |
| Enzyme instability | Check the stability of the enzyme over the course of the assay. Consider using a stabilizing agent if necessary.[16][17] | |
| Precipitation in the assay well | Exceeded solubility of this compound | Lower the final concentration of this compound. A slight, optimized increase in the co-solvent concentration might be necessary, but its effect on enzyme activity must be validated.[18] |
| Incompatible buffer components | Evaluate buffer components for potential interactions with this compound.[18] |
Experimental Protocols
General Protocol for this compound Glucuronidation Assay using Human Liver Microsomes
This protocol provides a general framework. Optimization of specific parameters such as protein concentration, substrate concentration, and incubation time is recommended.
1. Reagents and Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (pore-forming peptide to activate UGTs)[9]
-
Magnesium Chloride (MgCl_2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard (e.g., a structurally similar, stable compound not present in the sample)
-
LC-MS/MS system
2. Assay Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-50 mM).
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following mixture (final volume of 200 µL):
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl_2 (5 mM)
-
Alamethicin (50 µg/mg of microsomal protein)
-
Human Liver Microsomes (final concentration 0.1-0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add this compound (from stock solution, ensuring final DMSO concentration is <1%) and UDPGA (final concentration 2-5 mM) to the pre-incubated mixture.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Representative LC-MS/MS Method for Flavonoid Analysis
This method is adapted from a published protocol for similar flavonoids and may require optimization for this compound and its metabolites.[6]
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., starting with 95% A, ramping to 95% B).
-
Injection Volume: 2-10 µL
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its expected glucuronide metabolite.
Quantitative Data Summary
The following table presents representative kinetic data for the glucuronidation of flavonoids structurally related to this compound by various human UGT isoforms. These values can serve as a reference for expected results.
| Flavonoid | UGT Isoform | Apparent K_m (µM) | Reference |
| Kaempferol | UGT1A1 | 1.5 | [19] |
| Kaempferol | UGT1A9 | 7.9 | [19] |
| Naringenin | UGT1A1 | 25 | [20] |
| Hesperetin | UGT1A1 | 18 | [20] |
| Quercetin | UGT1A9 | 10 | [20] |
Note: This data is for flavonoids structurally similar to this compound and should be used for estimation purposes only. Actual kinetic parameters for this compound may vary.
Visualizations
References
- 1. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.cn]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Dihydrokaempferide vs. Kaempferol: A Comparative Analysis of Two Structurally Similar Flavonoids
A comprehensive guide for researchers and drug development professionals on the comparative biological activities, underlying mechanisms, and experimental evaluation of Dihydrokaempferide and Kaempferol.
This compound, also known as Aromadendrin, and Kaempferol are two closely related flavonoids that have garnered significant interest in the scientific community for their potential therapeutic properties. Belonging to the flavanonol and flavonol subclasses, respectively, their primary structural difference lies in the C2-C3 bond of the C ring; Kaempferol possesses a double bond, while this compound has a single bond. This subtle structural variation leads to notable differences in their biological activities, including their antioxidant, anti-inflammatory, and anticancer effects. This guide provides a detailed comparative analysis of these two flavonoids, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.
Structural and Functional Overview
This compound and Kaempferol share a common 3,5,7,4'-tetrahydroxyflavonoid backbone. The key distinction is the saturation of the C2-C3 bond in this compound, which categorizes it as a flavanonol, whereas the unsaturated C2-C3 double bond in Kaempferol makes it a flavonol[1]. This structural difference influences the planarity of the molecule and its electron distribution, which in turn affects its interaction with biological targets and its overall bioactivity.
Comparative Biological Activities: A Quantitative Look
The following tables summarize the available quantitative data from various in vitro studies, providing a direct comparison of the biological activities of this compound and Kaempferol.
Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | [2] |
| ABTS Radical Scavenging | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | [2] | |
| Kaempferol | DPPH Radical Scavenging | 83.57 ± 1.28 µg/mL (for Kaempferol-3-O-rutinoside) | [3] |
| ABTS Radical Scavenging | 3.70 ± 0.15 µg/mL | [4] |
Note: Data for Kaempferol's DPPH scavenging activity is for its glycoside derivative, which may differ from the aglycone. Direct comparative studies using the same units are limited.
Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Source |
| This compound | COX-1 Inhibition | 257.7 µM | [1][2] |
| COX-2 Inhibition | > 200 µM | [1] | |
| Kaempferol | COX-1 Inhibition | 7.5 µM | [1][2] |
| COX-2 Inhibition | 269.2 µM | [1] |
Anticancer Activity (Cytotoxicity)
Direct comparative studies on the anticancer activity of this compound and Kaempferol across the same cell lines are limited. The following table presents available data for each compound against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | SK-Mel-28 (Melanoma) | MTT | Dose-dependent inhibition | [5] |
| Kaempferol | LNCaP (Prostate) | MTT | 28.8 ± 1.5 µM | [6][7] |
| PC-3 (Prostate) | MTT | 58.3 ± 3.5 µM | [6][7] | |
| HepG2 (Liver) | MTT | Varies with time (e.g., ~40 µM at 48h) | [4] |
Signaling Pathways and Mechanisms of Action
This compound and Kaempferol exert their biological effects by modulating various intracellular signaling pathways.
This compound has been shown to:
-
Inhibit the nuclear translocation of NF-κB and the phosphorylation of JNK in lipopolysaccharide (LPS)-stimulated macrophage cells, contributing to its anti-inflammatory effects[2].
-
Ameliorate severe acute pancreatitis by regulating the Keap1/Nrf2 pathway, a key regulator of oxidative stress.
Kaempferol modulates a broader range of signaling pathways, including:
-
MAPK/ERK Pathway: Inhibition of this pathway by Kaempferol can lead to decreased cancer cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: Downregulation of this critical cell survival pathway is a key mechanism of Kaempferol's pro-apoptotic and anti-proliferative effects in cancer cells.
-
NF-κB Pathway: By inhibiting NF-κB activation, Kaempferol can suppress the expression of pro-inflammatory genes and mediators.
-
VEGF Signaling: Kaempferol has been shown to inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).
Signaling pathways modulated by this compound and Kaempferol.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and Kaempferol.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (this compound or Kaempferol) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard to the wells. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Protocol:
-
Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and a standard antioxidant.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity Assay
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.
-
Protocol (using a commercial inhibitor screening kit):
-
Prepare the assay buffer, cofactor solution, and probe solution as per the kit instructions.
-
In a 96-well plate, add the assay buffer, cofactor, probe, and either recombinant COX-1 or COX-2 enzyme to each well.
-
Add the test compounds (this compound or Kaempferol) at various concentrations to the wells. Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2) and a vehicle control are also included.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measure the fluorescence or absorbance at the appropriate wavelength at multiple time points to determine the reaction kinetics.
-
The percentage of COX inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.
-
The IC50 value is determined from a dose-response curve.
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound or Kaempferol) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
General experimental workflow for in vitro bioactivity assays.
Conclusion
The comparative analysis of this compound and Kaempferol reveals that while they are structurally very similar, they exhibit distinct biological activity profiles. Kaempferol appears to be a more potent inhibitor of COX-1 than this compound, suggesting a stronger anti-inflammatory potential through this specific mechanism. In terms of antioxidant activity, the available data is not directly comparable, but both compounds demonstrate radical scavenging capabilities. The anticancer activities of both compounds are evident, though a direct comparison of their potency is hampered by the lack of head-to-head studies.
The differences in their mechanisms of action, particularly the signaling pathways they modulate, offer opportunities for targeted therapeutic applications. The presence of the C2-C3 double bond in Kaempferol seems to be a critical determinant for some of its biological activities. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to better understand the therapeutic potential of these two closely related flavonoids. This guide provides a foundational understanding for researchers to design future studies and to explore the potential of this compound and Kaempferol in drug discovery and development.
References
- 1. 4.4.3. Radical Scavenging Activity Assays: DPPH and ABTS [bio-protocol.org]
- 2. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydrokaempferide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Dihydrokaempferide. Due to a lack of specific published data for this compound, this document extrapolates from validated methods for structurally similar flavonoids, such as Kaempferide and its parent compound, Kaempferol. The aim is to offer a valuable resource for establishing and cross-validating robust analytical techniques for this compound in research and development settings. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical method for quantifying a specific compound is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods based on data from the analysis of Kaempferide and Kaempferol, which are expected to be comparable for this compound.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Flavonoid Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 60 µg/mL[1] | 0.1 - 400 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.998[2] |
| Precision (%RSD) | < 2% (Intra- & Inter-day)[1] | < 10.2% (Intra- & Inter-day)[3] |
| Accuracy (% Recovery) | 99.96% - 100.17%[1] | Within ±9.3% (RE%)[3] |
| Limit of Detection (LOD) | ~0.015 µg/mL[4] | Not explicitly stated, but LLOQ is very low |
| Limit of Quantitation (LOQ) | ~0.0457 µg/mL[4] | 0.1 - 25 ng/mL[2][3] |
| Selectivity | Good, but potential for interference | Excellent, highly selective |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Primary Application | Routine quantification in simpler matrices | Bioanalysis, complex matrices, trace analysis |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analyses, adapted from established methods for similar flavonoids.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations and less complex matrices.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade) with 0.1% formic acid.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: Determined by UV scan of this compound (likely around 265 nm or 360 nm).[1][6]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1 to 100 µg/mL).
-
Sample Preparation: The extraction method will depend on the matrix. For plant material, a methanol extraction followed by filtration is common. For plasma samples, protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant is a typical procedure.[7]
4. Method Validation:
-
Linearity: Analyze the working standard solutions and plot the peak area against concentration to establish the calibration curve and determine the correlation coefficient.
-
Precision: Analyze replicate injections of quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculate the percentage recovery.
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices such as plasma.
1. Instrumentation and Reagents:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[3]
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade) with 0.1% formic acid.
-
This compound reference standard.
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample.
2. Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.[3]
-
Ionization Mode: ESI, likely in negative mode for flavonoids.[2]
-
MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the IS. These transitions would need to be optimized by direct infusion of the standards.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, gas temperature, and gas flow.[2]
3. Sample and Standard Preparation:
-
Standard and QC Samples: Prepare in a blank matrix (e.g., drug-free plasma) to match the study samples.
-
Sample Preparation: A common method for plasma is liquid-liquid extraction or protein precipitation. For instance, to 50 µL of plasma, add an internal standard solution and then a protein precipitating agent like acetonitrile. Vortex, centrifuge, and inject the supernatant.[2]
4. Method Validation:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and IS.
-
Linearity and LLOQ: Establish a calibration curve in the matrix and determine the lower limit of reliable quantification.
-
Precision and Accuracy: Evaluate at multiple QC levels within the calibration range.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in the post-extracted blank matrix to the response in a neat solution.[2]
-
Extraction Recovery: Determine the efficiency of the extraction process.[2]
-
Stability: Evaluate the stability of the analyte in the matrix under various storage and handling conditions.[3]
Mandatory Visualization
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A typical workflow for the validation of an analytical method.
Caption: Logical flow for the cross-validation of two analytical methods.
References
- 1. ijariie.com [ijariie.com]
- 2. scielo.br [scielo.br]
- 3. Determination and pharmacokinetic study of kaempferide in rat plasma by UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Dihydrokaempferide Glycosides: A Comparative Analysis of Bioavailability
For researchers, scientists, and drug development professionals, understanding the bioavailability of flavonoid glycosides is a critical step in harnessing their therapeutic potential. This guide provides an objective comparison of the bioavailability of different dihydrokaempferide glycosides, supported by experimental data, to aid in the selection and development of novel therapeutic agents.
The oral bioavailability of flavonoids, including the promising this compound class, is significantly influenced by the type and position of their sugar attachments. These structural variations dictate the mechanisms of absorption, metabolic fate, and ultimately, the systemic exposure and biological activity of these compounds. While general trends suggest that glucosides may be more readily absorbed than rhamnosides, specific pharmacokinetic data for this compound glycosides is essential for informed decision-making in research and development.
Quantitative Bioavailability Data
To facilitate a clear comparison, the following table summarizes the key pharmacokinetic parameters of two this compound glycosides, astilbin and neoastilbin, which are stereoisomers of dihydrokaempferol-3-O-rhamnoside. This data is derived from a comparative study in rats.
| Compound | Glycosidic Moiety | Dosage (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Astilbin | 3-O-Rhamnoside | 20 mg/kg | 60.9 | 0.17 | - | 0.30 | [1] |
| Neoastilbin | 3-O-Rhamnoside | 20 mg/kg | 57.5 | 0.5 | - | 0.28 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Metabolic Pathway and Absorption of this compound Glycosides
The metabolic fate of this compound glycosides plays a pivotal role in their bioavailability. The following diagram illustrates the generally accepted pathway for the absorption and metabolism of these compounds.
Metabolic pathway of this compound glycosides.
Experimental Protocols
The data presented in this guide is based on in vivo pharmacokinetic studies. Below is a summary of the typical experimental methodologies employed in these studies.
Animal Models:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Fasting: Rats are often fasted overnight with free access to water before drug administration.
Drug Administration:
-
Oral (p.o.): The this compound glycoside is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, and administered by oral gavage.
-
Intravenous (i.v.): For determining absolute bioavailability, the compound is dissolved in a vehicle like physiological saline containing a solubilizing agent and administered via the tail vein.
Blood Sampling:
-
Blood samples are collected from the jugular vein or tail vein at predetermined time points after administration.
-
Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
Analytical Method:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., methanol or acetonitrile).
-
Quantification: The concentrations of the this compound glycosides and their metabolites in plasma are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Discussion
The available data on astilbin and neoastilbin, both dihydrokaempferol-3-O-rhamnosides, indicates very low oral bioavailability in rats, with values of 0.30% and 0.28% respectively[1]. This suggests that the rhamnose moiety may hinder absorption. While direct comparative data for this compound glucosides is currently limited in the scientific literature, general knowledge of flavonoid bioavailability suggests that glucosides are often absorbed more efficiently than rhamnosides. This is attributed to the potential for active transport of glucosides by sodium-glucose cotransporter 1 (SGLT1) in the small intestine, followed by intracellular hydrolysis to the aglycone. In contrast, rhamnosides are typically hydrolyzed by the gut microbiota in the colon before the aglycone can be absorbed. This difference in absorption site and mechanism likely contributes to variations in bioavailability.
Further research is needed to directly compare the pharmacokinetics of this compound glucosides and rhamnosides to provide a more complete picture of their relative bioavailability. Such studies will be invaluable for the rational design and development of this compound-based therapeutics with improved oral efficacy.
References
Validating Dihydrokaempferide as a Novel Biomarker for Acute Pancreatitis: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of Dihydrokaempferide (DHK), also known as Aromadendrin, as a potential biomarker for acute pancreatitis (AP). While established biomarkers like serum amylase, lipase, C-reactive protein (CRP), and procalcitonin (PCT) are routinely used for diagnosis and prognosis, there is a continuous need for novel biomarkers with improved specificity, sensitivity, and prognostic capabilities. This compound, a natural flavonoid with potent anti-inflammatory and antioxidant properties, presents a promising candidate for investigation.
This document outlines the current understanding of DHK's mechanism of action in acute pancreatitis, compares its theoretical potential against established biomarkers, and provides detailed experimental protocols for its validation.
This compound: A Potential Biomarker on the Horizon
This compound has demonstrated significant therapeutic effects in preclinical models of severe acute pancreatitis (SAP)[1]. Its mechanism of action involves the modulation of key inflammatory and oxidative stress pathways, suggesting that its endogenous levels may correlate with the severity of pancreatic injury and inflammation.
The primary signaling pathway implicated in DHK's protective effects is the Keap1/Nrf2 pathway[1]. Under conditions of oxidative stress, a hallmark of acute pancreatitis, DHK can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant genes. This activity suggests that DHK levels could be indicative of the body's response to oxidative damage in the pancreas.
Comparative Analysis: this compound vs. Established Biomarkers
A direct comparison of this compound with established biomarkers is not yet available in published literature. However, we can create a hypothetical comparison based on the known performance of current biomarkers and the theoretical advantages of DHK. The following table summarizes the characteristics of established biomarkers for acute pancreatitis.
| Biomarker | Primary Use | Onset of Elevation | Peak Elevation | Sensitivity | Specificity | Limitations |
| Serum Amylase | Diagnosis | 3-6 hours | 20-30 hours | 63.6% - 85% | 84.7% - 99.4% | Short half-life; can be normal in some cases; elevated in other conditions. |
| Serum Lipase | Diagnosis | 4-8 hours | 24 hours | 85% - 100% | 84.7% - 99.2% | More specific than amylase but can be elevated in other abdominal conditions. |
| C-Reactive Protein (CRP) | Severity Assessment | 24-48 hours | 72 hours | 80% - 86% (for severe AP) | 61% - 84% (for severe AP) | Late marker; not useful for early prediction of severity. |
| Procalcitonin (PCT) | Severity Assessment (especially infection) | 12-24 hours | 24-48 hours | 80% - 100% (for severe AP) | 84% (for severe AP) | Can be elevated in other systemic inflammatory conditions. |
| Trypsinogen Activation Peptide (TAP) | Severity Assessment | Early | 24-48 hours | ~71% | ~75% | Reflects pathophysiology but assays are not widely available. |
The validation of this compound as a biomarker would aim to demonstrate superior or complementary performance to these established markers, potentially offering earlier and more specific insights into the inflammatory and oxidative stress status of the pancreas.
Experimental Protocols for Validation
The following section outlines key experimental protocols necessary for the validation of this compound as a biomarker for acute pancreatitis.
Animal Model of Acute Pancreatitis
A reproducible animal model is crucial for initial validation studies. The caerulein-induced model of acute pancreatitis in mice is a well-established and widely used model that mimics the early inflammatory events of the human disease.
Protocol: Caerulein-Induced Acute Pancreatitis in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Administer intraperitoneal (i.p.) injections of caerulein (a cholecystokinin analogue) at a dose of 50 µg/kg. Seven hourly injections are typically sufficient to induce mild to moderate acute pancreatitis.
-
Timepoints: Collect blood and pancreatic tissue samples at various time points post-induction (e.g., 3, 6, 12, 24, and 48 hours) to correlate DHK levels with the progression of the disease.
-
Control Group: Administer saline i.p. injections to a control group of mice.
-
Assessment of Pancreatitis Severity: Measure serum amylase and lipase levels, and perform histological analysis of pancreatic tissue (H&E staining) to assess edema, inflammation, and necrosis.
Quantification of this compound in Biological Samples
Accurate quantification of DHK in serum or plasma is essential. Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry (UPLC-TQ-MS/MS) is a highly sensitive and specific method for this purpose.
Protocol: UPLC-TQ-MS/MS for this compound Quantification
-
Sample Preparation (Serum/Plasma):
-
Thaw frozen serum/plasma samples on ice.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present endogenously).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode (to be optimized for DHK).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for DHK and the internal standard.
-
Calibration Curve: Prepare a calibration curve using known concentrations of a this compound standard to enable absolute quantification.
-
Western Blot Analysis for Pathway Validation
To confirm the engagement of the Keap1/Nrf2 pathway, Western blot analysis of key protein expression in pancreatic tissue from the animal model is necessary.
Protocol: Western Blot for Nrf2 and HO-1
-
Protein Extraction: Homogenize pancreatic tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against Nrf2 (nuclear and cytoplasmic fractions), Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizing the Path to Validation
The following diagrams illustrate the key signaling pathway of this compound and the proposed experimental workflow for its validation as a biomarker.
Caption: this compound's mechanism in mitigating oxidative stress.
Caption: Experimental workflow for this compound biomarker validation.
Conclusion
This compound holds significant promise as a novel biomarker for acute pancreatitis due to its direct involvement in mitigating the inflammatory and oxidative stress responses that characterize the disease. The validation of DHK will require rigorous preclinical studies to establish its quantitative relationship with disease severity and to compare its performance against established biomarkers. The experimental framework provided in this guide offers a clear path for researchers to undertake this important validation work, which could ultimately lead to improved diagnostic and prognostic tools for acute pancreatitis.
References
Dihydrokaempferide: A Comparative Efficacy Analysis Against Other Flavonoids
Dihydrokaempferide, also known as aromadendrin, is a flavonoid that has garnered interest for its potential therapeutic properties. As with many natural compounds, its efficacy relative to other well-studied flavonoids is a critical consideration for researchers and drug development professionals. This guide provides a data-driven comparison of this compound's performance against other prominent flavonoids, focusing on antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols.
Comparative Biological Activity
The efficacy of flavonoids is intrinsically linked to their chemical structure. This compound is a dihydroflavonol, structurally similar to the flavonol kaempferol, but lacking the C2-C3 double bond in its C-ring. This structural difference significantly influences its biological activity.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher potency.
Data from comparative studies indicates that this compound's antioxidant activity can be variable and is generally considered moderate compared to flavonoids with a catechol (3',4'-dihydroxy) system in the B-ring, such as quercetin and taxifolin (dihydroquercetin)[1]. Flavonoids like quercetin and taxifolin exhibit excellent DPPH radical scavenging activity[1]. While one study reported a modest antioxidant activity for aromadendrin with an IC50 value greater than 1000 μM, another demonstrated more significant activity[2]. This highlights the sensitivity of results to specific experimental conditions. Kaempferol also shows notable antioxidant effects[1].
Table 1: Comparative Antioxidant Activity of Flavonoids (DPPH Radical Scavenging Assay)
| Flavonoid | IC50 (µM) | Reference |
| This compound (Aromadendrin) | >1000 / Not specified | [1][2] |
| Taxifolin (Dihydroquercetin) | 6.6 | [1] |
| Quercetin | 6.9 | [1] |
| Luteolin | 15.7 | [1] |
| Kaempferol | ~22.8 | [1] |
Note: IC50 values are compiled from different studies and should be used for relative comparison. Direct comparison is most accurate when compounds are tested in parallel under identical conditions.
Anti-inflammatory Activity
Flavonoids exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators like nitric oxide (NO) and enzymes such as cyclooxygenase (COX).
This compound has been shown to inhibit the production of NO and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. However, its inhibitory effect is reported to be weaker than that of wogonin and quercetin[3]. Comparative data on COX-1 inhibition reveals that kaempferol (IC50 = 7.5 µM) is a significantly more potent inhibitor than aromadendrin (IC50 = 257.7 µM)[2]. For IL-6 inhibition, aromadendrin has a reported IC50 of 6 μM[2].
Table 2: Comparative Anti-inflammatory Activity of Flavonoids
| Activity | Flavonoid | IC50 (µM) | Reference |
| NO Inhibition | Apigenin | 23 | |
| Wogonin | 17 | ||
| Luteolin | 27 | ||
| Kaempferol | Not specified, but active | ||
| COX-1 Inhibition | This compound (Aromadendrin) | 257.7 | [2] |
| Kaempferol | 7.5 | [2] | |
| IL-6 Inhibition | This compound (Aromadendrin) | 6 | [2] |
Note: NO Inhibition data for Apigenin, Wogonin, and Luteolin is provided for context; direct comparison with this compound's NO inhibition IC50 was not available in the cited literature.
Anticancer Activity
The cytotoxic effects of flavonoids against cancer cell lines are a significant area of research. While this compound is reported to have potent anti-proliferative and pro-apoptotic properties, direct comparative studies providing IC50 values against other flavonoids on the same cell lines are limited in the available literature[3].
For context, taxifolin (dihydroquercetin), which is structurally very similar to this compound, has shown comparable cytotoxicity to quercetin against the HCT-116 human colon cancer cell line. Taxifolin exhibited an IC50 of 32 ± 2.35 µg/mL, while quercetin had an IC50 of 36 ± 1.95 µg/mL. Extracts of plants containing aromadendrin have shown activity against breast cancer cell lines like MCF-7 and T47D, but these extracts contain a mixture of compounds[4].
Table 3: Comparative Anticancer Activity of Structurally Similar Flavonoids on HCT-116 Colon Cancer Cells
| Flavonoid | IC50 (µg/mL) | Reference |
| Taxifolin (Dihydroquercetin) | 32 ± 2.35 | |
| Quercetin | 36 ± 1.95 | [5] |
Note: Data for this compound (Aromadendrin) on this cell line under the same conditions was not available in the searched literature.
Signaling Pathway Inhibition
This compound, like many other flavonoids, exerts its biological effects by modulating key cellular signaling pathways involved in inflammation and cell survival.
Inhibition of NF-κB and MAPK Pathways
A primary mechanism for the anti-inflammatory action of this compound is the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. In LPS-stimulated macrophages, this compound has been shown to suppress the degradation of IκB, which in turn prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB. Furthermore, it specifically attenuates the phosphorylation of JNK (c-Jun N-terminal kinase), a key component of the MAPK pathway, without significantly affecting ERK or p38 kinases[3][6].
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrokaempferide: Unveiling its Neuroprotective Mechanisms - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective mechanisms of Dihydrokaempferide, also known as Aromadendrin. We delve into its effects on neuronal cell viability, apoptosis, and oxidative stress, presenting supporting experimental data and detailed protocols. Furthermore, we compare its activity with the well-researched neuroprotective flavonoid, kaempferol, to offer a broader perspective for drug development and research.
At a Glance: this compound's Neuroprotective Profile
This compound, a natural flavonoid, has demonstrated promising neuroprotective properties. Experimental evidence suggests its ability to protect neuronal cells from various insults through the modulation of key signaling pathways, reduction of oxidative stress, and inhibition of apoptotic processes.
| Parameter | This compound (Aromadendrin) | Kaempferol | Reference Compound(s) |
| Neuroprotective Efficacy | Protects against methamphetamine-induced neurotoxicity in SH-SY5Y cells.[1] | Exhibits neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.[2][3][4] | Quercetin, Luteolin |
| Mechanism of Action | Modulates the PI3K/Akt/mTOR signaling pathway.[1] | Activates Nrf2/HO-1, PI3K/Akt, and modulates MAPK signaling pathways.[2][5][6][7] | Modulate similar antioxidant and anti-inflammatory pathways. |
| Effect on Apoptosis | Mitigates methamphetamine-induced apoptosis in neuronal cells.[1] Inhibits proliferation and promotes apoptosis in synoviocytes through modulation of Bax, Bad, Bcl-2, Bcl-xL, caspases, and PARP. | Induces apoptosis in cancer cells and protects neurons from apoptotic cell death. | Induce apoptosis in cancer cells while protecting neurons. |
Core Neuroprotective Mechanisms of this compound
This compound appears to exert its neuroprotective effects through a multi-pronged approach, primarily centered around the activation of pro-survival signaling pathways and the attenuation of cellular stress.
Modulation of the PI3K/Akt Signaling Pathway
A key mechanism underlying the neuroprotective action of this compound is its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for promoting cell survival, growth, and proliferation.
A study on methamphetamine-induced neurotoxicity in SH-SY5Y neuronal cells demonstrated that pretreatment with this compound (Aromadendrin) restored the phosphorylation levels of PI3K, Akt, and the mammalian target of rapamycin (mTOR), which were reduced by methamphetamine exposure.[1] This restoration of the PI3K/Akt/mTOR pathway is associated with a reduction in autophagy and apoptosis, thereby protecting the neuronal cells from damage.[1]
Figure 1: this compound activates the PI3K/Akt/mTOR signaling pathway, leading to increased cell survival and inhibition of apoptosis.
Comparison with Kaempferol
Kaempferol, a structurally related flavonoid, is a well-established neuroprotective agent. Comparing the mechanisms of this compound with kaempferol provides valuable insights.
| Feature | This compound (Aromadendrin) | Kaempferol |
| PI3K/Akt Pathway | Activates the PI3K/Akt/mTOR pathway in neuronal cells.[1] | Also known to activate the PI3K/Akt pathway as part of its neuroprotective mechanism.[6] |
| Nrf2/HO-1 Pathway | Evidence in neuronal context is still emerging. | Potently activates the Nrf2/HO-1 antioxidant response element pathway.[5] |
| MAPK Pathway | Further research in neuronal cells is needed. | Modulates MAPK signaling pathways to reduce neuroinflammation.[2] |
| Anti-inflammatory Effects | Known to have anti-inflammatory properties. | Suppresses microglia activation and the production of pro-inflammatory mediators.[2] |
While both compounds share the activation of the pro-survival PI3K/Akt pathway, kaempferol's role in activating the Nrf2/HO-1 antioxidant pathway and modulating the MAPK inflammatory pathway is more extensively documented in the context of neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the neuroprotective effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of neuronal cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the extent of apoptosis induced by a neurotoxic agent and the protective effect of this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.
Protocol:
-
Seed neuronal cells in a 6-well plate and treat with the neurotoxic agent (e.g., methamphetamine) in the presence or absence of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Oxidative Stress Assay (ROS Measurement)
Objective: To measure the intracellular reactive oxygen species (ROS) levels and the antioxidant effect of this compound.
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Plate neuronal cells in a 96-well black plate and treat with this compound for a specified time.
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or rotenone.
-
After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Express the results as a percentage of the control group.
Figure 2: General experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion and Future Directions
This compound (Aromadendrin) emerges as a promising neuroprotective agent with a confirmed mechanism of action involving the activation of the PI3K/Akt/mTOR signaling pathway. While initial studies provide a strong foundation, further research is warranted to fully elucidate its neuroprotective potential.
Future investigations should focus on:
-
Expanding the Mechanistic Understanding: Investigating the role of this compound in modulating other key neuroprotective pathways, such as the Nrf2/HO-1 and MAPK pathways, in neuronal and microglial cells.
-
In Vivo Validation: Translating the in vitro findings to animal models of neurodegenerative diseases to assess its efficacy, optimal dosage, and pharmacokinetic profile.
-
Direct Comparative Studies: Conducting head-to-head studies comparing the neuroprotective efficacy of this compound with kaempferol and other leading flavonoid candidates.
By addressing these research gaps, the full therapeutic potential of this compound as a novel agent for the prevention and treatment of neurodegenerative diseases can be realized.
References
- 1. Aromadendrin Protects Neuronal Cells from Methamphetamine-Induced Neurotoxicity by Regulating Endoplasmic Reticulum Stress and PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretreatment with kaempferol attenuates microglia-mediate neuroinflammation by inhibiting MAPKs-NF-κB signaling pathway and pyroptosis after secondary spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrokaempferide Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Dihydrokaempferide derivatives, focusing on their potential as therapeutic agents. Due to a scarcity of direct and comprehensive SAR studies on this compound derivatives, this guide draws upon data from structurally related compounds, primarily other dihydrochalcones and the parent flavonol, kaempferol, to infer potential SAR principles.
Data Presentation: Comparative Biological Activity of Dihydrochalcone Derivatives
The following table summarizes the cytotoxic and antioxidant activities of a series of dihydrochalcone derivatives. This data, from closely related compounds, serves as a valuable proxy for understanding the potential effects of structural modifications on this compound derivatives.
| Compound | Structure | Cytotoxicity (MCF-7) IC50 (µM) | Cytotoxicity (HeLa) IC50 (µM) | Antioxidant Activity (DPPH Scavenging) IC50 (µM) |
| Phloretin | 2',4',6'-trihydroxy-dihydrochalcone | - | - | >200 |
| Naringenin Chalcone | 2',4',6',4-tetrahydroxy-dihydrochalcone | - | - | 134.8 |
| Erioschalcone A | 2',4'-dihydroxy-3'-prenyl-dihydrochalcone | 7.6[1] | 23.7[1] | - |
| Erioschalcone B | 2',4'-dihydroxy-5'-prenyl-dihydrochalcone | >100[1] | >100[1] | - |
| Derivative 8 | Acetylated Erioschalcone A | - | 3.1[1] | - |
| Derivative 9 | Methylated Erioschalcone A | - | 21.3[1] | - |
Note: "-" indicates data not available in the cited sources. The cytotoxicity data for Erioschalcone derivatives were evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines[1]. The antioxidant activity is represented by the IC50 value for DPPH radical scavenging[2][3][4].
Structure-Activity Relationship (SAR) Analysis
Based on studies of flavonoids and related dihydrochalcones, several key structural features are crucial for the biological activity of this compound derivatives[2][3][4][5][6][7].
-
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on both the A and B rings significantly influence antioxidant and cytotoxic activities. A catechol (3',4'-dihydroxy) moiety in the B-ring is a strong determinant of antioxidant capacity.
-
C2-C3 Double Bond: this compound lacks the C2-C3 double bond found in kaempferol. This saturation generally leads to decreased antioxidant activity compared to the corresponding flavonol.
-
Glycosylation: The attachment of sugar moieties to the hydroxyl groups typically reduces the biological activity of flavonoids. The aglycone (the non-sugar part) is often the more potent form.
-
Prenylation and Other Lipophilic Groups: The addition of lipophilic groups, such as prenyl groups, can enhance the cytotoxicity of flavonoids, as seen with the erioschalcones[1]. This is likely due to improved cell membrane permeability.
-
Methylation and Acetylation: Modification of hydroxyl groups through methylation or acetylation can have varied effects. In some cases, it can increase stability and bioavailability, while in others, it may reduce activity by blocking key functional groups. For instance, the acetylation of Erioschalcone A (Derivative 8) significantly increased its cytotoxicity against HeLa cells[1].
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of flavonoid derivatives are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Preparation: Prepare various concentrations of the this compound derivatives in methanol. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizations
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for the structure-activity relationship (SAR) study of this compound derivatives.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by this compound derivatives.
References
- 1. Cytotoxic potential of dihydrochalcones from Eriosema glomeratum and their semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAR and QSAR of the antioxidant activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Dihydrokaempferide's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of Dihydrokaempferide and its structural analog, Kaempferol, supported by available experimental data. Due to the limited availability of quantitative data for this compound in publicly accessible literature, this guide leverages the extensive research on Kaempferol to provide a comparative framework.
Data Presentation: Comparative Anticancer Activity
In contrast, the anticancer activity of Kaempferol has been extensively quantified across numerous cell lines. The following tables summarize the IC50 values of Kaempferol against various cancer cell lines, providing a benchmark for its potency.
Table 1: IC50 Values of Kaempferol in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |
| Liver Cancer | HepG2 | 30.92 | - | [3] |
| Huh7 | 4.75 | - | [4] | |
| Colon Cancer | HCT-8 | 177.78 | - | [4] |
| HCT116 | 53.6 | - | [4] | |
| SW480 | 50 | - | [4] | |
| Breast Cancer | MDA-MB-231 | 62 | 24 | [5] |
| MDA-MB-468 | 25.01 µg/mL | - | [4] | |
| T47D | 123 µg/mL | - | [4] | |
| MCF-7 | 132 µg/mL | - | [4] | |
| Prostate Cancer | LNCaP | 28.8 ± 1.5 | - | [6] |
| PC-3 | 58.3 ± 3.5 | - | [6] | |
| Melanoma | SK-Mel-28 | 1.368 | 48 | [7] |
| A375 | 2.002 | 48 | [7] | |
| Lung Cancer | A549 | 87.3 | 72 | [7] |
| H460 | 43.7 | 72 | [7] |
Table 2: Comparative Efficacy of Kaempferol in Combination Therapies
| Cancer Type | Cell Line | Combination | Effect | Reference |
| Colon Cancer | LS174-R (5-FU resistant) | Kaempferol (75 µM) + 5-Fluorouracil | Synergistic effect, induced apoptosis and S phase cell cycle arrest. | [4] |
| Colon Cancer | HCT-8 | Kaempferol (100 µM) + 5-Fluorouracil (50 µM) | Synergistic effect in inducing apoptosis. | [4] |
| Liver Cancer | HepG2, Hep3B | Kaempferol + Sorafenib | Lowered IC50 for growth inhibition compared to Sorafenib alone. | [4] |
| Liver Cancer | N1S1, HepG2 | Kaempferol (2.5 µM) + Oxaliplatin (2.5 µM) | Major cytotoxic effect, highlighting potential against chemoresistance. | [4] |
| Liver Cancer | Various | Kaempferol + Doxorubicin | Additive effect on inhibiting viability, growth, apoptosis, and invasion. | [4] |
| Breast Cancer | MDA-MB-231 | Kaempferol (10-20 µM) + Fisetin (10-20 µM) | Synergistic effect, leading to over 50% cell death at 20 µM. | [5] |
Signaling Pathways and Molecular Mechanisms
This compound's anticancer activity in human malignant melanoma cells (SK-Mel-28) is mediated through the up-regulation of the NF-kB/MAPK signaling pathways.[2]
Kaempferol has been shown to modulate multiple signaling pathways implicated in cancer progression, including:
-
PI3K/Akt/mTOR Pathway: Kaempferol can inhibit this pathway, which is crucial for cell growth, survival, and proliferation.[4]
-
MAPK Pathway (ERK, JNK, p38): Kaempferol can modulate the activity of different MAPK pathways, often leading to apoptosis.[4][8] For instance, in some colon cancer cells, it increases phosphorylated p38/MAPK while decreasing phosphorylated ERK1/ERK2 and JNK.[4]
-
NF-κB Pathway: Kaempferol can suppress the NF-κB pathway, a key regulator of inflammation and cell survival.[9]
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for their investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel chalcone derivative has antitumor activity in melanoma by inducing DNA damage through the upregulation of ROS products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrokaempferide: A Comparative Analysis of its Effects on Melanoma and Rheumatoid Arthritis Synoviocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Dihydrokaempferide (DHK), a natural flavonoid, has demonstrated promising therapeutic potential in various disease models. This guide provides a comparative overview of the experimentally determined effects of this compound on two distinct human cell lines: the malignant melanoma cell line SK-Mel-28 and fibroblast-like synoviocytes from patients with rheumatoid arthritis (RA-FLS). The data presented herein is compiled from separate studies, and a direct comparison should be approached with caution due to potential variations in experimental conditions.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the SK-Mel-28 and RA-FLS cell lines.
| Parameter | SK-Mel-28 (Human Malignant Melanoma) | RA-FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | Normal Synoviocytes |
| Cell Viability/Proliferation | Significant inhibition of cell growth in a dose- and time-dependent manner[1]. | Concentration-dependent decrease in viability at concentrations of 0.3-300 µM over 48 hours[2]. | No significant effect on cell survival[2]. |
| Apoptosis | Induction of apoptosis[1]. | Significant induction of apoptosis. At 3 µM and 30 µM, the percentage of apoptotic cells increased to ~3.8% and ~9.6%, respectively, compared to ~2.3% in the control[2]. | Not specified. |
| Cell Migration & Invasion | Inhibition of cell migration and invasion in a dose-dependent manner[1]. | Not specified. | Not specified. |
| Key Signaling Pathways | Upregulation of the NF-κB/MAPK signaling pathway[1]. | Modulation of the intrinsic apoptosis pathway via Bcl-2 family proteins[2]. | Not specified. |
| Protein Expression Changes | Upregulation of key proteins in the NF-κB and MAPK signaling pathways[1]. | - Pro-apoptotic: Increased expression of Bax and Bad. - Anti-apoptotic: Decreased expression of Bcl-2 and Bcl-xL. - Caspase Cascade: Increased cleavage of caspase-3 and caspase-9[2]. | Not specified. |
Signaling Pathways
This compound has been shown to modulate distinct signaling pathways in SK-Mel-28 and RA-FLS cells, leading to its anti-cancer and anti-inflammatory effects.
Caption: DHK's differential signaling in melanoma and synoviocytes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of DHK that inhibits 50% of cell growth, can be determined from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-NF-κB, p-MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Migration Analysis (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Caption: A simplified workflow for the wound healing assay.
Protocol:
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Capture images of the wound at the initial time point (0 hours) and at regular intervals thereafter (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
References
Dihydrokaempferide's Therapeutic Potential: An In Vivo Comparative Guide
An objective analysis of Dihydrokaempferide's in vivo performance against other prominent flavonoids, supported by experimental data, detailed methodologies, and pathway visualizations.
This compound, also known as Aromadendrin, is a natural flavonoid that has garnered significant interest for its therapeutic potential, particularly for its anti-inflammatory and antioxidant properties. This guide provides a comparative analysis of the in vivo efficacy of this compound against structurally similar and widely studied flavonoids, including Kaempferol, Quercetin, and Taxifolin. The following sections present quantitative data from various animal models, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Performance Comparison: this compound vs. Alternatives
The therapeutic efficacy of this compound and its alternatives has been evaluated in several preclinical in vivo models. The data presented below summarizes their anti-inflammatory and antioxidant effects.
Anti-Inflammatory Activity
A key indicator of anti-inflammatory potential is the ability of a compound to reduce edema and the influx of inflammatory cells in response to an inflammatory stimulus.
Table 1: Comparison of Anti-Inflammatory Effects in Animal Models
| Compound | Animal Model | Dosage | Key Findings | Percentage Reduction |
| This compound (Aromadendrin) | Ovalbumin-induced allergic asthma in mice | 5 or 10 mg/kg (p.o.) | Significant reduction in total inflammatory cells, eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage fluid (BALF).[1] | - Eosinophils: ~50-60%- Neutrophils: ~40-50%- Lymphocytes: ~30-40% |
| Kaempferol | Carrageenan-induced paw edema in rats | 5 and 10 mg/kg (p.o.) | Amelioration of CCl4-induced abnormalities in hepatic histology and serum parameters. Additionally, kaempferol decreased the levels of pro-inflammatory mediators, TNF-α and IL-1β, as well as COX-2 and iNOS.[2] | - Paw Edema: Up to 58.38% inhibition at 2 mg/kg[3] |
| Quercetin | Carrageenan-induced paw edema in rats | 20 mg/kg (p.o.) | Moderate activity in reducing dextran-induced paw edema.[4] | - Paw Edema: 44.75% inhibition in formalin-induced edema[4] |
| Indomethacin (Standard NSAID) | Carrageenan-induced paw edema in rats | 5 mg/kg (i.p.) | Significant inhibition of postcarrageenan edema.[5] | - Paw Edema: Significant inhibition (p<0.05-0.001)[6] |
Note: The experimental models and administration routes may differ, affecting direct comparability. Data is presented as reported in the respective studies.
Antioxidant Activity
The antioxidant capacity of these flavonoids is crucial for their protective effects against cellular damage induced by oxidative stress.
Table 2: Comparison of Antioxidant Effects in Animal Models
| Compound | Animal Model | Dosage | Key Findings |
| This compound (Aromadendrin) | Ovalbumin-induced allergic asthma in mice | 5 or 10 mg/kg (p.o.) | Suppressed the increased levels of reactive oxygen species (ROS) in BALF. |
| Kaempferol | Acetaminophen-induced liver damage in rats | 250 mg/kg (p.o.) | Significantly boosted the endogenous levels of GSH (143%) and SOD (128.3%), and inhibited the intracellular levels of ROS and MDA.[7] |
| Taxifolin | In vitro antioxidant assays | Not Applicable | Exhibited strong radical scavenging activity against DPPH and ABTS radicals, more potent than butylated hydroxytoluene (BHT).[2] |
| Quercetin | D-galactose-treated mice | Not specified | Restored the levels of antioxidant enzymes such as SOD, CAT, and GSH-Px.[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into control, standard, and test groups (n=6 per group).
-
Treatment:
-
The test compound (e.g., this compound, Kaempferol, Quercetin) is administered orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
The standard group receives a known anti-inflammatory drug, such as Indomethacin (e.g., 5-10 mg/kg, i.p.).
-
The control group receives the vehicle used to dissolve the test compounds.
-
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3][8]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group, and Vt is the mean paw volume in the treated group.
Ovalbumin-Induced Allergic Asthma in Mice
This model is used to evaluate the efficacy of compounds in treating allergic airway inflammation.
-
Animals: Female BALB/c mice (6-8 weeks old) are used.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA for 30 minutes.
-
Treatment: The test compound (e.g., this compound) is administered orally (p.o.) one hour before each OVA challenge.
-
Sample Collection: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Blood is collected for serum IgE measurement, and lung tissues are harvested for histological analysis and measurement of inflammatory mediators.
-
Analysis:
-
Total and differential cell counts in BALF are performed.
-
Levels of cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in BALF are measured by ELISA.
-
Serum IgE levels are determined by ELISA.
-
Lung tissue is examined for inflammation and mucus production using H&E and PAS staining, respectively.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and related flavonoids are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[9][10] this compound and its alternatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
References
- 1. Mechanism of action of quercetin in rheumatoid arthritis models: meta-analysis and systematic review of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Dihydrocaffeic Acid-Treated Cells: An Illustrative Guide
Dihydrocaffeic acid (DA), a metabolite of chlorogenic acid, is recognized for its potent anti-inflammatory and antioxidant activities.[1][2][3] Understanding the molecular targets and pathways affected by DA is crucial for its development as a therapeutic agent. Chemo-proteomics, a powerful set of techniques to identify protein-small molecule interactions on a proteome-wide scale, has been employed to elucidate DA's mechanism of action.[4]
This guide provides an overview of the comparative proteomics analysis of cells treated with Dihydrocaffeic Acid, focusing on the identification of its direct protein targets and the subsequent impact on cellular signaling pathways.
Quantitative Data Summary
A key study utilizing activity-based protein profiling (ABPP), a chemical proteomics approach, identified Transaldolase 1 (TALDO1) as a direct binding target of Dihydrocaffeic Acid in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2] TALDO1 is a crucial enzyme in the pentose phosphate pathway, and its link to inflammation is an area of active investigation.[2][5]
| Identified Protein Target | Cell Line | Treatment | Key Finding | Validation Methods |
| Transaldolase 1 (TALDO1) | RAW 264.7 | Dihydrocaffeic Acid (DA) | DA directly binds to TALDO1, influencing its enzymatic activity. The binding site was identified as the cysteine site Cys250.[2] | Cellular Thermal Shift Assay (CETSA), Pulldown-Western Blot[2] |
Experimental Protocols
The following protocols are summarized from the chemo-proteomics study that identified TALDO1 as a target of Dihydrocaffeic Acid.[2]
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cells were used as a model for inflammation.[2]
-
Inflammation Induction: Cells were stimulated with Lipopolysaccharide (LPS) to establish an in vitro inflammatory model.[2]
-
DA Treatment: LPS-induced cells were treated with Dihydrocaffeic Acid to assess its anti-inflammatory effects and identify protein targets.[2]
2. Activity-Based Protein Profiling (ABPP) for Target Identification:
-
Probe Synthesis: A chemical probe of Dihydrocaffeic Acid (DA-P) was synthesized for use in the ABPP workflow.
-
Cell Labeling: LPS-induced RAW 264.7 cells were incubated with various concentrations of the DA-P probe. A competition group was also included, where cells were pre-incubated with DA before adding the DA-P probe.
-
Click Chemistry: A biotin tag was conjugated to the probe-bound proteins via click chemistry.
-
Protein Enrichment and Digestion: The biotin-tagged proteins were enriched and subsequently digested into peptides for mass spectrometry analysis.
3. Mass Spectrometry (LC-MS/MS):
-
Analysis: The digested peptides were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the DA-P probe.[2]
-
Data Analysis: The mass spectrometry data was processed to identify and quantify the proteins. Proteins that showed reduced binding to the probe in the competition group (pre-treated with DA) were identified as potential targets.
4. Target Validation:
-
Cellular Thermal Shift Assay (CETSA): This assay was used to confirm the direct binding of DA to TALDO1 in a cellular context. The principle is that ligand binding can increase the thermal stability of the target protein.[2]
-
Pulldown-Western Blot: This experiment further validated the interaction between DA and TALDO1.[2]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Target Identification
The diagram below illustrates the activity-based protein profiling (ABPP) workflow used to identify the protein targets of Dihydrocaffeic Acid.
Dihydrocaffeic Acid Signaling Pathway
The study revealed that Dihydrocaffeic Acid exerts its anti-inflammatory effects by targeting TALDO1, which in turn modulates the PERK-NF-κB signaling pathway.[2] The nuclear factor kappa B (NF-κB) family of transcription factors are central regulators of inflammatory responses.[6] The PERK pathway is a component of the unfolded protein response that can also activate NF-κB.[7][8]
References
- 1. Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemo-proteomics reveals dihydrocaffeic acid exhibits anti-inflammation effects via Transaldolase 1 mediated PERK-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Oxidative stress, inflammation and carcinogenesis are controlled through the pentose phosphate pathway by transaldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB Activation Accounts for the Cytoprotective Effects of PERK Activation on Oligodendrocytes during EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuation of PKR-like ER Kinase (PERK) Signaling Selectively Controls Endoplasmic Reticulum Stress-induced Inflammation Without Compromising Immunological Responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dihydrokaempferide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical compounds like dihydrokaempferide are fundamental to ensuring a safe working environment and protecting the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard safety practices for handling laboratory-grade chemicals.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound, also known as aromadendrin. According to available SDS, this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective, chemically resistant gloves. |
| Body Protection | Impervious clothing, such as a standard laboratory coat.[1] |
| Respiratory Protection | A suitable respirator should be used, especially if dusts are generated.[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes the pure compound, solutions containing the compound, and any labware that has come into direct contact with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Segregate at the Source: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Incompatible materials can lead to dangerous chemical reactions.[2] this compound is known to be incompatible with strong oxidizing agents.[2]
Step 2: Container Selection and Labeling
-
Container Choice: Use a dedicated, leak-proof hazardous waste container that is compatible with the chemical. The original container can often be used for the pure compound.[4]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Avoid using chemical formulas or abbreviations. The date when the first waste was added to the container should also be clearly marked.
Step 3: Waste Accumulation and Storage
-
Collection: Carefully place all this compound waste into the designated hazardous waste container. Ensure that the container is not overfilled.
-
Secure Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[4]
-
Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[6] This area should be away from drains, water courses, and incompatible chemicals.[1]
Step 4: Arranging for Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous material pickup request form.[4]
-
Documentation: Accurately complete all required documentation, clearly identifying the contents of the waste container.
-
Professional Disposal: The disposal of the hazardous waste must be handled by a licensed and approved waste disposal company or through your institution's environmental health and safety (EHS) department.
Step 5: Decontamination of Labware and Surfaces
-
For Reusable Labware:
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol or alcohol) to remove this compound residues.[1]
-
Collect Rinseate: This initial solvent rinseate is considered hazardous waste and must be collected in the designated hazardous waste container.[5]
-
Secondary Cleaning: After the initial solvent rinse, the labware can be washed with soap and water.
-
-
For Work Surfaces:
-
Decontaminate: Use a cloth dampened with a suitable solvent (e.g., alcohol) to wipe down any surfaces that may have come into contact with this compound.[1]
-
Dispose of Cleaning Materials: All cleaning materials used for decontamination (e.g., wipes, absorbent pads) are also considered hazardous waste and must be disposed of accordingly.
-
Emergency Procedures for Spills
In the event of a spill, it is important to act quickly and safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear PPE: Don full personal protective equipment before attempting to clean up the spill.[1]
-
Containment: Prevent the spill from spreading and keep it away from drains and water courses.[1]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1]
-
-
Disposal: Place all contaminated materials, including the absorbent, into a sealed and properly labeled hazardous waste container for disposal.
-
Decontaminate Area: Clean the spill area thoroughly as described in the decontamination section above.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
